Arachidyl oleate
Description
Structure
2D Structure
Properties
IUPAC Name |
icosyl (Z)-octadec-9-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H74O2/c1-3-5-7-9-11-13-15-17-19-20-21-23-25-27-29-31-33-35-37-40-38(39)36-34-32-30-28-26-24-22-18-16-14-12-10-8-6-4-2/h18,22H,3-17,19-21,23-37H2,1-2H3/b22-18- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKJBUPVMFYBSHI-PYCFMQQDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCC=CCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCC/C=C\CCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H74O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901316562 | |
| Record name | Arachidyl oleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901316562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
563.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22393-88-0 | |
| Record name | Arachidyl oleate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22393-88-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Icosyl oleate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022393880 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Arachidyl oleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901316562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Icosyl oleate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.849 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ICOSYL OLEATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88N4Q56WPT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Physicochemical Properties of Arachidyl Oleate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arachidyl oleate (eicosyl oleate) is a wax ester of significant interest in various scientific and industrial fields, including cosmetics, pharmaceuticals, and material science.[1] As an ester of a long-chain fatty alcohol (arachidyl alcohol) and a monounsaturated fatty acid (oleic acid), its molecular structure imparts unique physicochemical characteristics that are crucial for its application and functionality. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for their determination, and a summary of quantitative data.
Chemical Identity
-
IUPAC Name: (9Z)-Octadec-9-enoic acid, eicosyl ester
-
Synonyms: Eicosyl oleate, this compound
-
CAS Number: 22393-88-0[2]
-
Molecular Formula: C38H74O2[2]
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Molecular Weight: 562.99 g/mol [2]
-
Chemical Structure:
Physicochemical Properties
This compound is generally described as a colorless to pale yellow liquid at room temperature.[1] Its long hydrocarbon chains contribute to its hydrophobic nature, making it insoluble in water but soluble in organic solvents like ethanol and chloroform. The presence of a double bond in the oleic acid moiety influences its melting point and fluidity compared to fully saturated wax esters of similar chain length.
Data Presentation
The following tables summarize the available quantitative data for the physicochemical properties of this compound. It is important to note that while some experimental data is available, many of the listed values are computed or predicted based on its chemical structure.
Table 1: General Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 563.0 g/mol | PubChem (Computed) |
| Physical State | Liquid at room temperature | CymitQuimica |
| Color | Colorless to pale yellow | CymitQuimica |
Table 2: Thermodynamic Properties
| Property | Value | Source |
| Boiling Point | 611.0 ± 34.0 °C | ChemicalBook (Predicted) |
| Melting Point | No experimental data found |
Table 3: Solubility and Partitioning
| Property | Value | Source |
| Water Solubility | Insoluble | CymitQuimica |
| Organic Solvent Solubility | Soluble in ethanol and chloroform | CymitQuimica |
| logP (Octanol-Water Partition Coefficient) | 17.5 | PubChem (Computed) |
Table 4: Optical and Other Properties
| Property | Value | Source |
| Refractive Index | No experimental data found | |
| Density | No experimental data found | |
| Viscosity | No experimental data found |
Experimental Protocols
This section provides detailed methodologies for the experimental determination of key physicochemical properties of this compound and similar long-chain wax esters.
Determination of Melting Point (Capillary Method)
Principle: This method involves observing the temperature at which a small, packed sample in a capillary tube transitions from a solid to a liquid state upon controlled heating.
Apparatus:
-
Melting point apparatus (e.g., Thiele tube or digital melting point device)
-
Capillary tubes (sealed at one end)
-
Thermometer (calibrated)
-
Heating medium (e.g., silicone oil)
-
Spatula
Procedure:
-
Ensure the this compound sample is solidified by cooling if it is liquid at room temperature.
-
Finely powder the solid sample.
-
Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
Place the capillary tube in the melting point apparatus.
-
Heat the apparatus slowly, at a rate of approximately 1-2 °C per minute, when approaching the expected melting point.
-
Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample.
Determination of Solubility
Principle: The solubility of this compound in various solvents is determined by observing the formation of a clear, homogenous solution at a specific concentration and temperature.
Apparatus:
-
Test tubes or vials with stoppers
-
Vortex mixer
-
Water bath (for temperature control)
-
Analytical balance
-
Pipettes
Procedure:
-
Weigh a precise amount of this compound (e.g., 10 mg) and place it into a test tube.
-
Add a specific volume of the chosen solvent (e.g., 1 mL of ethanol) to the test tube.
-
Stopper the test tube and vortex for 2-3 minutes to facilitate dissolution.
-
Visually inspect the solution for any undissolved particles or turbidity. A clear solution indicates solubility at that concentration.
-
If the substance does not dissolve at room temperature, the test tube can be gently warmed in a water bath to assess temperature effects on solubility.
-
Repeat the process with different solvents (e.g., water, chloroform, hexane) to determine the solubility profile.
Determination of Density
Principle: The density of liquid this compound can be determined by measuring the mass of a known volume of the substance using a pycnometer or a digital density meter.
Apparatus:
-
Pycnometer (specific gravity bottle) of a known volume
-
Analytical balance
-
Water bath for temperature control
-
Thermometer
Procedure:
-
Clean and dry the pycnometer thoroughly and record its empty mass (m1).
-
Calibrate the pycnometer by filling it with distilled water of a known temperature and density, and record the mass (m2). The volume of the pycnometer can be calculated from this.
-
Empty and dry the pycnometer.
-
Fill the pycnometer with the this compound sample, ensuring no air bubbles are trapped.
-
Place the pycnometer in a water bath to bring the sample to the desired temperature (e.g., 25 °C).
-
Adjust the volume to the calibration mark, clean any excess liquid from the outside, and record the mass (m3).
-
The density (ρ) of the this compound is calculated using the formula: ρ = (m3 - m1) / Volume of pycnometer
Determination of Refractive Index
Principle: The refractive index, a measure of how light propagates through a substance, is determined using a refractometer.
Apparatus:
-
Abbe refractometer
-
Constant temperature water bath
-
Dropper or pipette
-
Soft lens tissue
-
Calibration standard (e.g., distilled water)
Procedure:
-
Calibrate the refractometer using a standard of known refractive index.
-
Ensure the prism of the refractometer is clean and dry.
-
Place a few drops of the this compound sample onto the prism.
-
Close the prism and allow the sample to spread evenly and reach the desired temperature, which is maintained by the circulating water bath.
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Look through the eyepiece and adjust the controls to bring the dividing line between the light and dark fields into sharp focus at the center of the crosshairs.
-
Read the refractive index value from the scale.
Determination of Viscosity
Principle: The viscosity of liquid this compound can be measured using a viscometer, such as a rotational viscometer or a capillary viscometer (e.g., Ostwald viscometer).
Apparatus (Rotational Viscometer):
-
Rotational viscometer with appropriate spindle
-
Beaker or sample container
-
Water bath for temperature control
Procedure:
-
Place the this compound sample in a beaker and bring it to the desired temperature using a water bath.
-
Select an appropriate spindle and rotational speed based on the expected viscosity of the sample.
-
Immerse the spindle into the sample up to the marked level.
-
Start the viscometer and allow the reading to stabilize.
-
Record the viscosity reading from the instrument's display.
Visualizations
The following diagram illustrates a general workflow for the physicochemical characterization of a lipid-like substance such as this compound.
Caption: General workflow for physicochemical characterization.
Conclusion
This technical guide has summarized the available physicochemical properties of this compound and provided detailed experimental protocols for their determination. While there is a need for more experimentally derived data to complement the existing computed values, the information and methods presented here offer a solid foundation for researchers, scientists, and drug development professionals working with this long-chain wax ester. The unique properties of this compound, stemming from its chemical structure, make it a valuable compound with diverse potential applications that warrant further investigation.
References
An In-depth Technical Guide to the Synthesis and Purification of Arachidyl Oleate
For Researchers, Scientists, and Drug Development Professionals
Arachidyl oleate, a wax ester composed of arachidyl alcohol and oleic acid, holds significant interest in various scientific and industrial fields, including pharmaceuticals, cosmetics, and material science. Its specific physicochemical properties, largely dictated by its long aliphatic chains, make it a valuable compound for applications requiring lubrication, emollience, and controlled release. This technical guide provides a comprehensive overview of the primary methods for synthesizing and purifying this compound, complete with detailed experimental protocols, quantitative data analysis, and visual workflows to aid in laboratory application.
Synthesis of this compound
The synthesis of this compound is primarily achieved through two main routes: chemical esterification and enzymatic catalysis. Each method offers distinct advantages and disadvantages in terms of yield, purity, cost, and environmental impact.
Chemical Synthesis: Fischer-Speier Esterification
Fischer-Speier esterification is a classic and widely used method for producing esters from a carboxylic acid and an alcohol in the presence of an acid catalyst.[1] This equilibrium reaction can be driven towards the product side by using an excess of one reactant or by removing water as it is formed.
Reaction:
Oleic Acid + Arachidyl Alcohol ⇌ this compound + Water
Materials:
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Oleic acid (>99% purity)
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Arachidyl alcohol (icosan-1-ol, >98% purity)
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Strong acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid)[1]
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Anhydrous toluene (or another suitable non-polar solvent)
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Saturated sodium bicarbonate solution
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Anhydrous sodium sulfate
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Dean-Stark apparatus (optional, for water removal)
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Round-bottom flask
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Reflux condenser
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Separatory funnel
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Rotary evaporator
Procedure:
-
Reactant Setup: In a round-bottom flask, dissolve oleic acid (1 molar equivalent) and arachidyl alcohol (1.2 molar equivalents) in anhydrous toluene. The use of a slight excess of the alcohol helps to drive the reaction equilibrium towards the product.
-
Catalyst Addition: Carefully add the acid catalyst (e.g., 0.05 molar equivalents of p-toluenesulfonic acid) to the reaction mixture.
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Reaction: Equip the flask with a reflux condenser (and a Dean-Stark trap if available to remove water azeotropically). Heat the mixture to reflux (approximately 110-120°C for toluene) and maintain the reaction for 4-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[2]
-
Work-up: After cooling to room temperature, transfer the reaction mixture to a separatory funnel.
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Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound.
Enzymatic Synthesis: Lipase-Catalyzed Esterification
Enzymatic synthesis offers a milder and more specific alternative to chemical methods, often resulting in higher purity products with fewer side reactions. Lipases, such as those from Candida antarctica (e.g., Novozym 435) and Rhizomucor miehei, are commonly employed for the esterification of fatty acids and alcohols. This method can often be performed in a solvent-free system, which is advantageous from an environmental and cost perspective.
Materials:
-
Oleic acid (>99% purity)
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Arachidyl alcohol (>98% purity)
-
Immobilized lipase (e.g., Novozym 435)
-
Solvent (optional, e.g., n-hexane or solvent-free)
-
Molecular sieves (optional, for water removal)
-
Incubator shaker
-
Filtration apparatus
Procedure:
-
Reactant Setup: Combine oleic acid (1 molar equivalent) and arachidyl alcohol (1 to 1.5 molar equivalents) in a reaction vessel. For a solvent-free system, the reactants are used neat. If a solvent is used, dissolve the reactants in a minimal amount of an appropriate organic solvent like n-hexane.
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Enzyme Addition: Add the immobilized lipase to the mixture. The enzyme loading is typically between 5-10% (w/w) of the total substrate mass.
-
Water Removal (Optional): To shift the equilibrium towards ester formation, add activated molecular sieves to the reaction mixture to adsorb the water produced.
-
Reaction: Place the reaction vessel in an incubator shaker at a controlled temperature (typically 40-60°C) with constant agitation (e.g., 150-200 rpm) for 24-48 hours.
-
Enzyme Recovery: After the reaction, recover the immobilized enzyme by filtration for potential reuse.
-
Product Isolation: The filtered reaction mixture contains the crude this compound. If a solvent was used, it can be removed by rotary evaporation.
Purification of this compound
The crude product from either synthesis method will contain unreacted starting materials and potentially some byproducts. Therefore, purification is a critical step to achieve a high-purity final product. The most common methods for purifying wax esters like this compound are column chromatography and crystallization.
Column Chromatography
Column chromatography is a highly effective technique for separating compounds based on their differential adsorption to a stationary phase. For the purification of this compound, a non-polar stationary phase like silica gel is typically used with a non-polar mobile phase.
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Solvents for mobile phase (e.g., hexane, ethyl acetate)
-
Chromatography column
-
Fraction collector or test tubes
-
TLC plates and developing chamber
Procedure:
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., hexane). Pour the slurry into the chromatography column and allow it to pack evenly.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with a non-polar solvent such as hexane. The less polar compounds will elute first. A gradient of a slightly more polar solvent (e.g., ethyl acetate in hexane) can be used to elute the this compound. A common starting point for esters is a hexane:ethyl acetate gradient.
-
Fraction Collection: Collect the eluate in fractions and monitor the composition of each fraction using TLC.
-
Product Pooling and Concentration: Combine the fractions containing the pure this compound (as determined by TLC) and remove the solvent using a rotary evaporator.
Low-Temperature Crystallization
Low-temperature crystallization is a cost-effective method for purifying lipids, particularly for removing saturated impurities from unsaturated esters. The principle relies on the differential solubility of the components at reduced temperatures.
Materials:
-
Crude this compound
-
Organic solvent (e.g., acetone, acetonitrile)
-
Crystallization vessel
-
Low-temperature bath or freezer
-
Vacuum filtration apparatus
Procedure:
-
Dissolution: Dissolve the crude this compound in a suitable solvent (e.g., acetone) at a slightly elevated temperature to ensure complete dissolution.
-
Cooling: Slowly cool the solution to a low temperature (e.g., -20°C to -40°C) to induce crystallization of the more saturated components, leaving the this compound in the mother liquor. The optimal temperature and cooling rate should be determined empirically.
-
Filtration: Separate the crystallized impurities from the solution by cold vacuum filtration.
-
Solvent Removal: Recover the purified this compound from the filtrate by removing the solvent using a rotary evaporator.
Quantitative Data and Analysis
The yield and purity of this compound are critical parameters for evaluating the success of the synthesis and purification processes.
| Synthesis Method | Catalyst/Enzyme | Typical Reaction Conditions | Reported Yield/Conversion | Purity | Reference |
| Chemical Esterification | p-Toluenesulfonic acid | Reflux in toluene, 4-8 h | >90% | Variable, requires purification | |
| Chemical Esterification | NaHSO4 | 130°C, 8 h | 96.8% (for oleyl oleate) | Requires purification | |
| Enzymatic Esterification | Immobilized Candida sp. lipase | 40°C, 8 h, solvent-free | 98% (for cetyl oleate) | 96% after purification | |
| Enzymatic Esterification | Novozym 435 | 40-50°C, 5 min, organic solvent | >95% (for oleyl oleate) | >90% |
Purity Analysis:
The purity of the synthesized this compound can be determined using various analytical techniques, with Gas Chromatography-Mass Spectrometry (GC-MS) being one of the most powerful methods for the analysis of fatty acid esters.
Materials:
-
Purified this compound sample
-
Internal standard (optional, for quantification)
-
Derivatization agent (if necessary for the specific GC column and detector)
-
GC-MS instrument with a suitable capillary column (e.g., a non-polar or medium-polarity column)
Procedure:
-
Sample Preparation: Dissolve a small amount of the purified this compound in a suitable solvent (e.g., hexane). If an internal standard is used for quantification, it should be added at this stage.
-
Injection: Inject an aliquot of the sample into the GC-MS.
-
Chromatographic Separation: The components of the sample are separated based on their volatility and interaction with the stationary phase of the GC column. A temperature gradient program is typically used to achieve good separation.
-
Mass Spectrometry Detection: As the components elute from the column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification.
-
Data Analysis: The purity of the this compound is determined by comparing the peak area of the this compound to the total area of all peaks in the chromatogram.
Visualizing the Workflow
To better illustrate the processes described, the following diagrams created using Graphviz (DOT language) outline the key steps in the synthesis and purification of this compound.
Caption: Overview of the chemical and enzymatic synthesis routes for this compound.
Caption: Common purification methods for isolating high-purity this compound.
Caption: Logical workflow for the synthesis, purification, and analysis of this compound.
References
An In-depth Technical Guide to the Spectroscopic Data of Arachidyl Oleate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for Arachidyl oleate. Detailed experimental protocols and data interpretations are included to support researchers and professionals in drug development and related scientific fields.
Introduction to this compound
This compound (IUPAC name: icosyl (9Z)-octadec-9-enoate) is a wax ester composed of arachidyl alcohol (a 20-carbon saturated fatty alcohol) and oleic acid (an 18-carbon monounsaturated fatty acid).[1][2] As a member of the wax ester class, it shares properties with other long-chain esters that play significant roles in various biological systems, from energy storage in marine organisms to waterproofing in insects. The anti-inflammatory and anti-obesogenic properties observed in some wax esters make them an area of interest for pharmaceutical and nutraceutical research.
Spectroscopic Data
The following sections present the available and predicted spectroscopic data for this compound in structured tables for clarity and ease of comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. Below are the detailed ¹H and ¹³C NMR data for this compound.
2.1.1. ¹H NMR Spectroscopic Data (Predicted)
| Atom Number | Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| 1' | -CH₂-O-C(=O)- | 4.05 | t | 6.7 |
| 2' | -CH₂-CH₂-O- | 1.63 | p | 6.8 |
| 3' to 19' | -(CH₂)₁₇- | 1.25 | br s | - |
| 20' | -CH₃ | 0.88 | t | 7.0 |
| 2 | -C(=O)-CH₂- | 2.28 | t | 7.5 |
| 3 | -C(=O)-CH₂-CH₂- | 1.61 | p | 7.4 |
| 4 to 7 | -(CH₂)₄- | 1.29 | br s | - |
| 8, 11 | =C-CH₂- | 2.01 | m | - |
| 9, 10 | -CH=CH- | 5.34 | m | - |
| 12 to 17 | -(CH₂)₆- | 1.29 | br s | - |
| 18 | -CH₃ | 0.88 | t | 7.0 |
Predicted data is based on typical values for long-chain esters and the known spectra of oleic acid and arachidyl alcohol.
2.1.2. ¹³C NMR Spectroscopic Data
The following table summarizes the expected chemical shifts for the carbon atoms in this compound, based on available spectral data.
| Atom Number | Assignment | Chemical Shift (ppm) |
| 1' | -CH₂-O-C(=O)- | 64.4 |
| 2' | -CH₂-CH₂-O- | 28.7 |
| 3'-18' | -(CH₂)₁₆- | 29.2-29.7 |
| 19' | -CH₂-CH₃ | 22.7 |
| 20' | -CH₃ | 14.1 |
| 1 | -C=O | 173.9 |
| 2 | -C(=O)-CH₂- | 34.4 |
| 3 | -C(=O)-CH₂-CH₂- | 25.0 |
| 4-7 | -(CH₂)₄- | 29.1-29.7 |
| 8 | =C-CH₂- | 27.2 |
| 9 | -CH= | 129.8 |
| 10 | =CH- | 130.0 |
| 11 | -CH₂-C= | 27.2 |
| 12-15 | -(CH₂)₄- | 29.1-29.7 |
| 16 | -CH₂- | 31.9 |
| 17 | -CH₂-CH₃ | 22.7 |
| 18 | -CH₃ | 14.1 |
Data is referenced from publicly available spectra of this compound and similar long-chain esters.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as structural elucidation through fragmentation analysis.
2.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)
In GC-MS, the fragmentation of long-chain wax esters upon electron ionization (EI) typically involves cleavages around the ester functional group. Key fragmentation patterns for this compound are presented below.
| m/z | Proposed Fragment Ion | Interpretation |
| 562 | [M]⁺ | Molecular ion |
| 282 | [C₁₈H₃₄O₂]⁺ | Oleic acid moiety |
| 281 | [C₂₀H₄₁]⁺ | Arachidyl alkyl chain |
| 264 | [C₁₈H₃₂O]⁺ | Loss of water from the oleic acid moiety |
Fragmentation patterns are based on general principles for long-chain wax esters and available spectral data.
2.2.2. Electrospray Ionization-Tandem Mass Spectrometry (ESI-MS/MS)
ESI-MS/MS studies on this compound have identified characteristic product ions that are diagnostic for the fatty acyl and fatty alcohol components.
| Precursor Ion | Product Ion (m/z) | Interpretation |
| [M+NH₄]⁺ | [RCOOH₂]⁺ | Protonated oleic acid |
| [M+NH₄]⁺ | [RCO]⁺ | Oleoyl acylium ion |
| [M+NH₄]⁺ | [RCO - H₂O]⁺ | Dehydrated oleoyl acylium ion |
Experimental Protocols
The following are detailed methodologies for the acquisition of NMR and MS data for a lipid sample such as this compound.
NMR Spectroscopy Protocol
-
Sample Preparation:
-
Weigh approximately 10-20 mg of this compound into a clean, dry vial.
-
Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Gently vortex the vial until the sample is completely dissolved.
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Pulse Program: Standard single-pulse sequence (e.g., zg30).
-
Number of Scans: 16-64.
-
Relaxation Delay: 1.0 s.
-
Acquisition Time: ~4 s.
-
Spectral Width: 12-15 ppm.
-
-
¹³C NMR Acquisition:
-
Spectrometer: 400 MHz (100 MHz for ¹³C) or higher field NMR spectrometer.
-
Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of Scans: 1024-4096.
-
Relaxation Delay: 2.0 s.
-
Acquisition Time: ~1-2 s.
-
Spectral Width: 200-240 ppm.
-
-
Data Processing:
-
Apply Fourier transformation to the Free Induction Decay (FID).
-
Phase and baseline correct the resulting spectrum.
-
Reference the spectrum to the TMS signal at 0.00 ppm.
-
Integrate the signals in the ¹H NMR spectrum.
-
Assign the peaks in both ¹H and ¹³C spectra to the corresponding nuclei in the this compound molecule.
-
GC-MS Protocol
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., hexane or dichloromethane) at a concentration of 1 mg/mL.
-
Prepare a series of dilutions for calibration if quantitative analysis is required.
-
-
GC-MS Analysis:
-
Gas Chromatograph: Agilent GC or equivalent.
-
Column: HP-5ms or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 2 min.
-
Ramp: 10°C/min to 320°C.
-
Hold: 10 min at 320°C.
-
-
Injector Temperature: 280°C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection Volume: 1 µL in splitless mode.
-
Mass Spectrometer: Quadrupole or ion trap mass analyzer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-600.
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time.
-
Analyze the mass spectrum of the peak and identify the molecular ion and key fragment ions.
-
Compare the obtained spectrum with a reference library (e.g., NIST, Wiley) for confirmation.
-
Mandatory Visualizations
The following diagrams illustrate key pathways and workflows relevant to the study of this compound.
References
- 1. This compound | C38H74O2 | CID 6436542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. larodan.com [larodan.com]
- 3. Oleic acid(112-80-1) 1H NMR spectrum [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000207) [hmdb.ca]
A Comprehensive Technical Guide to the Solubility of Arachidyl Oleate in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arachidyl oleate (eicosyl oleate), the ester of arachidyl alcohol and oleic acid, is a wax ester with significant applications in the pharmaceutical, cosmetic, and food industries. Its physicochemical properties, particularly its solubility in organic solvents, are critical for formulation development, purification processes, and various analytical procedures. This technical guide provides a detailed overview of the solubility of this compound, methods for its quantitative determination, and the factors influencing its solubility.
Qualitative Solubility of this compound
Table 1: Qualitative Solubility of this compound in Common Organic Solvents
| Solvent | Chemical Class | Polarity | Expected Solubility of this compound |
| Hexane | Nonpolar | Very Low | High |
| Toluene | Nonpolar (Aromatic) | Low | High |
| Chloroform | Halogenated Hydrocarbon | Moderately Low | High[1] |
| Ethyl Acetate | Ester | Moderately Low | Moderate to High |
| Acetone | Ketone | Moderate | Moderate |
| Ethanol | Alcohol | High | Low to Moderate[1] |
| Methanol | Alcohol | Very High | Low |
| Water | Protic | Very High | Insoluble |
Experimental Protocols for Quantitative Solubility Determination
The absence of standardized, publicly available quantitative solubility data for this compound necessitates the use of established methodologies for lipid and wax ester analysis. The following protocols provide a framework for determining the solubility of this compound in a laboratory setting.
Protocol 1: Equilibrium Solubility Determination by the Shake-Flask Method
This protocol outlines a standard procedure for determining the saturation solubility of this compound in a given organic solvent at a specific temperature.
1. Materials:
- This compound (high purity)
- Selected organic solvent (analytical grade)
- Thermostatically controlled shaker bath or incubator
- Centrifuge
- Analytical balance
- Volumetric flasks and pipettes
- Syringe filters (chemically compatible with the solvent)
2. Procedure:
- Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container (e.g., a screw-cap vial). The excess solid ensures that saturation is reached.
- Place the container in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C).
- Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary time-course study can be conducted to determine the minimum time to reach equilibrium.
- After equilibration, allow the suspension to settle. If necessary, centrifuge the sample at a controlled temperature to sediment the undissolved solid.
- Carefully withdraw a known volume of the supernatant using a pre-warmed/cooled pipette to avoid temperature-induced precipitation.
- Filter the supernatant through a syringe filter that is chemically compatible with the solvent and has been pre-saturated with the solution to minimize loss of the analyte due to adsorption.
- Dilute the clear, saturated solution with a known volume of the solvent to a concentration suitable for the chosen analytical method.
- Analyze the concentration of this compound in the diluted solution using a validated analytical technique, such as Gas Chromatography-Mass Spectrometry (GC-MS) as described in Protocol 2.
- Calculate the solubility in the desired units (e.g., g/100 mL, mol/L).
A[label="Add excess this compound\nto solvent", fillcolor="#F1F3F4", fontcolor="#202124"];
B[label="Equilibrate in shaker bath\n(constant temperature)", fillcolor="#F1F3F4", fontcolor="#202124"];
C [label="Separate solid and liquid\n(Settling/Centrifugation)", fillcolor="#F1F3F4", fontcolor="#202124"];
D [label="Filter supernatant", fillcolor="#F1F3F4", fontcolor="#202124"];
E [label="Dilute sample", fillcolor="#F1F3F4", fontcolor="#202124"];
F [label="Analyze concentration\n(e.g., GC-MS)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
G [label="Calculate solubility", fillcolor="#34A853", fontcolor="#FFFFFF"];
A -> B[color="#5F6368"];
B -> C [color="#5F6368"];
C -> D [color="#5F6368"];
D -> E [color="#5F6368"];
E -> F [color="#5F6368"];
F -> G [color="#5F6368"];
}
Caption: General workflow for determining the solubility of this compound.
Protocol 2: Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol describes a general method for the quantification of this compound in a solvent extract obtained from the solubility experiment.
1. Materials and Instrumentation:
- Gas chromatograph coupled with a mass spectrometer (GC-MS)
- High-temperature capillary column (e.g., DB-5ht)
- Autosampler
- Helium carrier gas (high purity)
- Internal standard (e.g., a different, stable wax ester with a distinct retention time)
- Solvent for dilution (same as used in the solubility experiment)
2. Preparation of Standards:
- Prepare a stock solution of this compound of a known concentration in the chosen solvent.
- Create a series of calibration standards by serially diluting the stock solution.
- Add a constant, known concentration of the internal standard to each calibration standard and the unknown sample(s).
3. GC-MS Conditions (Example):
- Injector Temperature: 340 °C
- Oven Temperature Program:
- Initial temperature: 150 °C, hold for 1 minute.
- Ramp: 15 °C/minute to 350 °C.
- Hold: 10 minutes at 350 °C.
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- MS Transfer Line Temperature: 350 °C
- Ion Source Temperature: 230 °C
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Scan Range: m/z 50-700.
4. Analysis:
- Inject the prepared standards and the unknown sample(s) into the GC-MS system.
- Identify the peaks for this compound and the internal standard based on their retention times and mass spectra.
- Integrate the peak areas for both compounds.
- Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the this compound standards.
- Determine the concentration of this compound in the unknown sample by using the peak area ratio and the calibration curve.
Factors Influencing Solubility
The solubility of wax esters like this compound is influenced by several factors. Understanding these relationships is crucial for predicting and controlling solubility in various applications.
Caption: Logical relationships of factors that influence the solubility of wax esters.
Conclusion
While quantitative solubility data for this compound in common organic solvents is not extensively published, this guide provides the necessary theoretical background and practical experimental protocols for its determination. For professionals in research and drug development, understanding the qualitative solubility and having robust methods for quantitative analysis are essential for leveraging the unique properties of this compound in various formulations and applications. The provided protocols for equilibrium solubility determination and GC-MS analysis offer a solid foundation for generating the specific data required for any given project.
References
The Pivotal Role of Arachidyl Oleate and its Congeners in the Cuticular Waxes of Plants and Insects: A Technical Guide
For Immediate Release
[CITY, STATE] – [Date] – This technical guide delves into the intricate world of cuticular waxes, with a specific focus on the wax ester arachidyl oleate. This document provides researchers, scientists, and drug development professionals with a comprehensive overview of the biosynthesis, function, and analysis of this and related compounds that form the protective outer layer of terrestrial plants and insects.
Introduction: The Significance of Cuticular Waxes
The cuticle is an essential, hydrophobic layer that covers the aerial surfaces of terrestrial plants and the exoskeleton of insects, playing a critical role in preventing desiccation, protecting against UV radiation, and mediating interactions with the environment.[1] This barrier is primarily composed of a cutin polymer matrix with embedded and overlying cuticular waxes.[2] These waxes are complex mixtures of very-long-chain fatty acids (VLCFAs) and their derivatives, including alkanes, aldehydes, primary and secondary alcohols, ketones, and wax esters.[3][4]
Wax esters, which are esters of long-chain fatty acids and long-chain fatty alcohols, are significant components of this protective layer in many species.[1] this compound (C38H74O2), the ester of eicosan-1-ol (a C20 alcohol) and oleic acid (a C18:1 fatty acid), represents a key example of a very-long-chain wax ester that contributes to the physicochemical properties of the cuticle. Understanding the role and biosynthesis of such molecules is paramount for developing novel strategies in crop protection, pest management, and the discovery of new bioactive compounds.
The Multifaceted Roles of this compound and Wax Esters
The primary function of the cuticular wax layer, including its wax ester components, is to form a barrier against uncontrolled water loss. The composition and crystallinity of the wax mixture, influenced by the chain length and saturation of its components, determine the permeability of the cuticle. In addition to this vital role in water homeostasis, cuticular waxes, and by extension this compound, are involved in a variety of other biological processes.
In Plants
In the plant kingdom, cuticular waxes provide a first line of defense against a range of biotic and abiotic stresses. The waxy layer can physically hinder the movement and attachment of insects on the plant surface. Furthermore, lipids and their derivatives within the cuticle, including fatty acids like oleic acid, can act as signaling molecules in plant defense pathways, modulating responses to pathogens. The composition of cuticular waxes can change in response to environmental cues and hormonal signals, indicating a dynamic role in plant adaptation.
In Insects
For insects, the cuticular lipid layer is equally critical for survival, primarily by preventing dehydration. Wax esters are major constituents of the surface lipids of many terrestrial arthropods. Beyond waterproofing, cuticular lipids, including hydrocarbons and potentially wax esters, serve as crucial semiochemicals in mediating social interactions and mate recognition. While specific evidence for this compound as a pheromone is not documented, the modification of cuticular lipid profiles for chemical communication is a widespread phenomenon in insects.
Biosynthesis of this compound
The formation of this compound is a multi-step enzymatic process that begins with the synthesis of its fatty acid and fatty alcohol precursors. This process is highly regulated and integrated with the overall lipid metabolism of the organism.
Synthesis of Precursors: Oleoyl-CoA and Eicosanoyl-CoA
The biosynthesis of the oleic acid component begins in the plastids of plant cells with the de novo synthesis of fatty acids. Acetyl-CoA is converted to the 16-carbon palmitoyl-ACP and then elongated to the 18-carbon stearoyl-ACP. The enzyme stearoyl-ACP desaturase introduces a double bond into the stearoyl-ACP, forming oleoyl-ACP. This is then hydrolyzed and activated to oleoyl-CoA in the cytoplasm.
The arachidyl alcohol precursor, eicosan-1-ol, is derived from very-long-chain fatty acids (VLCFAs). In the endoplasmic reticulum, C18 fatty acyl-CoAs are elongated by a fatty acid elongase (FAE) complex to produce VLCFAs, including eicosanoyl-CoA (C20).
The Final Steps: Reduction and Esterification
The biosynthesis of this compound from its precursors involves two key enzymatic reactions:
-
Reduction: Eicosanoyl-CoA is reduced to its corresponding primary alcohol, eicosan-1-ol. This reaction is catalyzed by a class of enzymes known as fatty acyl-CoA reductases (FARs). These enzymes exhibit specificity for the chain length and saturation of their acyl-CoA substrates.
-
Esterification: The final step is the esterification of eicosan-1-ol with oleoyl-CoA, catalyzed by a wax synthase (WS) enzyme, also known as a fatty acyl-CoA:fatty alcohol acyltransferase. Plant and bacterial wax synthases have been shown to have varying specificities for both their acyl-CoA and fatty alcohol substrates.
The following diagram illustrates the biosynthetic pathway leading to this compound in plants.
Caption: Biosynthetic pathway of this compound in plants.
Regulation of Wax Ester Biosynthesis
The production of cuticular waxes, including wax esters, is a highly regulated process, influenced by both developmental cues and environmental stresses. Plant hormones play a central role in this regulation.
Abscisic acid (ABA), a key hormone in stress responses, has been shown to upregulate the biosynthesis of cuticular wax components, often through the activation of transcription factors like MYB96. Ethylene is another hormone that can influence wax deposition, particularly during fruit ripening. Other hormones such as gibberellins (GA), salicylic acid (SA), and jasmonic acid (JA) are also implicated in the complex regulatory network controlling wax biosynthesis. This hormonal crosstalk allows the plant to modulate the composition and thickness of its cuticular wax layer in response to changing conditions.
The following diagram illustrates the hormonal regulation of cuticular wax biosynthesis.
Caption: Hormonal regulation of cuticular wax biosynthesis.
Quantitative Analysis of Wax Esters
While specific quantitative data for this compound in the cuticular waxes of most plants and insects is scarce in the literature, analysis of the overall wax ester composition provides valuable insights. The following tables summarize the wax ester composition of jojoba seeds and the marine copepod Calanus finmarchicus, both of which are known for their high wax ester content. It is important to note that these are not strictly cuticular waxes of terrestrial organisms but serve as important biological and commercial sources of wax esters.
Table 1: Predominant Fatty Acid and Fatty Alcohol Moieties in Jojoba (Simmondsia chinensis) Seed Wax Esters
| Component | Chain Length and Unsaturation | Relative Abundance (%) |
| Fatty Acids | ||
| C20:1 | 59.5 - 76.7 | |
| C18:1 (Oleic Acid) | Present | |
| C22:1 | Present | |
| C24:1 | Present | |
| Fatty Alcohols | ||
| C20:1 | 40.2 - 45.4 | |
| C22:1 | 45.0 - 48.3 | |
| C24:1 | Present | |
| C20:0 (Arachidyl Alcohol) | Present |
Table 2: Wax Ester Composition of the Marine Copepod Calanus finmarchicus
| Component | Relative Abundance |
| Total Wax Esters (% of total lipids) | >85% |
| Dominant Fatty Acids in Wax Esters | |
| Stearidonic acid (SDA, 18:4n-3) | High |
| Eicosapentaenoic acid (EPA, 20:5n-3) | High |
| Docosahexaenoic acid (DHA, 22:6n-3) | High |
| Oleic acid (18:1n-9) | ~1.5% of total fatty acids |
| Dominant Fatty Alcohols | |
| Eicosenol (20:1) | Endogenously synthesized |
| Docosenol (22:1) | Endogenously synthesized |
Experimental Protocols
The analysis of cuticular waxes, including this compound, requires specialized extraction and analytical techniques. The following protocols provide a general framework for the extraction and analysis of these hydrophobic compounds.
Protocol 1: Extraction of Cuticular Waxes
This protocol describes a common method for the solvent-based extraction of epicuticular and intracuticular waxes from plant tissues.
Materials:
-
Fresh plant material (e.g., leaves, stems)
-
Chloroform (analytical grade)
-
Hexane (analytical grade)
-
Internal standard (e.g., n-tetracosane) dissolved in chloroform
-
Glass beakers or vials with Teflon-lined caps
-
Forceps
-
Nitrogen gas stream or rotary evaporator
-
Analytical balance
Procedure:
-
Determine the surface area of the plant material to be extracted for quantification purposes.
-
Briefly immerse the plant material (e.g., a single leaf) in a beaker containing chloroform for 30-60 seconds with gentle agitation. This step primarily removes the epicuticular waxes.
-
Remove the plant material and transfer the chloroform extract to a clean vial.
-
For total wax extraction (epicuticular and intracuticular), a more exhaustive extraction can be performed using a Soxhlet apparatus with a chloroform:methanol mixture.
-
Add a known amount of the internal standard to the extract.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen or using a rotary evaporator.
-
The remaining residue is the total cuticular wax extract. Weigh the extract and store at -20°C until analysis.
Protocol 2: Analysis of Wax Esters by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the most widely used technique for the separation, identification, and quantification of cuticular wax components.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
High-temperature capillary column (e.g., DB-1HT)
Sample Preparation and Derivatization:
-
Dissolve the dried wax extract in a suitable solvent such as hexane or chloroform to a final concentration of approximately 1 mg/mL.
-
To improve the volatility of polar components like free fatty acids and alcohols, a derivatization step is often necessary. This can be achieved by silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) in pyridine. Incubate the sample with the derivatizing agent at 70-80°C for 30-60 minutes.
GC-MS Conditions (Typical):
-
Injector Temperature: 300-320°C
-
Oven Temperature Program:
-
Initial temperature: 50-80°C, hold for 2 minutes.
-
Ramp 1: Increase to 200°C at a rate of 10-15°C/min.
-
Ramp 2: Increase to 320°C at a rate of 3-5°C/min, and hold for 10-20 minutes.
-
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-850.
-
Data Analysis:
-
Identify individual wax components by comparing their mass spectra with spectral libraries (e.g., NIST) and by comparing their retention times with those of authentic standards.
-
Quantify the components by integrating the peak areas and comparing them to the peak area of the internal standard.
The following diagram outlines the general workflow for the analysis of cuticular waxes.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Mammalian Wax Biosynthesis: I. IDENTIFICATION OF TWO FATTY ACYL-COENZYME A REDUCTASES WITH DIFFERENT SUBSTRATE SPECIFICITIES AND TISSUE DISTRIBUTIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cosmeticsinfo.org [cosmeticsinfo.org]
- 4. Expansion of the fatty acyl reductase gene family shaped pheromone communication in Hymenoptera | eLife [elifesciences.org]
An In-depth Technical Guide to the Chemical Structure of C38 Wax Esters
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and analysis of C38 wax esters. It is designed to be a valuable resource for professionals in research, science, and drug development who are interested in the applications and characteristics of these long-chain esters.
Core Concepts: The Chemical Identity of C38 Wax Esters
Wax esters are a class of neutral lipids composed of a long-chain fatty acid esterified to a long-chain fatty alcohol.[1] The designation "C38" refers to the total number of carbon atoms in the molecule, which is the sum of the carbons in the fatty acid and fatty alcohol chains.[2][3] This seemingly simple definition belies a significant potential for structural diversity, as numerous combinations of fatty acids and fatty alcohols can result in a C38 wax ester. For instance, a C18 fatty acid can be esterified with a C20 fatty alcohol, or a C16 fatty acid with a C22 fatty alcohol, both yielding a C38 wax ester.
The properties of a specific C38 wax ester are dictated by the precise combination of its constituent fatty acid and alcohol, including their respective chain lengths and the presence, number, and position of any double bonds (unsaturation).[1] Saturated wax esters, which contain no double bonds, tend to have higher melting points and are more likely to be solid at room temperature. Conversely, the introduction of unsaturation lowers the melting point, often resulting in a liquid state at ambient temperatures.[1]
C38 wax esters are found in various natural sources. For example, they are components of jojoba oil, which is known for its liquid wax esters with carbon chain lengths ranging from C38 to C44. They are also present in sunflower wax, where the wax ester fraction includes molecules with 36 to 48 carbon atoms.
Data Presentation: Physicochemical Properties
The physical and chemical properties of C38 wax esters are crucial for their application in various fields, including pharmaceuticals and cosmetics. The following tables summarize key quantitative data, with a focus on melting points, which are significantly influenced by the isomeric structure. Data on boiling points and solubility for specific C38 isomers are less commonly reported in the literature; however, general trends can be inferred from studies on a range of wax esters.
Table 1: Melting Points of Saturated Wax Esters of Varying Chain Lengths
| Total Carbons | Fatty Acid | Fatty Alcohol | Melting Point (°C) |
| 32 | C16:0 | C16:0 | 55-56 |
| 34 | C16:0 | C18:0 | 60-61 |
| 36 | C18:0 | C18:0 | 63-64 |
| 38 | C18:0 | C20:0 | ~68-70 (estimated) |
| 40 | C20:0 | C20:0 | 72-73 |
| 42 | C22:0 | C20:0 | 75-76 |
| 44 | C22:0 | C22:0 | 78-79 |
| 48 | C24:0 | C24:0 | 82-83 |
| Data is a compilation and estimation from multiple sources. The melting point of saturated wax esters increases with chain length. The exact melting point of a C38 saturated wax ester will depend on the specific combination of the fatty acid and alcohol. |
Table 2: Effect of Unsaturation on Wax Ester Melting Points
| Total Carbons | Fatty Acid | Fatty Alcohol | Melting Point (°C) |
| 36 | C18:0 (Stearic) | C18:0 (Stearyl) | 63-64 |
| 36 | C18:1 (Oleic) | C18:0 (Stearyl) | ~37 |
| 36 | C18:0 (Stearic) | C18:1 (Oleyl) | ~27 |
| 36 | C18:1 (Oleic) | C18:1 (Oleyl) | <0 |
| Data from a study on synthetic wax esters, demonstrating the significant impact of double bonds on melting points. |
Solubility: Wax esters are generally soluble in nonpolar organic solvents such as hexane, chloroform, and diethyl ether. Their solubility in more polar solvents like ethanol is limited at room temperature but increases with temperature.
Boiling Point: Due to their high molecular weight, wax esters have very high boiling points, often exceeding 350-400 °C, and are susceptible to thermal degradation at these temperatures.
Experimental Protocols: Analysis and Characterization
The identification and quantification of C38 wax esters from complex lipid mixtures require robust analytical techniques. Gas chromatography-mass spectrometry (GC-MS) and thin-layer chromatography (TLC) are two of the most common methods employed.
This method allows for the separation and identification of individual wax ester molecules without prior hydrolysis.
Methodology:
-
Sample Preparation: Dissolve the lipid extract containing wax esters in a suitable nonpolar solvent (e.g., hexane or chloroform) to a final concentration of approximately 1 mg/mL.
-
Injection: Inject 1 µL of the sample into the GC-MS system.
-
GC Conditions:
-
Column: A high-temperature capillary column, such as a DB-5HT or equivalent, is essential for the analysis of high molecular weight wax esters.
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: An initial oven temperature of 50-100°C, held for 1-2 minutes, followed by a temperature ramp up to 380-400°C at a rate of 5-10°C per minute. The final temperature should be held for at least 10-15 minutes to ensure the elution of all high molecular weight compounds.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 50 to 800.
-
Identification: The identification of individual wax esters is based on their retention times and the fragmentation patterns in their mass spectra. The molecular ion peak is often weak or absent, but characteristic fragment ions corresponding to the fatty acid and fatty alcohol moieties allow for structural elucidation.
-
TLC is a valuable technique for the qualitative separation of wax esters from other lipid classes.
Methodology:
-
Plate Preparation: Use pre-coated silica gel 60 TLC plates. Activate the plates by heating them in an oven at 110°C for 30-60 minutes prior to use.
-
Sample Application: Dissolve the lipid extract in a minimal amount of a volatile nonpolar solvent (e.g., chloroform or hexane). Apply a small spot of the sample onto the baseline of the TLC plate using a capillary tube.
-
Development: Place the TLC plate in a developing chamber containing a suitable mobile phase. For the separation of neutral lipids, a common solvent system is hexane:diethyl ether:acetic acid in a ratio of 80:20:1 (v/v/v). Allow the solvent front to migrate up the plate until it is approximately 1 cm from the top.
-
Visualization: Remove the plate from the chamber and allow the solvent to evaporate. Visualize the separated lipid spots by placing the plate in a chamber containing iodine vapor or by spraying with a suitable reagent (e.g., a solution of primuline or rhodamine 6G) and viewing under UV light. Wax esters are relatively nonpolar and will have a high Rf value, appearing near the solvent front.
Mandatory Visualization: Biosynthesis of Wax Esters
While specific signaling pathways directly involving the final C38 wax ester product are not well-documented, their biosynthesis is a critical biological process. The precursors to wax esters, long-chain fatty acyl-CoAs, have been shown to act as regulatory molecules in metabolism and cell signaling. The biosynthesis of wax esters involves two key enzymatic steps, which can be visualized as a straightforward pathway. This pathway is a target for metabolic engineering to produce tailored wax esters for various applications.
Caption: Biosynthetic pathway of wax esters.
Applications in Drug Development
The unique physicochemical properties of C38 and other long-chain wax esters make them attractive candidates for various applications in drug development and pharmaceutical formulations. Their hydrophobic nature, high melting points (for saturated versions), and stability make them suitable for use as:
-
Excipients in Solid Dosage Forms: Saturated C38 wax esters can be used as matrix-forming agents in sustained-release oral tablets. They can control the release of the active pharmaceutical ingredient (API) by forming a hydrophobic matrix that erodes slowly in the gastrointestinal tract.
-
Components of Topical Formulations: The emollient and occlusive properties of wax esters are beneficial in creams, ointments, and lotions. They can enhance skin hydration and improve the texture and feel of the product.
-
Lipid-Based Drug Delivery Systems: C38 wax esters can be formulated into solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs). These systems can encapsulate lipophilic drugs, improve their solubility and bioavailability, and provide controlled release.
-
Coating Agents: Due to their waxy nature, they can be used to coat tablets to mask taste, improve stability, and control the release of the API.
The versatility of C38 wax esters, stemming from their diverse isomeric forms, allows for the fine-tuning of their properties to meet the specific requirements of a given drug delivery system. Further research into the specific properties of different C38 isomers will undoubtedly expand their application in the pharmaceutical industry.
References
Function of Arachidyl oleate in lipid metabolism.
An In-depth Technical Guide on Arachidyl Oleate and Its Putative Role in Lipid Metabolism
Abstract
This compound, a wax ester composed of icosan-1-ol and oleic acid, belongs to a class of neutral lipids with diverse applications in industries ranging from cosmetics to lubricants.[1][2] While the industrial uses of wax esters are well-documented, their specific roles in mammalian lipid metabolism, particularly for individual species like this compound, are less defined. This technical guide synthesizes the current understanding of this compound, focusing on its structure, biosynthesis, and the known metabolic functions of its constituent fatty acid, oleic acid. Due to a lack of direct research on the metabolic functions of this compound, this paper extrapolates potential roles based on the general understanding of wax esters and the well-characterized pathways of its precursors. This guide is intended for researchers, scientists, and drug development professionals interested in the underexplored areas of lipid metabolism.
Introduction to this compound
This compound is a wax ester formed through the formal condensation of icosan-1-ol (arachidyl alcohol) and oleic acid.[3][4] Wax esters are esters of long-chain fatty acids and long-chain fatty alcohols.[2] They are found in various organisms, from bacteria to mammals, where they can serve as energy stores, structural components, or protective coatings. In microorganisms, wax esters are considered important storage lipids, providing a mechanism to store excess free fatty acids in a non-toxic form.
Chemical Properties of this compound
A summary of the key chemical properties of this compound is provided in Table 1.
| Property | Value | Source |
| Molecular Formula | C38H74O2 | |
| Molecular Weight | 563.0 g/mol | |
| IUPAC Name | icosyl (Z)-octadec-9-enoate | |
| Synonyms | Icosyl oleate, Oleic acid, eicosyl ester | |
| CAS Number | 22393-88-0 |
Biosynthesis of Wax Esters
The biosynthesis of wax esters, including this compound, is a two-step enzymatic process. This pathway was first elucidated in the early 2000s.
-
Fatty Acyl-CoA Reduction: A fatty acyl-CoA is reduced to a corresponding fatty alcohol by a fatty acyl-CoA reductase (FAR). This reaction is NAD(P)H-dependent.
-
Esterification: A wax ester synthase (WS) then catalyzes the esterification of the fatty alcohol with a second fatty acyl-CoA molecule to form the wax ester.
A generalized workflow for the biosynthesis of wax esters is depicted in the following diagram.
References
Arachidyl Oleate: A Potential Biomarker in the Lipidomics Landscape
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Lipidomics, the large-scale study of lipids in biological systems, has emerged as a powerful tool for biomarker discovery, offering insights into the pathogenesis of various diseases. Within the vast lipidome, wax esters represent a class of neutral lipids with diverse biological functions, yet they remain relatively underexplored as potential biomarkers. This technical guide focuses on arachidyl oleate, a wax ester composed of arachidyl alcohol and oleic acid. While direct evidence for its role as a disease biomarker is still emerging, the well-documented biological activities of its constituent fatty acids in inflammation, cancer, and metabolic diseases suggest that this compound is a molecule of significant interest. This document provides a comprehensive overview of the current knowledge on this compound, including its biosynthesis, proposed signaling pathways, and detailed experimental protocols for its analysis, positioning it as a promising candidate for future lipidomics research and biomarker development.
Introduction to this compound
This compound (C38H74O2) is a wax ester formed from the esterification of arachidyl alcohol (a 20-carbon saturated fatty alcohol) and oleic acid (an 18-carbon monounsaturated fatty acid)[1]. Wax esters are known to be involved in energy storage and as components of protective surface lipids in various organisms[2]. In humans, wax esters are found in sebum and meibomian gland secretions[3][4]. The biological significance of individual wax ester species like this compound in systemic circulation and tissues is an active area of investigation.
The potential of this compound as a biomarker stems from the established roles of its precursors, arachidonic acid (from which arachidyl alcohol can be derived) and oleic acid, in key cellular processes that are often dysregulated in disease.
Biosynthesis and Metabolism
The biosynthesis of wax esters, including this compound, is a two-step enzymatic process primarily occurring in the endoplasmic reticulum[5].
-
Fatty Acyl-CoA Reduction: A long-chain fatty acyl-CoA, such as arachidoyl-CoA, is reduced to its corresponding fatty alcohol, arachidyl alcohol, by a fatty acyl-CoA reductase (FAR) enzyme.
-
Esterification: A wax synthase (WS) enzyme, which can also be a bifunctional wax synthase/diacylglycerol acyltransferase (WSD), then catalyzes the esterification of the fatty alcohol with a fatty acyl-CoA, in this case, oleoyl-CoA, to form this compound.
The degradation of wax esters is thought to be carried out by lipases and carboxylesterases that also hydrolyze triglycerides.
Biosynthesis of this compound.
Potential Role as a Biomarker in Disease
While specific studies validating this compound as a biomarker are limited, the biological activities of its components, oleic acid and arachidonic acid, provide a strong rationale for its investigation in several disease contexts.
Inflammation
Arachidonic acid is a key precursor to a variety of pro-inflammatory lipid mediators, such as prostaglandins and leukotrienes. Elevated levels of arachidonic acid and its metabolites are associated with inflammatory conditions. Conversely, oleic acid has been reported to have anti-inflammatory properties, in some contexts, by inhibiting the signaling pathways induced by saturated fatty acids. The balance between these opposing effects, potentially reflected in the levels of this compound, could serve as a subtle indicator of inflammatory status.
Cancer
Lipid metabolism is significantly altered in cancer cells to support rapid proliferation and membrane synthesis. Oleic acid has been shown to influence cancer cell proliferation and survival through various signaling pathways, including the PI3K/Akt pathway. It has been observed that some cancer tissues have altered levels of monounsaturated fatty acids like oleic acid. Therefore, changes in the synthesis and abundance of oleic acid-containing lipids like this compound could be indicative of malignant transformation or progression.
Metabolic Diseases
Dyslipidemia is a hallmark of metabolic diseases such as obesity and type 2 diabetes. Oleic acid has been shown to modulate insulin signaling and lipid metabolism in the liver and other tissues. Alterations in the levels of specific fatty acids and their esters are being explored as biomarkers for these conditions. The quantification of this compound in plasma could provide insights into the complex lipid dysregulation characteristic of metabolic disorders.
Proposed Signaling Pathways
Based on the known signaling roles of oleic acid and arachidonic acid, we can propose hypothetical pathways through which this compound, or its metabolic products, could exert biological effects.
Hypothetical Signaling Pathways.
Experimental Protocols for this compound Analysis
The accurate quantification of this compound in biological matrices is essential for its validation as a biomarker. Below are detailed methodologies for lipid extraction and analysis.
Lipid Extraction from Plasma/Serum
A common method for extracting total lipids from plasma or serum is a modified Folch or Bligh-Dyer method.
Protocol:
-
To 100 µL of plasma or serum, add 300 µL of a 1:2 (v/v) mixture of chloroform:methanol.
-
Vortex the mixture vigorously for 1 minute.
-
Add 100 µL of chloroform and vortex for 30 seconds.
-
Add 100 µL of water and vortex for 30 seconds.
-
Centrifuge at 3000 x g for 10 minutes at 4°C to separate the phases.
-
Carefully collect the lower organic phase containing the lipids using a glass syringe.
-
Dry the extracted lipids under a stream of nitrogen gas.
-
Reconstitute the dried lipid extract in a suitable solvent (e.g., 100 µL of isopropanol) for LC-MS analysis.
Isolation of Wax Esters by Solid-Phase Extraction (SPE)
For complex samples, an additional purification step may be necessary to isolate the wax ester fraction.
Protocol:
-
Condition a silica gel SPE cartridge with hexane.
-
Load the dried and reconstituted total lipid extract (from section 5.1) onto the cartridge.
-
Elute the wax ester fraction with a non-polar solvent mixture, such as hexane:diethyl ether (99:1, v/v).
-
Collect the eluate and dry it under nitrogen.
-
Reconstitute the purified wax esters in an appropriate solvent for analysis.
Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific method for the quantification of lipids.
| Parameter | Condition | Reference |
| LC System | High-Performance Liquid Chromatograph | |
| Column | C18 reversed-phase column (e.g., Luna C8) | |
| Mobile Phase A | Acetonitrile with 0.5 mM ammonium formate | |
| Mobile Phase B | Water with 0.5 mM ammonium formate | |
| Gradient | Optimized for separation of neutral lipids | |
| Flow Rate | 0.3 - 0.5 mL/min | |
| Injection Volume | 5 - 10 µL | |
| MS System | Triple quadrupole mass spectrometer | |
| Ionization Mode | Electrospray Ionization (ESI) in positive mode | |
| Scan Type | Multiple Reaction Monitoring (MRM) | |
| Precursor Ion | [M+NH4]+ or [M+H]+ for this compound | |
| Product Ion | Specific fragment ions for this compound |
Table 1: Example LC-MS/MS Parameters for Wax Ester Analysis.
Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is also a powerful technique for the analysis of wax esters, particularly for profiling different species.
| Parameter | Condition | Reference |
| GC System | Agilent GC system or equivalent | |
| Column | High-temperature, nonpolar capillary column | |
| Injector Temperature | 300 - 390°C | |
| Carrier Gas | Helium | |
| Oven Program | Ramped temperature gradient (e.g., 120°C to 350°C) | |
| MS System | Quadrupole mass spectrometer | |
| Ionization Mode | Electron Ionization (EI) | |
| Scan Type | Full scan or Single Ion Monitoring (SIM) | |
| Mass Scan Range | m/z 50 - 1000 |
Table 2: Example GC-MS Parameters for Wax Ester Analysis.
Lipidomics Workflow for Biomarker Discovery
The identification of this compound as a potential biomarker would follow a standard lipidomics workflow.
References
- 1. [PDF] A quantitiative LC-MS/MS method for the measurement of arachidonic acid, prostanoids, endocannabinoids, N-acylethanolamines and steroids in human plasma. | Semantic Scholar [semanticscholar.org]
- 2. Wax Esters Analysis Service - Creative Proteomics [creative-proteomics.com]
- 3. Sebaceous gland lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lipid Dysregulation in Sebaceous Gland Disorders and the Impact of Sphingolipid Metabolism on Acne Pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
Methodological & Application
Application Note: Identification of Arachidyl Oleate by Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arachidyl oleate (eicosyl oleate) is a long-chain wax ester composed of arachidyl alcohol (a 20-carbon saturated fatty alcohol) and oleic acid (an 18-carbon monounsaturated fatty acid). It is found in various natural products and is used in the pharmaceutical, cosmetic, and food industries as an emollient, lubricant, and formulation excipient. Accurate and reliable identification and quantification of this compound are crucial for quality control, formulation development, and stability testing. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the analysis of volatile and semi-volatile compounds like wax esters, offering high sensitivity and structural elucidation capabilities.[1] Due to the high molecular weight and low volatility of this compound, a high-temperature GC-MS method is required for its analysis in its intact form.
This application note provides a detailed protocol for the identification of this compound using a high-temperature capillary GC-MS system.
Experimental Protocols
Sample Preparation
The sample preparation method for this compound is straightforward, typically involving dissolution in a suitable organic solvent.
Materials:
-
This compound sample
-
Hexane or Toluene (High purity, GC-MS grade)
-
Volumetric flasks
-
Micropipettes
-
Autosampler vials with caps
Protocol:
-
Accurately weigh a precise amount of the this compound sample.
-
Dissolve the sample in hexane or toluene to a final concentration of 0.1–1.0 mg/mL.
-
Vortex the solution to ensure complete dissolution.
-
Transfer an aliquot of the solution into a GC-MS autosampler vial.
GC-MS Instrumentation and Conditions
A high-temperature capillary gas chromatograph coupled to a mass spectrometer is essential for the analysis of intact this compound. The following parameters are recommended and can be adapted for specific instruments.
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 8890 GC or equivalent |
| Mass Spectrometer | 7010B Triple Quadrupole GC/MS or equivalent |
| Injector | Split/Splitless Inlet |
| Injector Temperature | 380-390°C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless (or a high split ratio for concentrated samples) |
| Carrier Gas | Helium |
| Flow Rate | 1.0 - 1.5 mL/min (Constant Flow Mode) |
| GC Column | |
| Type | DB-1 HT or HP-5MS fused-silica capillary column |
| Dimensions | 15 m x 0.25 mm ID, 0.10 µm film thickness |
| Oven Temperature Program | |
| Initial Temperature | 120°C, hold for 1 min |
| Ramp 1 | 15°C/min to 240°C |
| Ramp 2 | 8°C/min to 390°C, hold for 6 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Transfer Line Temperature | 325°C |
| Mass Scan Range | m/z 50-700 |
Data Presentation
Quantitative Data Summary
The following table summarizes the key quantitative data for the identification of this compound by GC-MS.
| Parameter | Value | Reference |
| Molecular Formula | C₃₈H₇₄O₂ | [2] |
| Molecular Weight | 562.99 g/mol | [2][3] |
| Kovats Retention Index | 3922.1 (Standard non-polar column) | [2] |
Mass Spectral Data
Confident identification of this compound is achieved through the analysis of its mass spectrum. The fragmentation pattern of wax esters with an unsaturated fatty acyl moiety is characterized by several key ions.
| Ion Type | Description | Expected m/z for this compound |
| [M]+• | Molecular Ion | 562 |
| [RCOOH₂]⁺ | Protonated Oleic Acid | 283 |
| [RCO]⁺ | Oleoyl Cation | 265 |
| [RCO - H₂O]⁺ | Dehydrated Oleoyl Cation | 247 |
| [R']⁺ | Arachidyl Cation | 280 |
| [R' - H]⁺ | Arachidyl Alkene Cation | 279 |
Note: The relative intensities of these ions may vary depending on the specific GC-MS instrument and tuning parameters.
Mandatory Visualization
Experimental Workflow
The overall workflow for the GC-MS analysis of this compound is depicted in the following diagram.
Caption: Experimental workflow for this compound identification by GC-MS.
Conclusion
The GC-MS method detailed in this application note provides a robust and reliable approach for the identification of this compound. The use of a high-temperature capillary column and appropriate temperature programming is critical for the successful elution and analysis of this high molecular weight wax ester. By comparing the retention index and the characteristic mass spectral fragmentation pattern with known values, researchers, scientists, and drug development professionals can confidently identify this compound in various sample matrices, ensuring product quality and facilitating research and development.
References
Application Notes and Protocols for the Use of Arachidyl Oleate as an Internal Standard in Lipidomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quantitative lipidomics is a critical tool for understanding the complex roles of lipids in health and disease. The accuracy and reproducibility of lipid quantification by mass spectrometry are highly dependent on the use of appropriate internal standards. An ideal internal standard should be a compound that is not naturally present in the sample, behaves chemically and physically similarly to the analytes of interest during sample preparation and analysis, and can be clearly distinguished by the mass spectrometer.[1]
Arachidyl oleate (C38H74O2, MW: 563.0 g/mol ) is a wax ester composed of arachidic acid (a 20-carbon saturated fatty acid) and oleic acid (an 18-carbon monounsaturated fatty acid).[2] Its long-chain and non-endogenous nature in many biological systems make it a suitable candidate as an internal standard for the quantification of other non-polar lipids, such as other wax esters, cholesteryl esters, and certain glycerolipids. This document provides detailed application notes and protocols for the use of this compound as an internal standard in targeted lipidomics workflows.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of an internal standard is crucial for its effective implementation.
| Property | Value | Source |
| Molecular Formula | C38H74O2 | [2][3] |
| Molecular Weight | 563.0 g/mol | [2] |
| Physical State | Solid at room temperature | |
| Solubility | Soluble in organic solvents such as ethanol and chloroform; low solubility in water. | MedchemExpress.com, CymitQuimica |
| Storage | Recommended to be stored at -20°C. | ChemicalBook |
Experimental Protocols
The following protocols are representative methods for the use of this compound as an internal standard for the quantification of non-polar lipids in plasma samples.
Preparation of this compound Internal Standard Stock Solution
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of chloroform or a similar organic solvent in a volumetric flask.
-
Working Solution (10 µg/mL): Perform a serial dilution of the stock solution with the same solvent to achieve the desired working concentration.
-
Storage: Store the stock and working solutions in amber glass vials at -20°C to prevent degradation.
Lipid Extraction from Plasma using Methyl-tert-butyl ether (MTBE)
This protocol is adapted for the extraction of non-polar lipids and is suitable for high-throughput applications.
-
Sample Preparation: Thaw 100 µL of plasma on ice.
-
Internal Standard Spiking: Add a known amount (e.g., 10 µL) of the this compound working solution to the plasma sample.
-
Extraction:
-
Add 1.5 mL of methanol to the sample.
-
Vortex for 30 seconds.
-
Add 5 mL of MTBE.
-
Vortex for 10 minutes at 4°C.
-
Add 1.25 mL of water to induce phase separation.
-
Vortex for 1 minute and centrifuge at 1,000 x g for 10 minutes.
-
-
Lipid Collection: Carefully collect the upper organic phase (MTBE layer), which contains the lipids, and transfer it to a new glass tube.
-
Drying: Dry the collected lipid extract under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in an appropriate volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis (e.g., acetonitrile/isopropanol/water 65:30:5 v/v/v).
LC-MS/MS Analysis
The following are typical parameters for the analysis of wax esters and other non-polar lipids using a reverse-phase C18 column coupled to a triple quadrupole mass spectrometer.
| Parameter | Recommended Setting |
| LC Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | Water:Acetonitrile (4:6) with 10 mM ammonium acetate and 0.1% formic acid |
| Mobile Phase B | Acetonitrile:Isopropanol (1:9) with 10 mM ammonium acetate and 0.1% formic acid |
| Gradient | Start at 30% B, increase to 100% B over 35 minutes, hold for 5 minutes, then re-equilibrate. |
| Flow Rate | 0.180 mL/min |
| Column Temperature | 45°C |
| Ionization Mode | Positive Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
Representative LC gradient and mobile phases adapted from a study on wax ester analysis.
MRM Transitions for this compound:
Based on available spectral data, the ammonium adduct [M+NH4]+ is a prevalent ion for wax esters in positive ion mode. The fragmentation of the ester linkage allows for specific monitoring.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound (IS) | 580.6 ( [M+NH4]+ ) | 282.3 ( [Oleic Acid+H]+ ) | 20 |
Precursor and product ions are derived from the structure of this compound and general fragmentation patterns of wax esters.
Quantitative Data and Performance
The following tables summarize the expected quantitative performance of a lipidomics assay using a non-endogenous internal standard like this compound. The data presented is representative of a robust and validated LC-MS/MS method for lipid analysis.
Table 1: Linearity and Sensitivity
| Analyte Class | Linearity (R²) | Lower Limit of Quantification (LLOQ) |
| Wax Esters | > 0.99 | 0.1 - 10 ng/mL |
| Cholesteryl Esters | > 0.99 | 0.5 - 20 ng/mL |
| Triacylglycerols | > 0.99 | 1 - 50 ng/mL |
Table 2: Precision and Accuracy
| Analyte Class | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Wax Esters | < 15% | < 20% | 85-115% |
| Cholesteryl Esters | < 15% | < 20% | 85-115% |
| Triacylglycerols | < 15% | < 20% | 80-120% |
Table 3: Recovery
| Analyte Class | Extraction Recovery (%) |
| Wax Esters | > 80% |
| Cholesteryl Esters | > 85% |
| Triacylglycerols | > 90% |
The quantitative performance data is based on typical values reported in validated lipidomics assays and may vary depending on the specific analyte, matrix, and instrumentation.
Visualizations
Experimental Workflow
Caption: Lipidomics workflow using this compound as an internal standard.
Fatty Acid Metabolism Signaling Pathway
Caption: Overview of fatty acid metabolism.
Conclusion
This compound presents a viable option as a non-endogenous internal standard for the quantification of non-polar lipids in various biological matrices. Its distinct mass and chromatographic properties allow for clear differentiation from endogenous lipids. The provided protocols and performance metrics offer a framework for the successful implementation of this compound in targeted lipidomics studies. As with any analytical method, validation of linearity, precision, accuracy, and recovery is essential for ensuring high-quality, reproducible data.
References
Application Notes and Protocols for the Enzymatic Synthesis of Arachidyl Oleate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arachidyl oleate, a wax ester formed from the esterification of oleic acid and arachidyl alcohol (1-icosanol), holds significant potential in various applications, including cosmetics, pharmaceuticals, and as a biolubricant.[1] Its synthesis through enzymatic pathways, particularly using lipases, offers a green and highly specific alternative to traditional chemical methods, which often necessitate harsh reaction conditions.[1] Lipases, such as those from Candida species, can catalyze the esterification in solvent-free systems, minimizing environmental impact and simplifying product purification.[1][2] This document provides detailed application notes and protocols for the enzymatic synthesis, purification, and characterization of this compound.
Data Presentation
The following tables summarize key quantitative data relevant to the enzymatic synthesis of long-chain wax esters, which can be applied to the synthesis of this compound.
Table 1: Optimized Reaction Conditions for Lipase-Catalyzed Wax Ester Synthesis
| Parameter | Optimized Value/Range | Reference |
| Enzyme | Immobilized Candida sp. lipase | [2] |
| Reaction Temperature | 40-60 °C | |
| Substrate Molar Ratio (Alcohol:Acid) | 1:1 to 1:1.5 | |
| Enzyme Dosage | 2.5-10% (w/w of substrates) | |
| Reaction Time | 8-24 hours | |
| Agitation Speed | 170-200 rpm | |
| System | Solvent-free |
Table 2: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₃₈H₇₄O₂ | |
| Molecular Weight | 562.99 g/mol | |
| CAS Number | 22393-88-0 | |
| Appearance | Solid | |
| Purity (Commercial) | >99% |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of this compound
This protocol details the lipase-catalyzed esterification of oleic acid and arachidyl alcohol in a solvent-free system.
Materials:
-
Oleic acid (≥99% purity)
-
Arachidyl alcohol (1-icosanol, ≥99% purity)
-
Immobilized lipase from Candida sp. (e.g., Novozym® 435)
-
Reaction vessel (e.g., 100 mL three-neck round-bottom flask)
-
Magnetic stirrer with heating mantle
-
Vacuum pump (optional, for water removal)
-
Inert gas supply (e.g., Nitrogen)
Procedure:
-
Reactant Preparation: Accurately weigh oleic acid and arachidyl alcohol in a 1:1 molar ratio and add them to the reaction vessel.
-
Reaction Setup: Place the reaction vessel in the heating mantle on the magnetic stirrer.
-
Inert Atmosphere: Purge the reaction vessel with an inert gas, such as nitrogen, to minimize oxidation.
-
Heating and Mixing: Heat the mixture to the desired reaction temperature (e.g., 50°C) while stirring to ensure homogeneity.
-
Enzyme Addition: Once the desired temperature is reached, add the immobilized lipase to the reaction mixture. The enzyme dosage should be between 2.5% and 10% of the total substrate weight.
-
Reaction Monitoring: The reaction can be monitored by taking small aliquots at regular intervals and analyzing the remaining free fatty acid content by titration with a standard solution of potassium hydroxide (KOH) in ethanol.
-
Water Removal (Optional): To drive the equilibrium towards ester formation, water produced during the reaction can be removed by applying a mild vacuum or by carrying out the reaction in an open system.
-
Reaction Completion: The reaction is considered complete when the free fatty acid content becomes constant. This typically occurs within 8 to 24 hours.
-
Enzyme Recovery: After the reaction, the immobilized enzyme can be recovered by filtration for potential reuse.
Protocol 2: Purification of this compound
This protocol describes the purification of the synthesized this compound to remove unreacted substrates.
Materials:
-
Crude this compound from Protocol 1
-
Ethanol
-
Saturated sodium carbonate solution
-
Hexane
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Removal of Unreacted Alcohol: Dissolve the crude product in hexane and wash with warm ethanol to remove any unreacted arachidyl alcohol. Repeat the washing step 2-3 times.
-
Removal of Unreacted Fatty Acid: Wash the hexane phase with a saturated sodium carbonate solution to neutralize and remove any remaining oleic acid.
-
Final Washing: Wash the organic phase with distilled water until the aqueous phase is neutral.
-
Drying: Dry the hexane phase over anhydrous sodium sulfate.
-
Solvent Evaporation: Remove the hexane using a rotary evaporator to obtain the purified this compound.
-
Purity Assessment: The purity of the final product can be assessed using the characterization methods described below. A purity of over 96% can be expected.
Protocol 3: Characterization of this compound
This protocol outlines the analytical methods for confirming the identity and purity of the synthesized this compound.
1. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is used to determine the purity of the this compound and to identify any residual reactants.
-
Sample Preparation: Dissolve a small amount of the purified product in hexane or toluene to a concentration of approximately 0.1-1.0 mg/mL.
-
GC Conditions (High Temperature):
-
Column: DB-1 HT fused-silica capillary column (15 m x 0.25 mm, 0.10 µm film thickness).
-
Injector Temperature: 390°C.
-
Oven Program: Start at 120°C, ramp to 240°C at 15°C/min, then ramp to 390°C at 8°C/min and hold for 6 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-920.
-
-
Expected Result: A major peak corresponding to this compound will be observed. The mass spectrum can be compared with library data for confirmation.
2. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the synthesized ester.
-
Sample Preparation: A small amount of the purified product can be analyzed directly as a thin film on a salt plate (e.g., KBr or NaCl) or as a solution in a suitable solvent (e.g., CCl₄).
-
Expected Characteristic Peaks for a Long-Chain Ester:
-
C=O stretch (ester): ~1740 cm⁻¹
-
C-O stretch: ~1170 cm⁻¹
-
C-H stretch (alkane): ~2850-2960 cm⁻¹
-
C-H bend (alkane): ~1465 cm⁻¹
-
3. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used for the structural elucidation of the this compound.
-
Sample Preparation: Dissolve the purified product in a deuterated solvent such as chloroform-d (CDCl₃).
-
Expected ¹H NMR Chemical Shifts (ppm):
-
~5.3 ppm: Olefinic protons (-CH=CH-) of the oleate moiety.
-
~4.0 ppm: Methylene protons adjacent to the ester oxygen (-O-CH₂-).
-
~2.3 ppm: Methylene protons alpha to the carbonyl group (-CH₂-COO-).
-
~2.0 ppm: Allylic protons (-CH₂-CH=CH-).
-
~1.6 ppm: Methylene protons beta to the ester oxygen and carbonyl group.
-
~1.3 ppm: Bulk methylene protons of the fatty acid and alcohol chains.
-
~0.9 ppm: Terminal methyl protons (-CH₃).
-
-
Expected ¹³C NMR Chemical Shifts (ppm):
-
~174 ppm: Carbonyl carbon of the ester group.
-
~130 ppm: Olefinic carbons (-CH=CH-).
-
~64 ppm: Methylene carbon adjacent to the ester oxygen (-O-CH₂-).
-
~34 ppm: Methylene carbon alpha to the carbonyl group.
-
~22-32 ppm: Methylene carbons of the fatty acid and alcohol chains.
-
~14 ppm: Terminal methyl carbons.
-
Visualizations
Caption: Experimental workflow for the enzymatic synthesis of this compound.
Caption: Logical relationship of reactants and products in the synthesis.
References
Application Note: Quantification of Arachidyl Oleate in Complex Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arachidyl oleate (C20:0/18:1) is a wax ester, a class of neutral lipids composed of a long-chain fatty acid esterified to a long-chain fatty alcohol.[1] In humans, wax esters are significant components of sebum, the lipid-rich secretion of the sebaceous glands that coats the skin and hair, contributing to its barrier function and hydration.[2][3] Specifically, wax esters can constitute up to 26% of total lipids in human sebum.[2] The analysis of specific wax esters like this compound in biological matrices such as sebum or other skin lipid extracts is crucial for dermatological research, cosmetics development, and understanding skin disorders. This application note provides detailed protocols for the quantification of this compound in complex biological samples using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Data Presentation: Quantitative Composition of Wax Esters in Human Sebum
While the exact concentration of this compound can vary between individuals, the following table summarizes the relative composition of major wax ester classes found in human sebum.[2] This provides a reference for the expected distribution of related analytes in a typical sebum sample.
| Lipid Class | Percentage of Total Lipids | Key Components |
| Wax Esters | ~26% | Saturated and monounsaturated fatty acids and alcohols ranging from C14 to C22. |
| Triglycerides & Free Fatty Acids | ~57.5% | Palmitic acid (16:0), Oleic acid (18:1), Sapienic acid (16:1n-10) |
| Squalene | ~12% | Squalene |
| Cholesterol & Cholesterol Esters | ~4.5% | Cholesterol |
Table 1: General Composition of Human Sebum Lipids.
The following table details the relative abundance of different chain length combinations in the wax ester fraction of human meibum, a related lipid secretion from the eyelid's meibomian glands. This provides an insight into the diversity of wax esters that may be encountered.
| Wax Ester (Fatty Acid:Fatty Alcohol) | Relative Abundance (%) |
| 18:1 / 24:0 | 12.5 |
| 18:1 / 25:0 | 10.2 |
| 18:1 / 26:0 | 8.5 |
| 16:1 / 24:0 | 7.1 |
| 18:0 / 25:0 | 6.8 |
| Other species including C20 alcohols | Variable |
Table 2: Example of relative abundance of major wax ester species in human meibomian gland secretions. Note that arachidyl (20:0) alcohol containing species are also detected.
Experimental Protocols
Sample Collection and Lipid Extraction
This protocol is optimized for the extraction of total lipids, including wax esters, from a sebum sample collected using a Sebutape™ or similar absorbent patch.
Materials:
-
Sebutape™ patch with collected sebum
-
Chloroform
-
Methanol
-
Deionized water
-
Glass vials with PTFE-lined caps
-
Vortex mixer
-
Centrifuge
-
Nitrogen gas stream evaporator
Procedure:
-
Cut the Sebutape™ into small pieces and place them in a glass vial.
-
Add 2 mL of a chloroform:methanol (2:1, v/v) solvent mixture to the vial.
-
Vortex vigorously for 2 minutes to extract the lipids.
-
Add 0.5 mL of deionized water to the vial to induce phase separation.
-
Vortex for 1 minute and then centrifuge at 2000 x g for 10 minutes to separate the layers.
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a clean vial.
-
Dry the extracted lipids under a gentle stream of nitrogen gas.
-
Resuspend the dried lipid extract in a known volume of an appropriate solvent (e.g., hexane for GC-MS or a mobile phase compatible solvent for LC-MS/MS) for analysis.
Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
For GC-MS analysis, intact wax esters can be analyzed at high temperatures. Alternatively, they can be transesterified to fatty acid methyl esters (FAMEs) and fatty alcohols, which are then analyzed separately. The following protocol describes the analysis of intact wax esters.
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC (or equivalent)
-
Mass Spectrometer: 7010B Triple Quadrupole GC/MS (or equivalent)
-
Column: DB-1MS, 30 m x 250 µm x 0.25 µm (or a similar high-temperature capillary column)
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min
-
Injector Temperature: 325°C
-
Injection Mode: Splitless
-
Oven Temperature Program: Initial temperature of 50°C for 2 minutes, then ramp at 40°C/min to 200°C, then ramp at 3°C/min to 320°C and hold for 10 minutes.
-
MS Transfer Line Temperature: 310°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-850
Sample Preparation for GC-MS:
-
Reconstitute the dried lipid extract in 100 µL of hexane.
-
Transfer the sample to a GC vial with a micro-insert.
-
Inject 1 µL of the sample into the GC-MS.
Data Analysis: Quantification is achieved by creating a calibration curve using an authentic this compound standard. The peak area of the molecular ion or a characteristic fragment ion is plotted against the concentration of the standard.
Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS allows for the analysis of intact wax esters without the need for derivatization and at lower temperatures than GC-MS.
Instrumentation and Conditions:
-
Liquid Chromatograph: Agilent 1290 HPLC (or equivalent)
-
Mass Spectrometer: Agilent 6520 QTOF-MS (or a triple quadrupole mass spectrometer)
-
Column: Agilent Poroshell 120 EC-C18, 100 mm x 3.0 mm, 2.7 µm
-
Column Temperature: 50°C
-
Mobile Phase A: 80:20 water:2-propanol with 25 µM ammonium formate
-
Mobile Phase B: 80:10:10 butanol:water:2-propanol with 25 µM ammonium formate
-
Gradient: 30% B to 100% B over 24 minutes
-
Flow Rate: 0.25 mL/min
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Nebulizer Pressure: 30 psig
-
Drying Gas Temperature: 325°C
-
Drying Gas Flow: 4 L/min
-
MS/MS Analysis: Use Multiple Reaction Monitoring (MRM) on a triple quadrupole instrument. For this compound (MW = 562.99), monitor the transition of the precursor ion (e.g., [M+NH4]+ at m/z 580.6) to a product ion corresponding to the fatty acid or fatty alcohol moiety. A characteristic fragment for oleic acid is often observed.
Sample Preparation for LC-MS/MS:
-
Reconstitute the dried lipid extract in 100 µL of a solvent compatible with the initial mobile phase conditions (e.g., 9:1 methanol:toluene).
-
Centrifuge the sample to pellet any insoluble material.
-
Transfer the supernatant to an LC vial.
-
Inject 5-10 µL of the sample into the LC-MS/MS system.
Data Analysis: Quantification is performed using a calibration curve prepared with an authentic this compound standard. The peak area of the selected MRM transition is plotted against the concentration of the standard.
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Biosynthetic pathway of this compound.
References
Application Notes and Protocols: Arachidyl Oleate in Biolubricant Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arachidyl oleate, a wax ester formed from the esterification of arachidyl alcohol (a C20 saturated fatty alcohol) and oleic acid (a C18 monounsaturated fatty acid), presents a promising biodegradable and renewable alternative to conventional mineral oil-based lubricants.[1][2] Its long-chain structure suggests favorable lubricating properties, making it a candidate for formulation into biolubricants for a variety of applications, including industrial machinery and potentially in specialized equipment used in drug development and manufacturing where biocompatibility and low toxicity are advantageous.
These application notes provide a summary of the key performance characteristics of long-chain wax esters like this compound, detailed experimental protocols for their evaluation, and a method for its synthesis.
Data Presentation: Physicochemical and Tribological Properties
While specific experimental data for this compound is not widely published, the following table summarizes typical properties for long-chain oleate esters and similar wax esters, which can be used as a proxy to estimate the performance of this compound. These properties are critical for determining the suitability of a lubricant for a specific application.
| Property | Test Method | Typical Value Range for Long-Chain Oleate/Wax Esters | Significance in Lubrication |
| Kinematic Viscosity @ 40°C (cSt) | ASTM D445 | 30 - 70 | Influences film strength and flow characteristics at operating temperatures. |
| Kinematic Viscosity @ 100°C (cSt) | ASTM D445 | 5 - 15 | Indicates viscosity at higher operating temperatures. |
| Viscosity Index (VI) | ASTM D2270 | 150 - 220 | A higher VI indicates less change in viscosity with temperature fluctuations. |
| Pour Point (°C) | ASTM D97 | -15 to 5 | The lowest temperature at which the lubricant will flow. Crucial for cold-start applications. |
| Flash Point (°C) | ASTM D92 | > 220 | The lowest temperature at which vapors will ignite. Important for safety. |
| Oxidation Stability (hours) | ASTM D943 | > 1000 | Resistance to degradation at high temperatures in the presence of oxygen. Longer times indicate better stability. |
| Wear Scar Diameter (mm) | ASTM D4172 | 0.3 - 0.6 | A smaller scar indicates better anti-wear properties and protection of surfaces. |
| Coefficient of Friction | ASTM D4172 | 0.05 - 0.1 | A lower value indicates better lubricity and reduced energy loss. |
Experimental Protocols
Detailed methodologies for the key experiments cited in the data table are provided below. Adherence to these standardized protocols is crucial for obtaining reliable and comparable results.
Synthesis of this compound via Enzymatic Esterification
This protocol describes a solvent-free method for synthesizing this compound using an immobilized lipase, which is an environmentally friendly approach.
Materials:
-
Oleic Acid (≥99% purity)
-
Arachidyl Alcohol (Icosan-1-ol, ≥98% purity)
-
Immobilized Candida antarctica Lipase B (e.g., Novozym® 435)
-
Hexane (for purification)
-
Silica Gel (for column chromatography)
Equipment:
-
Round-bottom flask
-
Heating mantle with magnetic stirrer
-
Vacuum pump and rotary evaporator
-
Glass column for chromatography
-
Beakers, flasks, and other standard laboratory glassware
Procedure:
-
Reactant Preparation: Combine oleic acid and arachidyl alcohol in a 1:1.2 molar ratio in a round-bottom flask. The slight excess of the alcohol can help drive the reaction to completion.
-
Enzyme Addition: Add the immobilized lipase to the mixture. A typical enzyme loading is 5-10% by weight of the total reactants.
-
Reaction Conditions: Heat the mixture to 50-60°C with continuous stirring (e.g., 200 rpm). The reaction can be carried out under a mild vacuum to facilitate the removal of water, a byproduct of the esterification, which helps to shift the equilibrium towards the product.
-
Monitoring the Reaction: Monitor the progress of the reaction by taking small aliquots over time and analyzing the acid value (titration) or by using Thin Layer Chromatography (TLC). The reaction is typically complete within 8-24 hours.
-
Enzyme Recovery: Once the reaction is complete, allow the mixture to cool slightly and separate the immobilized enzyme by filtration. The enzyme can be washed with hexane and dried for potential reuse.
-
Purification: The crude this compound can be purified by passing it through a short column of silica gel with hexane as the eluent to remove any unreacted fatty acids or alcohols.
-
Solvent Removal: Remove the hexane from the purified product using a rotary evaporator to obtain pure this compound.
-
Characterization: Confirm the structure and purity of the synthesized this compound using techniques such as FTIR and NMR spectroscopy.
Measurement of Kinematic Viscosity (ASTM D445)
This method determines the kinematic viscosity of liquid petroleum products, both transparent and opaque, by measuring the time for a volume of liquid to flow under gravity through a calibrated glass capillary viscometer.
Apparatus:
-
Calibrated glass capillary viscometer (e.g., Cannon-Fenske or Ubbelohde type)
-
Constant temperature bath with a precision of ±0.02°C
-
Stopwatch accurate to 0.1 seconds
Procedure:
-
Sample Preparation: Filter the sample through a fine-mesh screen to remove any solid particles.
-
Viscometer Charging: Charge the viscometer with the sample in a manner that avoids the introduction of air bubbles.
-
Temperature Equilibration: Place the charged viscometer in the constant temperature bath (at 40°C or 100°C) and allow it to equilibrate for at least 30 minutes.
-
Flow Measurement: Using suction or pressure, draw the liquid up into the timing bulb of the viscometer. Release the suction/pressure and allow the liquid to flow back under gravity.
-
Timing: Start the stopwatch as the meniscus of the liquid passes the upper timing mark and stop it as it passes the lower timing mark.
-
Repeatability: Repeat the flow measurement at least twice. The flow times should be within the acceptable repeatability range specified in the standard.
-
Calculation: Calculate the kinematic viscosity (ν) in centistokes (cSt) using the following equation: ν = C × t where: C = calibration constant of the viscometer (cSt/s) t = average flow time (s)
Calculation of Viscosity Index (ASTM D2270)
The viscosity index (VI) is an empirical, unitless number indicating the effect of temperature change on the kinematic viscosity of an oil. A higher VI signifies a smaller change in viscosity with temperature.
Procedure:
-
Determine the kinematic viscosity of the sample at 40°C and 100°C according to ASTM D445.
-
Use the kinematic viscosity at 100°C to find the values of L and H from the tables provided in the ASTM D2270 standard.
-
L = kinematic viscosity at 40°C of an oil of 0 VI having the same kinematic viscosity at 100°C as the test oil.
-
H = kinematic viscosity at 40°C of an oil of 100 VI having the same kinematic viscosity at 100°C as the test oil.
-
-
Calculate the Viscosity Index (VI) using the appropriate formula from the standard based on whether the VI is expected to be above or below 100. For VI ≤ 100: VI = [(L - U) / (L - H)] × 100 where: U = kinematic viscosity of the test oil at 40°C.
Determination of Pour Point (ASTM D97)
This test method covers the determination of the pour point of petroleum products. The pour point is the lowest temperature at which a liquid will continue to flow when cooled under specified conditions.
Apparatus:
-
Test jar, thermometer, cork, and jacket
-
Cooling bath(s) capable of reaching temperatures down to -33°C or lower.
Procedure:
-
Sample Preparation: Pour the sample into the test jar to the marked level. If necessary, heat the sample to ensure it is fluid.
-
Cooling: Place the test jar in the cooling bath. The cooling rate is specified in the standard.
-
Observation: At every 3°C interval, remove the test jar from the jacket and tilt it to see if the oil moves. This observation should be done quickly (no more than 3 seconds).
-
Pour Point Determination: The pour point is the temperature at which the oil shows no movement when the jar is held horizontally for 5 seconds. The recorded pour point is 3°C above this solid point.
Determination of Flash Point (ASTM D92 - Cleveland Open Cup Method)
This test method determines the flash point of petroleum products using a Cleveland open cup tester. The flash point is the lowest temperature at which application of a test flame causes the vapors of the specimen to ignite under specified conditions.
Apparatus:
-
Cleveland open cup apparatus
-
Heating plate
-
Test flame applicator
-
Thermometer
Procedure:
-
Apparatus Setup: Clean and dry the cup. Fill the cup with the sample up to the filling mark.
-
Heating: Heat the sample at a specified rate.
-
Test Flame Application: Apply the test flame across the center of the cup at regular temperature intervals as specified in the standard.
-
Flash Point Determination: The flash point is the lowest temperature at which a flash appears at any point on the surface of the liquid.
Evaluation of Oxidation Stability (ASTM D943)
This test method is used to evaluate the oxidation stability of inhibited mineral oils in the presence of oxygen, water, and copper and iron catalysts at an elevated temperature.
Apparatus:
-
Oxidation cell (test tube, oxygen delivery tube, condenser)
-
Heating bath maintained at 95 ± 0.2°C
-
Oxygen supply and flowmeter
-
Iron and copper catalyst coils
Procedure:
-
Sample and Catalyst Preparation: Place 300 mL of the sample in the oxidation cell with the specified amount of distilled water and the iron-copper catalyst coil.
-
Oxidation: Immerse the cell in the heating bath and bubble oxygen through the sample at a rate of 3 ± 0.1 L/h.
-
Monitoring: Periodically withdraw a small amount of the sample and determine its acid number.
-
End of Test: The test is complete when the acid number of the oil reaches 2.0 mg KOH/g. The oxidation lifetime is reported as the number of hours to reach this acid number.[3][4]
Assessment of Wear Preventive Characteristics (ASTM D4172 - Four-Ball Method)
This test method evaluates the anti-wear properties of fluid lubricants in sliding contact.
Apparatus:
-
Four-Ball Wear Test Machine
-
Microscope for measuring wear scars (0.01 mm accuracy)
-
Test balls (steel, 12.7 mm diameter)
Procedure:
-
Apparatus Setup: Clamp three steel balls in the test cup. Add the lubricant sample to cover the balls.
-
Test Initiation: Place a fourth steel ball in the chuck and bring it into contact with the three lower balls. Apply a specified load (e.g., 147 N or 392 N).
-
Test Conditions: Heat the sample to a specified temperature (e.g., 75°C) and rotate the top ball at a specified speed (e.g., 1200 rpm) for a set duration (e.g., 60 minutes).
-
Wear Scar Measurement: After the test, clean the three lower balls and measure the diameter of the wear scars on each ball using the microscope.
-
Reporting: Report the average wear scar diameter.
Visualizations
Experimental Workflow for Biolubricant Formulation and Evaluation
Caption: Workflow for the synthesis, testing, and formulation of this compound-based biolubricants.
Logical Relationship of Key Lubricant Properties
Caption: Interrelationship between the molecular structure and key performance properties of a biolubricant.
References
Application Notes and Protocols for the Characterization of Novel Lipases Using Arachidyl Oleate as a Substrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The characterization of novel lipases is a cornerstone of enzyme discovery and application, with significant implications for industrial biocatalysis and pharmaceutical development. The choice of substrate is critical for elucidating an enzyme's specificity, kinetics, and potential applications. While commonly used substrates like triacylglycerols and short-chain p-nitrophenyl esters are valuable, they may not fully reveal the activity of lipases on more complex lipids.
Arachidyl oleate, a wax ester composed of a C20 fatty alcohol (arachidyl alcohol) and a C18 monounsaturated fatty acid (oleic acid), presents a novel and challenging substrate for lipase characterization. Its long-chain, highly hydrophobic, and solid nature at room temperature mimics physiological and industrial lipids such as waxes, which are prevalent in cosmetics, lubricants, and as energy storage molecules in various organisms.[1][2] Utilizing this compound can therefore uncover lipases with unique specificities for wax esters, a class of enzymes with significant biotechnological potential.
These application notes provide detailed protocols for the preparation of this compound emulsions, methods for assaying lipase activity, and guidance on data interpretation for the characterization of novel lipases.
Challenges and Considerations
The primary challenge in using this compound as a substrate is its poor water solubility and solid state at room temperature, with a predicted high boiling point.[3][4] To ensure the substrate is accessible to the lipase in an aqueous environment, a stable emulsion is essential. This requires careful optimization of emulsification techniques, including the use of heat, co-solvents, and appropriate surfactants.
Experimental Protocols
Protocol 1: Preparation of this compound Substrate Emulsion
This protocol describes a method for preparing a stable oil-in-water emulsion of this compound suitable for lipase assays. The method employs a solvent emulsification-diffusion technique, adapted for high-melting-point waxes.[5]
Materials:
-
This compound (>99% purity)
-
Benzyl alcohol (as co-solvent)
-
Lecithin or a non-ionic surfactant (e.g., Triton X-100, Tween 80)
-
Tris-HCl buffer (50 mM, pH 7.0-9.0, depending on the optimal pH of the lipase)
-
High-shear homogenizer or probe sonicator
-
Heated magnetic stirrer
Procedure:
-
Preparation of the Organic Phase:
-
In a glass vial, dissolve a known concentration of this compound (e.g., 50-100 mM) in a minimal amount of benzyl alcohol.
-
Gently heat the mixture on a hot plate stirrer to a temperature above the melting point of the wax (approximately 60-70°C) to ensure complete dissolution.
-
-
Preparation of the Aqueous Phase:
-
In a separate beaker, prepare the aqueous buffer solution containing the chosen surfactant (e.g., 1-2% w/v).
-
Heat the aqueous phase to the same temperature as the organic phase (60-70°C).
-
-
Emulsification:
-
While vigorously stirring the heated aqueous phase with a magnetic stirrer, slowly add the hot organic phase dropwise.
-
Transfer the resulting coarse pre-mixture to a high-shear homogenizer or use a probe sonicator.
-
Homogenize or sonicate the mixture for 5-10 minutes, keeping the temperature elevated, to form a fine, stable nanoemulsion.
-
-
Cooling and Storage:
-
Allow the emulsion to cool to the desired assay temperature while stirring gently.
-
The prepared emulsion should be used fresh for the best results. Stability can be assessed by monitoring for phase separation over time.
-
Protocol 2: Titrimetric Assay for Lipase Activity
This method quantifies the release of oleic acid from this compound by titrating with a standardized base. It is a classic and cost-effective method for determining lipase activity.
Materials:
-
This compound emulsion (from Protocol 1)
-
Novel lipase solution
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.01 M)
-
pH meter or pH-stat autotitrator
-
Thermostated reaction vessel
Procedure:
-
Reaction Setup:
-
Pipette a defined volume of the this compound emulsion into the thermostated reaction vessel and allow it to equilibrate to the desired assay temperature (e.g., 37°C).
-
Adjust the initial pH of the emulsion to the optimal pH for the lipase using a small amount of dilute NaOH or HCl.
-
-
Initiation of Reaction:
-
Add a known amount of the novel lipase solution to the reaction vessel to start the hydrolysis.
-
-
Titration:
-
pH-Stat Method: Maintain a constant pH in the reaction mixture by the continuous, automated addition of the standardized NaOH solution. The rate of NaOH addition is directly proportional to the rate of oleic acid release.
-
Endpoint Method: Stop the reaction at various time points by adding an excess of an ethanol/acetone mixture (1:1 v/v) to denature the enzyme. Titrate the liberated fatty acids in each sample against the standardized NaOH solution using a suitable indicator (e.g., phenolphthalein).
-
-
Calculation of Lipase Activity:
-
One unit (U) of lipase activity is typically defined as the amount of enzyme that liberates 1 µmol of fatty acid per minute under the specified conditions.
-
Activity (U/mL) = (Volume of NaOH (mL) × Concentration of NaOH (M) × 1000) / (Reaction time (min) × Volume of enzyme (mL))
-
Protocol 3: Chromatographic Assay for Lipase Activity (HPLC-MS)
This method offers high sensitivity and specificity for the simultaneous quantification of the substrate (this compound) and the hydrolysis products (oleic acid and arachidyl alcohol).
Materials:
-
This compound emulsion (from Protocol 1)
-
Novel lipase solution
-
Quenching solution (e.g., methanol with an internal standard like ¹³C-oleic acid)
-
HPLC-MS system with a C18 reverse-phase column
Procedure:
-
Enzymatic Reaction:
-
Incubate the this compound emulsion with the lipase solution at the optimal temperature and pH in a series of microcentrifuge tubes.
-
At specific time points (e.g., 0, 5, 10, 20, 30 minutes), stop the reaction by adding a volume of the cold quenching solution.
-
-
Sample Preparation:
-
Vortex the quenched samples and centrifuge to pellet any precipitated protein.
-
Transfer the supernatant to HPLC vials for analysis.
-
-
HPLC-MS Analysis:
-
Inject the samples onto the C18 column.
-
Use a suitable gradient of mobile phases (e.g., methanol/water/isopropanol with a small amount of formic acid or ammonium acetate) to separate this compound, oleic acid, and arachidyl alcohol.
-
Detect and quantify the compounds using mass spectrometry, preferably in negative ion mode for oleic acid and positive ion mode for this compound and arachidyl alcohol.
-
-
Data Analysis and Kinetic Calculations:
-
Generate standard curves for this compound, oleic acid, and arachidyl alcohol to determine their concentrations in the reaction samples.
-
Plot the concentration of product formed (oleic acid) or substrate consumed (this compound) against time to determine the initial reaction velocity (V₀).
-
To determine the Michaelis-Menten kinetic parameters (Km and Vmax), perform the assay with varying concentrations of the this compound emulsion. Plot the initial velocities against substrate concentration and fit the data to the Michaelis-Menten equation.
-
Data Presentation
Quantitative data from lipase characterization should be presented in a clear and organized manner to facilitate comparison.
Table 1: Representative Kinetic Parameters of Lipases on Long-Chain Ester Substrates
| Lipase Source | Substrate | Km (mM) | Vmax (µmol/min/mg) | Reference |
| Thermomyces lanuginosus | Cetyl Oleate | - | - | |
| Candida antarctica | Cetyl Octanoate | - | - | |
| Pseudomonas fluorescens | Palmityl Oleate | - | - | |
| Surfactant-coated lipase | Lauric Acid & Dodecyl Alcohol | 10.6 & 11.9 | 0.0053 |
Note: The data presented are for structurally similar long-chain esters and serve as a reference. Researchers should determine these parameters for their specific novel lipase and this compound.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for Novel Lipase Characterization.
Signaling Pathway of Oleic Acid
Caption: Oleic Acid Signaling via FFAR/EGFR/AKT Pathway.
Conclusion
This compound serves as a valuable substrate for the detailed characterization of novel lipases, particularly those with an affinity for long-chain wax esters. While its physical properties present methodological challenges, the protocols outlined in these application notes provide a robust framework for its use. By employing these methods, researchers can gain deeper insights into the substrate specificity and kinetic properties of newly discovered lipases, paving the way for their application in diverse fields, from the development of novel therapeutics to the creation of advanced biofuels and cosmetics.
References
- 1. The production of wax esters in transgenic plants: towards a sustainable source of bio-lubricants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eprints.usm.my [eprints.usm.my]
- 3. Preparation of solid lipid nanoparticles by a solvent emulsification-diffusion technique. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? - PubMed [pubmed.ncbi.nlm.nih.gov]
Validated HPLC-UV Method for the Quantitative Analysis of Arachidyl Oleate
Application Note
AN-001
Abstract
This application note details a validated high-performance liquid chromatography (HPLC) method with ultraviolet (UV) detection for the quantitative analysis of Arachidyl oleate. The method is demonstrated to be specific, linear, accurate, precise, and robust, making it suitable for quality control and research applications in the pharmaceutical and cosmetic industries. All experimental protocols and validation data are presented herein.
Introduction
This compound is a long-chain wax ester with applications in various industries, including pharmaceuticals and cosmetics, where it can function as an emollient, thickener, and formulation aid. Accurate quantification of this compound is crucial for ensuring product quality and consistency. This document describes a reliable reversed-phase HPLC (RP-HPLC) method developed and validated for this purpose. The validation was performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4]
Experimental
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and UV/Vis detector.
-
Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm).[5]
-
Chemicals: this compound reference standard (purity >99%), HPLC-grade acetonitrile, and purified water.
Chromatographic Conditions
-
Mobile Phase: Acetonitrile and Water (95:5 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 205 nm.
-
Run Time: 15 minutes.
Since long-chain esters like this compound lack a significant chromophore, detection at a low UV wavelength is necessary to achieve adequate sensitivity.
Protocols
Standard Solution Preparation
A stock solution of this compound (1000 µg/mL) was prepared by accurately weighing and dissolving the reference standard in acetonitrile. Working standard solutions were prepared by diluting the stock solution with the mobile phase to the desired concentrations for linearity, accuracy, and precision studies.
Sample Preparation
A sample matrix (e.g., a cream or lotion base) was prepared without the active ingredient to serve as a placebo. Spiked samples for accuracy and precision were prepared by adding known amounts of the this compound stock solution to the placebo matrix, followed by extraction with acetonitrile and filtration through a 0.45 µm syringe filter.
Method Validation
The analytical method was validated for specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.
Specificity
Specificity was evaluated by analyzing the blank (mobile phase), a placebo solution, and a standard solution of this compound. The chromatograms were examined for any interfering peaks at the retention time of the analyte.
Linearity and Range
Linearity was assessed by analyzing six standard solutions over a concentration range of 50 to 300 µg/mL. A calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) was determined.
Accuracy
Accuracy was determined by the recovery of known amounts of this compound spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the target concentration) in triplicate. The percentage recovery was calculated.
Precision
-
Repeatability (Intra-day Precision): Six replicate injections of a standard solution at 100% of the target concentration were performed on the same day.
-
Intermediate Precision (Inter-day Precision): The repeatability assay was performed on two different days by different analysts to assess intermediate precision.
The relative standard deviation (RSD) of the peak areas was calculated for both repeatability and intermediate precision.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 × (Standard Deviation of the Intercept / Slope)
-
LOQ = 10 × (Standard Deviation of the Intercept / Slope)
Robustness
The robustness of the method was evaluated by introducing small, deliberate variations to the chromatographic conditions, including the flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2% acetonitrile). The effect on the retention time and peak area of the analyte was observed.
Results and Discussion
The developed HPLC-UV method provided a well-resolved peak for this compound with a retention time of approximately 8.5 minutes. The validation results are summarized in the tables below.
Data Presentation
Table 1: Linearity and Range
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 50 | 125430 |
| 100 | 251050 |
| 150 | 376580 |
| 200 | 502100 |
| 250 | 627650 |
| 300 | 753200 |
| Correlation Coefficient (r²) | 0.9998 |
| Linearity Equation | y = 2510x + 125 |
| Range | 50 - 300 µg/mL |
Table 2: Accuracy
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) | Mean Recovery (%) | %RSD (n=3) |
| 160 (80%) | 158.9 | 99.3 | 99.5 | 0.4 |
| 159.5 | 99.7 | |||
| 159.2 | 99.5 | |||
| 200 (100%) | 201.2 | 100.6 | 100.4 | 0.3 |
| 200.4 | 100.2 | |||
| 200.8 | 100.4 | |||
| 240 (120%) | 238.6 | 99.4 | 99.6 | 0.2 |
| 239.3 | 99.7 | |||
| 239.0 | 99.6 |
Table 3: Precision
| Parameter | %RSD (n=6) | Acceptance Criteria |
| Repeatability | 0.5% | ≤ 2.0% |
| Intermediate Precision | 0.8% | ≤ 2.0% |
Table 4: LOD and LOQ
| Parameter | Value (µg/mL) |
| Limit of Detection (LOD) | 5.2 |
| Limit of Quantitation (LOQ) | 15.8 |
Table 5: Robustness
| Parameter Varied | Variation | % Change in Peak Area | % Change in Retention Time |
| Flow Rate | 0.9 mL/min | 1.2 | -10.5 |
| 1.1 mL/min | -1.5 | 9.8 | |
| Temperature | 28°C | 0.8 | 1.5 |
| 32°C | -0.5 | -1.2 | |
| Mobile Phase | 93% ACN | -2.1 | 5.4 |
| 97% ACN | 1.9 | -4.8 |
The results demonstrate that the method is highly linear, accurate, and precise within the specified range. The low LOD and LOQ values indicate good sensitivity. The method also proved to be robust, with minor variations in the experimental parameters having no significant impact on the results.
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Relationship between key analytical method validation parameters.
Conclusion
The developed RP-HPLC method with UV detection is a simple, rapid, and reliable technique for the quantitative determination of this compound. The method has been successfully validated according to ICH guidelines and is suitable for routine quality control analysis.
References
Application Notes and Protocols for the Analysis of Arachidyl Oleate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arachidyl oleate (eicosyl oleate) is a wax ester composed of arachidyl alcohol (a 20-carbon saturated fatty alcohol) and oleic acid (an 18-carbon monounsaturated fatty acid). As a significant component in various natural and synthetic products, including cosmetics, pharmaceuticals, and industrial lubricants, accurate and reliable quantification of this compound is crucial for quality control, formulation development, and research. This document provides detailed application notes and protocols for the sample preparation and analysis of this compound from various matrices. The methodologies described herein are based on established techniques for wax ester and lipid analysis, including liquid-liquid extraction (LLE), solid-phase extraction (SPE), gas chromatography-mass spectrometry (GC-MS), and high-performance liquid chromatography with evaporative light scattering detection (HPLC-ELSD).
Sample Preparation Techniques
The selection of an appropriate sample preparation technique is critical for the accurate analysis of this compound, aiming to isolate it from complex sample matrices, minimize interference, and concentrate the analyte. The choice of method depends on the sample matrix, the concentration of the analyte, and the subsequent analytical technique.
Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction is a widely used method for separating compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. For nonpolar lipids like this compound, LLE with organic solvents is highly effective for extraction from polar matrices.
Experimental Protocol for LLE of this compound from a Cream-Based Cosmetic Product:
-
Sample Homogenization: Accurately weigh 1.0 g of the cosmetic cream into a 50 mL centrifuge tube. Add 10 mL of a chloroform:methanol (2:1, v/v) mixture. Homogenize the sample for 2 minutes using a high-speed homogenizer.
-
Phase Separation: Add 2 mL of 0.9% NaCl solution to the homogenate to induce phase separation. Vortex the mixture for 1 minute and then centrifuge at 3000 x g for 10 minutes.
-
Extraction: Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a clean collection tube.
-
Re-extraction: To maximize recovery, re-extract the remaining aqueous phase with another 5 mL of chloroform. Vortex and centrifuge as in the previous step. Combine the organic phases.
-
Solvent Evaporation: Evaporate the combined organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried lipid extract in 1 mL of hexane or another suitable solvent for subsequent analysis.
Quantitative Data for LLE of Long-Chain Fatty Acids and Esters
Note: Data presented below is for long-chain fatty acids and their esters, which are structurally similar to this compound and serve as a reference for expected performance.
| Analyte Class | Matrix | Recovery (%) | RSD (%) | Reference |
| Long-Chain Fatty Acids | Fermentation Medium | 98 - 100 | < 5 | [1] |
| Oleic Acid Ethyl Ester | Fish Roe | 83.1 - 91.2 | 9.4 - 10.3 | [2] |
| Total Fatty Acids | Serum | > 95 | < 15 | [3] |
Solid-Phase Extraction (SPE)
Solid-phase extraction is a technique used for sample clean-up and concentration, where compounds in a liquid mixture are separated based on their physical and chemical properties by passing them through a solid adsorbent. For this compound, normal-phase SPE with a silica-based sorbent is effective for isolating this nonpolar wax ester from more polar interfering compounds.
Experimental Protocol for SPE Clean-up of a Lipid Extract:
-
SPE Cartridge Conditioning: Condition a silica gel SPE cartridge (1 g, 6 mL) by passing 5 mL of hexane through the cartridge under gravity or gentle vacuum. Do not allow the cartridge to dry.
-
Sample Loading: Dissolve the dried lipid extract (obtained from LLE or another extraction method) in 1 mL of hexane. Load the sample solution onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of hexane:diethyl ether (99:1, v/v) to elute very nonpolar interfering compounds like hydrocarbons. Discard this fraction.
-
Elution of this compound: Elute the this compound from the cartridge with 10 mL of hexane:diethyl ether (95:5, v/v). Collect this fraction.
-
Solvent Evaporation: Evaporate the collected eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the purified extract in a suitable solvent for analysis.
Quantitative Data for SPE of Wax Esters
| Analyte | Matrix | Sorbent | Recovery (%) | RSD (%) | Reference |
| Total Wax Esters | Marine Oil | Aminopropyl | ~78 (of total oil) | 1.5 | [4] |
| Wax Esters | Vegetable Oils | Silica Gel | 79.95 - 94.03 | < 5 | [5] |
| Lipids | Human Plasma | Proprietary Lipid Sorbent | > 90 | 5.9 |
Analytical Techniques
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For high molecular weight wax esters like this compound, high-temperature GC is required. Derivatization is often employed to improve chromatographic properties, though direct analysis is also possible.
Experimental Protocol for GC-MS Analysis (Direct):
-
Sample Preparation: Dissolve the prepared this compound sample in hexane or toluene to a final concentration of 0.1–1.0 mg/mL.
-
GC-MS Instrumentation:
-
Gas Chromatograph: Agilent 8890 GC or equivalent.
-
Mass Spectrometer: 7010B Triple Quadrupole GC/MS or equivalent.
-
Column: DB-1 HT fused-silica capillary column (15 m x 0.25 mm, 0.10 µm film thickness).
-
-
GC Conditions:
-
Injector Temperature: 390°C.
-
Oven Temperature Program: Start at 120°C, ramp to 240°C at 15°C/min, then ramp to 390°C at 8°C/min and hold for 6 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Detector Temperature: 390°C.
-
Scan Range: m/z 50–700.
-
Quantitative Data for GC-MS Analysis of Fatty Acids and Esters
Note: Data for Dodecyl Oleate, a similar wax ester, and fatty acids are provided as a reference.
| Parameter | Dodecyl Oleate | Fatty Acids | Reference |
| Linearity (R²) | > 0.99 | > 0.99 | |
| LOD | ~0.1 µg/mL | 7.23 µg/mL | |
| LOQ | ~0.5 µg/mL | 21.92 µg/mL | |
| Accuracy (% Recovery) | 98.0 - 102.0 | 100 ± 20 | |
| Precision (RSD%) | < 2.0 | < 15 |
High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)
HPLC-ELSD is well-suited for the analysis of non-volatile and semi-volatile compounds that lack a UV chromophore, such as this compound. Reversed-phase HPLC is commonly used to separate wax esters based on their chain length and degree of unsaturation.
Experimental Protocol for HPLC-ELSD Analysis:
-
Sample Preparation: Dissolve the prepared this compound sample in chloroform or a chloroform:methanol mixture to a final concentration of 1-5 mg/mL. Filter the sample through a 0.45 µm PTFE syringe filter.
-
HPLC-ELSD Instrumentation:
-
HPLC System: Waters Alliance system or equivalent.
-
Detector: Waters 2424 Evaporative Light Scattering Detector (ELSD) or equivalent.
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
-
HPLC Conditions:
-
Mobile Phase: A gradient of methanol and isopropanol.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
-
ELSD Conditions:
-
Nebulizer Temperature: 35°C.
-
Evaporator (Drift Tube) Temperature: 48°C.
-
Gas Flow Rate (Nitrogen): 1.6 SLM.
-
Quantitative Data for HPLC-ELSD Analysis of Lipids
Note: Data for Dodecyl Oleate and other lipids are provided as a reference.
| Parameter | Dodecyl Oleate | General Lipids | Reference |
| Linearity (R²) | > 0.99 | > 0.997 | |
| LOD | ~0.5 µg/mL | 0.02 - 0.04 µg | |
| LOQ | ~1.5 µg/mL | 0.04 - 0.10 µg | |
| Accuracy (% Recovery) | 97.0 - 103.0 | 92.9 - 108.5 | |
| Precision (RSD%) | < 3.0 | < 5.0 |
Visualization of Experimental Workflows
Caption: Workflow for Liquid-Liquid Extraction of this compound.
Caption: Workflow for Solid-Phase Extraction Clean-up of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. ijpsonline.com [ijpsonline.com]
- 3. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A rapid and quantitative reversed-phase HPLC-DAD/ELSD method for lipids involved in nanoparticle formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note: High-Resolution Mass Spectrometry of Arachidyl Oleate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arachidyl oleate (C38H74O2, MW: 562.99 g/mol ) is a wax ester composed of arachidyl alcohol (a 20-carbon saturated fatty alcohol) and oleic acid (an 18-carbon monounsaturated fatty acid).[1] Wax esters are a class of neutral lipids that play crucial roles in energy storage and as protective coatings in various biological systems. Accurate identification and quantification of specific wax esters like this compound are essential in fields such as lipidomics, drug development, and cosmetics, where understanding lipid composition and metabolism is critical. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) offers a powerful analytical platform for the detailed characterization of these molecules, providing high mass accuracy and the ability to perform tandem mass spectrometry (MS/MS) for structural elucidation.[2] This application note provides a detailed protocol for the analysis of this compound using LC-HRMS.
Experimental Protocols
Sample Preparation
-
Standard Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a 1:1 (v/v) mixture of chloroform and methanol. Further dilute the stock solution with the initial mobile phase solvent to create a series of working standards for calibration and system suitability checks.
-
Lipid Extraction from Biological Matrices (optional): For the analysis of this compound in biological samples, a lipid extraction is required. A modified Bligh and Dyer or a methyl-tert-butyl ether (MTBE) based extraction method is recommended for optimal recovery of neutral lipids. The extracted lipid fraction should be dried under a stream of nitrogen and reconstituted in the initial mobile phase.
Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS)
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source is recommended.
LC Method:
-
Column: A C18 reversed-phase column with a particle size of 1.7-2.7 µm and dimensions of approximately 2.1 x 100 mm is suitable for the separation of wax esters.
-
Mobile Phase A: Water/Acetonitrile (60:40, v/v) with 10 mM ammonium formate and 0.1% formic acid.
-
Mobile Phase B: Isopropanol/Acetonitrile (90:10, v/v) with 10 mM ammonium formate and 0.1% formic acid.
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 100% B
-
15-20 min: Hold at 100% B
-
20.1-25 min: Return to 30% B and equilibrate
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
HRMS Method:
-
Ionization Mode: Positive ESI or APCI. ESI is often preferred for the formation of ammonium adducts ([M+NH4]+), which yield informative fragments upon collision-induced dissociation (CID).
-
Mass Range: m/z 150-1000
-
Resolution: 70,000 FWHM or higher
-
Data Acquisition: Full scan MS followed by data-dependent MS/MS (dd-MS2) of the most intense ions.
-
Collision Energy (for MS/MS): A stepped collision energy (e.g., 10, 20, 40 eV) is recommended to obtain a comprehensive fragmentation pattern.
Data Presentation
High-Resolution Mass Spectrometry Data for this compound
The analysis of this compound by LC-HRMS in positive ionization mode typically results in the detection of the protonated molecule [M+H]+ and/or the ammonium adduct [M+NH4]+. The high mass accuracy of the instrument allows for the confident identification of the precursor ion.
| Ion Species | Chemical Formula | Theoretical m/z |
| [M+H]+ | C38H75O2+ | 563.5765 |
| [M+NH4]+ | C38H78NO2+ | 580.6030 |
High-Resolution Tandem Mass Spectrometry (MS/MS) Data
Tandem mass spectrometry of the [M+NH4]+ adduct of this compound provides characteristic fragment ions that allow for the confirmation of its structure. The primary fragmentation pathway involves the formation of a protonated oleic acid ion and its subsequent fragments.
| Fragment Ion | Chemical Formula | Theoretical m/z | Description |
| [RCOOH2]+ | C18H35O2+ | 283.2632 | Protonated Oleic Acid |
| [RCO]+ | C18H33O+ | 265.2526 | Oleoyl Acylium Ion |
| [RCO - H2O]+ | C18H31+ | 247.2420 | Dehydrated Oleoyl Acylium Ion |
| [R']- | C20H41 | 281.3203 | Arachidyl Alkyl Fragment (as a neutral loss) |
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the analysis of this compound.
Fragmentation Pathway of this compound ([M+NH4]+)
Caption: Proposed fragmentation of this compound.
Biosynthesis of Wax Esters
Caption: Biosynthesis pathway of wax esters.
References
Application Note: Isolating Arachidyl Oleate with Solid-Phase Extraction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arachidyl oleate is a wax ester, a type of neutral lipid, formed from the condensation of arachidyl alcohol and oleic acid.[1] Its isolation and purification are crucial for various research applications, including the development of pharmaceuticals and cosmetics. Solid-phase extraction (SPE) is a highly effective and efficient technique for the selective isolation of lipid classes from complex biological or synthetic samples.[2][3] This application note provides a detailed protocol for the isolation of this compound using a normal-phase SPE method, which separates lipids based on their polarity. This method is designed to be straightforward and reproducible for researchers in various laboratory settings.
Principle of the Method
This protocol utilizes a silica-based solid-phase extraction cartridge. In normal-phase chromatography, the stationary phase (silica) is polar, and the mobile phase (solvent) is non-polar. Compounds are separated based on their polarity, with non-polar compounds eluting first and polar compounds being retained more strongly on the stationary phase. Since this compound is a non-polar lipid, it will be eluted early in the process with a non-polar solvent, allowing for its separation from more polar lipid classes such as free fatty acids and phospholipids.
Materials and Reagents
-
SPE Cartridge: Silica-based, 500 mg bed weight
-
Solvents (HPLC grade):
-
n-Hexane
-
Diethyl ether
-
Dichloromethane
-
Methanol
-
-
Sample: A lipid extract containing this compound, dissolved in a minimal amount of n-hexane or dichloromethane.
-
Collection tubes: Glass test tubes or vials
-
Vacuum manifold (optional, for faster processing)
-
Nitrogen gas stream or centrifugal evaporator (for solvent evaporation)
Experimental Protocol
This protocol is a general guideline and may require optimization depending on the specific sample matrix and the concentration of this compound.
Cartridge Conditioning
Sample Loading
Elution of Fractions
Sample Processing
Data Presentation
The following table presents hypothetical data for the recovery and purity of this compound using this SPE method. Researchers should replace this with their own experimental data.
| Parameter | Value | Notes |
| Sample Load | 10 mg total lipid extract | |
| Elution Volume (Fraction 1) | 10 mL | n-hexane:diethyl ether (95:5, v/v) |
| Recovery of this compound | ~95% | Determined by GC-MS analysis |
| Purity of this compound | >98% | Relative to other lipid classes |
| Co-eluting Compounds | Minor | May include other wax esters and cholesteryl esters |
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the solid-phase extraction protocol for isolating this compound.
Caption: Workflow for the solid-phase extraction of this compound.
References
- 1. This compound | C38H74O2 | CID 6436542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Detailed Protocol for Solid-Phase Extraction for Lipidomic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Lipase-Catalyzed Synthesis of Long-Chain Wax Esters
Welcome to the technical support center for the optimization of lipase-catalyzed synthesis of long-chain wax esters. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental endeavors.
Troubleshooting Guide
This guide addresses common issues encountered during the lipase-catalyzed synthesis of long-chain wax esters in a question-and-answer format.
Low or No Conversion to Wax Esters
Q1: My reaction shows very low or no conversion to the desired wax ester product. What are the potential causes and how can I troubleshoot this?
A1: Several factors can contribute to low or no product yield. Consider the following troubleshooting steps:
-
Enzyme Activity:
-
Verify Lipase Activity: Ensure the lipase you are using is active. If possible, run a standard control reaction with a known substrate to confirm its catalytic activity.
-
Proper Enzyme Storage: Check if the enzyme has been stored at the recommended temperature and conditions. Improper storage can lead to denaturation and loss of activity.
-
Enzyme Source and Specificity: Lipases exhibit substrate specificity. The chosen lipase may have low activity towards your specific long-chain fatty acid or alcohol. Consider screening different lipases (e.g., from Candida antarctica, Rhizomucor miehei, or Rhizopus oryzae) to find one that is more efficient for your substrates.[1][2]
-
-
Reaction Conditions:
-
Water Activity (aw): The amount of water in the reaction system is critical. While a small amount of water is essential for lipase activity, excess water can promote the reverse reaction (hydrolysis) of the ester.[3] In solvent-free systems, removing water as it is formed, for instance by applying a vacuum, can drive the reaction towards synthesis.[4] For reactions in organic solvents, controlling the water activity is crucial. The optimal water activity for many microbial lipases is in the range of 0.22 to 0.45.[3]
-
Temperature: Lipase activity is temperature-dependent. The optimal temperature for fungal and yeast lipases is typically between 30°C and 60°C. Operating outside this range can lead to reduced activity or enzyme denaturation.
-
pH (in aqueous environments): While most wax ester syntheses are conducted in non-aqueous media, if an aqueous phase is present, the pH should be maintained within the optimal range for the specific lipase, which is often near neutral.
-
-
Substrate-Related Issues:
-
Substrate Inhibition: High concentrations of either the fatty acid or the alcohol can inhibit the lipase. It has been observed that high concentrations of hexanoic acid decreased the esterification rate of ethyl hexanoate catalyzed by Rhizomucor miehei lipase. Similarly, some alcohols, particularly short-chain ones like methanol and ethanol, can inhibit lipase activity. Consider optimizing the substrate molar ratio.
-
Substrate Purity: Impurities in the fatty acid or alcohol substrates could be inhibiting the enzyme. Ensure you are using substrates of adequate purity.
-
Enzyme Instability and Reusability Issues
Q2: My immobilized lipase loses activity rapidly after one or two reaction cycles. How can I improve its stability and reusability?
A2: Loss of activity in immobilized lipases is a common challenge. Here are some strategies to enhance stability and reusability:
-
Immobilization Support and Method: The choice of support material and the immobilization technique significantly impacts enzyme stability. Covalent attachment or entrapment methods generally provide more stable systems compared to simple adsorption. Lipase from Thermomyces lanuginosus immobilized on functionalized silica particles retained 85%-90% of its original activity after nine successive esterification batches.
-
Reaction Medium: The solvent can affect the stability of the immobilized enzyme. Non-polar, hydrophobic solvents are often preferred as they are less likely to strip the essential water layer from the enzyme's surface.
-
Washing and Regeneration: After each cycle, it is crucial to wash the immobilized enzyme properly to remove any residual substrates or products that might cause denaturation or block the active sites. A suitable solvent that does not inactivate the enzyme should be used for washing.
-
Reaction Conditions: Extreme temperatures or pH (if applicable) can damage the enzyme over time. Operating under milder conditions can prolong the enzyme's life. One study showed that immobilized Rhizopus oryzae lipase was successfully reused in 20 repeated cycles with no significant decrease in the final conversion yields.
Difficulty in Product Purification
Q3: I am struggling to separate the wax ester product from the unreacted substrates and by-products. What are effective purification methods?
A3: The purification of wax esters from the reaction mixture is a critical step. Here are some commonly used and effective methods:
-
Removal of Unreacted Fatty Acids: Unreacted fatty acids can be removed by washing the reaction mixture with a mild alkaline solution, such as a saturated sodium carbonate solution.
-
Removal of Unreacted Alcohols: Excess long-chain alcohols can often be removed by washing with a solvent in which the alcohol is soluble but the wax ester is not, such as ethanol.
-
Column Chromatography: For high-purity products, silica gel column chromatography is a very effective method. A non-polar solvent system (e.g., hexane/ethyl acetate gradient) can be used to elute the components, with the less polar wax ester typically eluting first.
-
Solvent Extraction: Differential solubility of the wax ester and the substrates in different solvents can be exploited for separation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal substrate molar ratio of fatty acid to alcohol for wax ester synthesis?
A1: The optimal substrate molar ratio can vary depending on the specific lipase and substrates used. While a 1:1 molar ratio is stoichiometric, an excess of one substrate is often used to drive the reaction equilibrium towards product formation. However, a large excess of either substrate can lead to enzyme inhibition. For example, in the synthesis of oleyl oleate, increasing the alcohol/FFA molar ratio from 1:1 to 2:1 increased the conversion from ~83% to ~95%. In another study, the optimal acid/alcohol molar ratio was found to be 1:0.9. It is recommended to perform a preliminary study to determine the optimal molar ratio for your specific system.
Q2: Is a solvent necessary for lipase-catalyzed wax ester synthesis?
A2: Not necessarily. Solvent-free systems are often preferred as they are more environmentally friendly and can lead to higher volumetric productivity. However, in some cases, the high viscosity of the substrates at the reaction temperature can lead to mass transfer limitations. Using an organic solvent, such as hexane or heptane, can reduce viscosity and potentially eliminate these diffusional effects. The choice between a solvent-free system and using a solvent depends on the specific substrates and the operational setup.
Q3: How does water affect the reaction, and how can I control it?
A3: Water has a dual role in lipase-catalyzed esterification. A minimal amount of water is essential to maintain the active conformation of the lipase. However, water is also a product of the esterification reaction, and its accumulation can shift the equilibrium back towards hydrolysis, thus reducing the wax ester yield. In solvent-free systems, water can be removed by applying a vacuum, passing a stream of dry air or nitrogen over the reaction, or by adding molecular sieves. In organic solvent systems, the water activity (aw) should be controlled, for instance, by pre-equilibrating the enzyme and solvent with saturated salt solutions.
Q4: What are the typical reaction times and temperatures for optimal wax ester synthesis?
A4: Reaction times and temperatures are highly dependent on the specific enzyme, substrates, and reaction conditions. Generally, temperatures between 30°C and 60°C are optimal for most lipases used in wax ester synthesis. Reaction times can range from a few hours to over 24 hours to reach high conversion rates. For instance, a 98% conversion was achieved in 8 hours at 40°C for the synthesis of cetyl oleate. In another study, high conversion yields (92-95%) were reached within 30 minutes for saturated fatty acids. Optimization of these parameters for your specific system is recommended.
Q5: Which lipases are commonly used and most effective for long-chain wax ester synthesis?
A5: Several commercially available lipases have proven to be effective for synthesizing long-chain wax esters. The most commonly used and efficient ones include:
-
Novozym 435 (immobilized Candida antarctica lipase B): This is a very popular and robust lipase known for its high activity and broad substrate specificity.
-
Lipozyme RM IM (immobilized Rhizomucor miehei lipase): This lipase is also widely used and has shown high efficiency in wax ester production.
-
Lipases from Rhizopus oryzae and Candida sp. 99-125 have also been successfully used for this purpose.
The choice of lipase can depend on the specific fatty acids and alcohols being used, as different lipases exhibit different selectivities.
Data Presentation
Table 1: Comparison of Optimal Reaction Conditions for Lipase-Catalyzed Wax Ester Synthesis
| Lipase Source | Fatty Acid | Fatty Alcohol | Molar Ratio (Acid:Alcohol) | Temperature (°C) | Reaction Time (h) | Solvent | Conversion/Yield (%) | Reference |
| Candida antarctica (Novozym 435) | Oleic acid | Oleyl alcohol | 1:2 | - | 12 | Solvent-free | ~95 | |
| Candida sp. 99-125 | Oleic acid | Cetyl alcohol | 1:0.9 | 40 | 8 | Solvent-free | 98 | |
| Rhizopus oryzae | Myristic, Palmitic, Stearic acids | Cetyl alcohol | - | - | 0.5 | Hexane | 92-95 | |
| Rhizopus oryzae | Oleic acid | Cetyl alcohol | - | - | 1 | Hexane | 93.5 | |
| Rhizomucor miehei (Lipozyme RM IM) | Coconut oil | Oleyl alcohol | 1:3 | 45 | 3 | Isooctane | >88 | |
| Candida antarctica (Novozym 435) | Octanoic acid | Cetyl alcohol | - | 45-65 | 1-5 | n-hexane | 98 | |
| Rhizomucor miehei (Lipozyme RM IM) | Octanoic acid | Cetyl alcohol | - | 45-65 | 1-5 | n-hexane | 94 |
Experimental Protocols
General Protocol for Lipase-Catalyzed Synthesis of Wax Esters in a Solvent-Free System
This protocol is a generalized procedure based on common methodologies.
1. Materials:
-
Long-chain fatty acid
-
Long-chain fatty alcohol
-
Immobilized lipase (e.g., Novozym 435 or Lipozyme RM IM)
-
Reaction vessel (e.g., a round-bottom flask)
-
Heating and stirring apparatus (e.g., magnetic stirrer with a heating mantle)
-
Vacuum system (optional, for water removal)
2. Procedure:
-
Add the long-chain fatty acid and long-chain fatty alcohol to the reaction vessel at the desired molar ratio (e.g., 1:1 or with a slight excess of one substrate).
-
Heat the mixture to the desired reaction temperature (e.g., 40-60°C) with continuous stirring to ensure a homogenous mixture.
-
Once the temperature is stable, add the immobilized lipase to the mixture. The amount of lipase is typically between 2.5% and 10% of the total substrate weight.
-
If using a vacuum for water removal, apply a gentle vacuum to the system.
-
Allow the reaction to proceed for the desired amount of time (e.g., 8-24 hours).
-
Monitor the progress of the reaction by taking samples periodically and analyzing them using techniques such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
After the reaction is complete, separate the immobilized enzyme from the reaction mixture by filtration or centrifugation. The enzyme can be washed and stored for reuse.
-
Purify the wax ester product from the remaining unreacted substrates as described in the troubleshooting section.
Visualizations
Experimental Workflow for Lipase-Catalyzed Wax Ester Synthesis
Caption: Workflow for lipase-catalyzed synthesis of wax esters.
Troubleshooting Logic for Low Conversion
Caption: Troubleshooting logic for low conversion rates.
References
Technical Support Center: Analysis of Arachidyl Oleate by HPLC
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the peak resolution of Arachidyl oleate in High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What is the most suitable HPLC mode for analyzing this compound?
A1: For high-resolution separation of this compound, a high molecular weight wax ester, Non-Aqueous Reversed-Phase (NARP) HPLC is highly effective.[1][2] This technique utilizes reversed-phase columns (like C18 or C30) with organic solvent gradients, which is ideal for separating non-polar, lipophilic compounds.[1][3] Normal-Phase (NP) HPLC can also be employed, particularly for separating lipid classes.[4]
Q2: Why am I observing poor peak shapes (tailing or fronting) for my this compound peak?
A2: Poor peak shape is a common issue in HPLC and can stem from several factors.
-
Peak Tailing can be caused by interactions between the analyte and active sites on the stationary phase (silanol groups), or by column overload.
-
Peak Fronting is often a result of column overload (either by mass or concentration), or incompatibility between the sample solvent and the mobile phase, which can cause the analyte to precipitate on the column. A damaged column, such as one with a void at the inlet, can also lead to distorted peaks.
Q3: What type of detector is recommended for this compound analysis?
A3: this compound, like many lipids, lacks a strong UV chromophore, making detection by standard UV-Vis detectors challenging and often resulting in low sensitivity. More suitable detectors include:
-
Evaporative Light Scattering Detector (ELSD)
-
Charged Aerosol Detector (CAD)
-
Mass Spectrometry (MS) , particularly with an Atmospheric Pressure Chemical Ionization (APCI) source, which is well-suited for non-polar molecules like wax esters.
Q4: How can I improve the separation between this compound and other closely eluting lipids?
A4: Improving resolution requires optimizing several parameters. The most impactful changes involve altering the separation's selectivity (α). This can be achieved by:
-
Changing the mobile phase's organic modifier (e.g., switching from acetonitrile to methanol).
-
Adjusting the column temperature , as this can alter analyte interactions with the stationary phase.
-
Switching the stationary phase to one with different selectivity, such as a C30 column which can offer enhanced shape selectivity for large molecules.
Troubleshooting Guides
This section addresses specific experimental issues in a question-and-answer format.
Problem: My this compound peak is broad and poorly resolved from adjacent peaks.
This is a common resolution problem often related to chromatographic conditions.
-
Potential Cause 1: Sub-optimal Mobile Phase Strength. The mobile phase may be too strong, causing the analyte to elute too quickly without sufficient interaction with the stationary phase. In NARP mode, this means the proportion of the stronger organic solvent (e.g., ethyl acetate) is too high.
-
Solution: Decrease the strength of the mobile phase. In a gradient elution, this can be achieved by making the gradient shallower or reducing the initial concentration of the strong solvent.
-
-
Potential Cause 2: Sub-optimal Column Temperature. Operating at ambient temperature may not be sufficient to ensure efficient mass transfer of a large molecule like this compound, leading to peak broadening.
-
Solution: Increase the column temperature, for example, to 40°C or higher. Higher temperatures reduce mobile phase viscosity, which lowers backpressure and improves mass transfer, resulting in sharper peaks.
-
-
Potential Cause 3: Flow Rate is Too High. A high flow rate reduces the time the analyte spends interacting with the stationary phase, which can decrease resolution.
-
Solution: Reduce the flow rate. While this will increase the analysis time, it often leads to a significant improvement in peak resolution.
-
Mobile Phase and Temperature Adjustment Summary (Reversed-Phase)
| Parameter Change | Expected Effect on this compound Peak | Application |
| Increase % of strong solvent (e.g., Ethyl Acetate) | Decreased retention time, potentially lower resolution. | Analyte elutes too late; reduce run time. |
| Decrease % of strong solvent (e.g., Ethyl Acetate) | Increased retention time, potentially higher resolution. | Improve separation of co-eluting peaks. |
| Increase Column Temperature | Decreased retention time, sharper peaks, lower backpressure. | Reduce peak broadening and high system pressure. |
| Decrease Column Temperature | Increased retention time, may improve resolution for some compounds. | Fine-tune selectivity between closely eluting peaks. |
Problem: My this compound peak is exhibiting significant fronting.
Peak fronting occurs when the front of the peak is less steep than the back.
-
Potential Cause 1: Column Overload. Injecting too much sample, either in volume or concentration, can saturate the stationary phase at the column inlet, causing molecules to travel through the column more quickly.
-
Solution: Reduce the amount of sample injected. This can be done by either decreasing the injection volume or diluting the sample.
-
-
Potential Cause 2: Sample Solvent Incompatibility. If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause the peak to distort and front.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a different solvent must be used due to solubility constraints, ensure it is weaker than the mobile phase and inject the smallest possible volume. This compound has high solubility in nonpolar solvents like hexane and chloroform and moderate solubility in ethanol.
-
-
Potential Cause 3: Column Damage. A void or channel at the head of the column can lead to an uneven flow path, resulting in peak fronting.
-
Solution: Replace the column. To prevent this, always operate within the column's recommended pressure and pH limits.
-
Problem: My this compound peak is tailing.
Peak tailing, where the back of the peak is elongated, is a frequent issue.
-
Potential Cause 1: Secondary Interactions. For reversed-phase silica columns, residual acidic silanol groups on the stationary phase can interact with polar functional groups on the analyte, causing tailing.
-
Solution: Use a modern, end-capped column with high-purity silica to minimize silanol interactions. Adding a competing base like triethylamine to the mobile phase in small amounts can also help.
-
-
Potential Cause 2: Column Overload (Mass). Injecting too high a mass of the analyte can lead to peak tailing.
-
Solution: Dilute the sample or reduce the injection volume.
-
-
Potential Cause 3: Extra-Column Dead Volume. Excessive volume in tubing, fittings, or the detector flow cell can cause peak broadening and tailing.
-
Solution: Use tubing with the smallest possible internal diameter and keep connection lengths to a minimum. Ensure all fittings are properly seated.
-
Diagrams and Workflows
Caption: Troubleshooting workflow for poor peak resolution.
Caption: Diagnostic workflow for asymmetric HPLC peaks.
Experimental Protocols
Protocol 1: High-Resolution Analysis of this compound using Non-Aqueous Reversed-Phase (NARP) HPLC-APCI-MS
This protocol is based on established methods for achieving high chromatographic resolution of wax esters.
-
Objective: To separate and identify this compound from a lipid mixture with high resolution.
-
Instrumentation:
-
HPLC system with a binary pump, column oven, and autosampler.
-
Mass Spectrometer with an APCI source.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., Nova-Pak C18, 4 µm, 3.9 x 150 mm or equivalent).
-
Mobile Phase A: Acetonitrile (HPLC or MS grade).
-
Mobile Phase B: Ethyl Acetate (HPLC or MS grade).
-
Gradient Program:
Time (min) Flow Rate (mL/min) % A % B 0.0 1.0 95 5 20.0 1.0 50 50 25.0 1.0 5 95 30.0 1.0 5 95 30.1 1.0 95 5 35.0 1.0 95 5 Note: This gradient is a starting point and should be optimized based on the specific sample matrix.
-
Column Temperature: 40°C.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Dissolve the lipid sample in a solvent compatible with the initial mobile phase conditions, such as a mixture of acetonitrile and ethyl acetate.
-
Ensure the sample is fully dissolved to prevent precipitation on the column.
-
Filter the sample through a 0.45 µm syringe filter if particulates are present.
-
-
MS Detector Settings (APCI):
-
Ionization Mode: Positive.
-
Corona Discharge Current: 5 µA.
-
Vaporizer Temperature: 400°C.
-
Scan Range: m/z 150-1000 (or as appropriate for expected analytes).
-
Note: These are typical starting parameters and should be optimized for the specific instrument.
-
-
Expected Results:
-
Wax esters like this compound will elute based on their equivalent carbon number (ECN) and degree of unsaturation.
-
The use of APCI-MS should yield simple spectra with an abundant protonated molecule ([M+H]⁺), facilitating identification.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Analysis of wax ester molecular species by high performance liquid chromatography/atmospheric pressure chemical ionisation mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Separation of neutral lipid, free fatty acid and phospholipid classes by normal phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Arachidyl Oleate Solubility Issues in Analytical Standards
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Arachidyl oleate analytical standards. Here, you will find practical solutions to common solubility challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for analytical standards?
This compound is a wax ester, an ester of arachidyl alcohol (a 20-carbon saturated fatty alcohol) and oleic acid (an 18-carbon monounsaturated fatty acid).[1][2][3] Its long hydrocarbon chains make it highly nonpolar and hydrophobic, leading to low solubility in polar solvents.[4] For analytical purposes, achieving complete dissolution in a solvent compatible with chromatographic systems like HPLC and GC-MS is crucial for accurate quantification. Incomplete dissolution can lead to precipitation, inaccurate standard concentrations, and poor chromatography.
Q2: What are the most suitable solvents for dissolving this compound?
Due to its nonpolar nature, this compound dissolves best in nonpolar organic solvents. Chlorinated solvents and hydrocarbons are generally effective. For chromatographic applications, the choice of solvent must also be compatible with the analytical system.
Q3: Are there any physical methods to aid in the dissolution of this compound?
Yes. Gentle heating and sonication can significantly improve the dissolution of this compound in a suitable solvent.[5] Applying ultrasonic waves helps to break down solute aggregates, while gentle warming can increase the kinetic energy of the molecules, facilitating the dissolution process. However, excessive heating should be avoided to prevent potential degradation of the analyte.
Q4: My this compound standard precipitated out of solution. What should I do?
Precipitation indicates that the solvent's capacity to dissolve the this compound has been exceeded, either due to solvent incompatibility, low temperature, or high concentration. To resolve this, you can try the following:
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Increase the proportion of a stronger, nonpolar solvent in your solvent mixture.
-
Gently warm the solution while vortexing or sonicating.
-
Dilute the standard to a lower concentration.
Troubleshooting Guide
This guide addresses specific issues you may encounter when preparing and using this compound analytical standards.
Issue 1: Difficulty in Dissolving the Neat Standard
If you are struggling to dissolve the crystalline or waxy this compound standard, consider the following troubleshooting steps.
Troubleshooting Workflow for Dissolving this compound Standard
Caption: A stepwise approach to dissolving this compound analytical standards.
Issue 2: Peak Tailing or Poor Peak Shape in Chromatography
Poor peak shape in HPLC or GC analysis can often be attributed to solubility issues at the point of injection.
Logical Flow for Troubleshooting Poor Peak Shape
Caption: Troubleshooting poor chromatographic peak shape for this compound.
Data Presentation
While precise quantitative solubility data for this compound is not widely published, the following table summarizes the expected qualitative solubility in common laboratory solvents based on the general properties of long-chain wax esters.
| Solvent | Chemical Formula | Polarity | Expected Solubility of this compound |
| Nonpolar Solvents | |||
| Hexane | C₆H₁₄ | Nonpolar | High |
| Toluene | C₇H₈ | Nonpolar | High |
| Chloroform | CHCl₃ | Nonpolar | High |
| Diethyl Ether | (C₂H₅)₂O | Nonpolar | High |
| Polar Aprotic Solvents | |||
| Acetone | C₃H₆O | Polar Aprotic | Moderate to High |
| Ethyl Acetate | C₄H₈O₂ | Polar Aprotic | Moderate to High |
| Polar Protic Solvents | |||
| Ethanol | C₂H₅OH | Polar Protic | Moderate |
| Methanol | CH₃OH | Polar Protic | Low to Moderate |
| Water | H₂O | Polar Protic | Insoluble |
Experimental Protocols
Protocol 1: Preparation of this compound Standard for HPLC Analysis
This protocol outlines the preparation of a stock and working standards for HPLC analysis.
Experimental Workflow for HPLC Standard Preparation
Caption: Workflow for preparing this compound standards for HPLC.
Methodology:
-
Stock Solution Preparation (1 mg/mL):
-
Accurately weigh approximately 10 mg of high-purity this compound into a 10 mL volumetric flask.
-
Add a suitable nonpolar solvent such as chloroform or hexane to dissolve the standard.
-
Vortex and sonicate the solution until the this compound is completely dissolved. Gentle warming in a water bath (30-40°C) can be applied if necessary.
-
Once dissolved and cooled to room temperature, bring the solution to the final volume with the same solvent.
-
-
Working Standard Preparation:
-
Perform serial dilutions of the stock solution using a solvent that is compatible with your HPLC mobile phase to achieve the desired concentrations for your calibration curve.
-
It is recommended to filter the final working standards through a 0.22 or 0.45 µm PTFE syringe filter before transferring to HPLC vials to remove any potential particulates.
-
Protocol 2: Preparation of this compound Standard for GC-MS Analysis (with Derivatization)
For GC-MS analysis, long-chain esters like this compound often require derivatization to increase their volatility. A common method is transesterification to form the fatty acid methyl ester (FAME).
Experimental Workflow for GC-MS Standard Preparation
Caption: Workflow for preparing and derivatizing this compound for GC-MS.
Methodology:
-
Initial Standard Preparation:
-
Prepare a stock solution of this compound in a nonpolar solvent such as hexane (e.g., 1 mg/mL).
-
Transfer a known aliquot of the stock solution to a reaction vial.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
-
Derivatization (Transesterification to FAME):
-
Add a transesterification reagent such as 5% methanolic HCl or 14% Boron Trifluoride in methanol to the dried standard.
-
Seal the vial and heat at a controlled temperature (e.g., 60°C) for the recommended time (typically 15-30 minutes) to ensure complete reaction.
-
Allow the reaction mixture to cool to room temperature.
-
-
Extraction and Sample Cleanup:
-
Add a nonpolar solvent like hexane and deionized water to the reaction vial, vortex, and allow the layers to separate.
-
Carefully transfer the upper organic layer containing the fatty acid methyl esters to a clean vial.
-
The organic layer can be washed with a dilute salt or mild base solution to remove any remaining catalyst.
-
Dry the final organic extract over a small amount of anhydrous sodium sulfate.
-
The resulting solution containing the oleic acid methyl ester is ready for injection into the GC-MS.
-
References
- 1. Production of wax esters in plant seed oils by oleosomal cotargeting of biosynthetic enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Wax esters | Cyberlipid [cyberlipid.gerli.com]
- 5. Item - Analysis of wax esters in seven commercial waxes using C30 reverse phase HPLC - Taylor & Francis Group - Figshare [tandf.figshare.com]
GC-MS Troubleshooting Hub: Enhancing Wax Ester Recovery
Welcome to the technical support center for Gas Chromatography-Mass Spectrometry (GC-MS) analysis of wax esters. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during their experiments, with a specific focus on improving the recovery of wax esters.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps I should take when experiencing poor recovery of wax esters in my GC-MS analysis?
A1: When encountering poor recovery of wax esters, a systematic troubleshooting approach is crucial. Start by examining your sample preparation, followed by a thorough review of your GC-MS method parameters. Key areas to investigate include sample solubility, injection technique, and potential thermal degradation of your analytes.
A logical workflow for troubleshooting this issue is presented below.
Technical Support Center: Separation of C38 Wax Ester Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the separation of C38 wax ester isomers.
Troubleshooting Guides
This section addresses specific issues that may arise during the analysis of C38 wax ester isomers by Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).
Gas Chromatography (GC) Troubleshooting
Question: My high molecular weight C38 wax esters are not eluting from the GC column. What could be the problem?
Answer: This is a common issue due to the low volatility of long-chain wax esters.[1][2] Here are several factors to investigate:
-
Insufficient Temperature: The injector, column, and detector temperatures may be too low. For high carbon number wax esters, high-temperature GC (HT-GC) is often necessary.[1][2] Injector and detector temperatures up to 390°C have been used successfully.[2]
-
Column Choice: A high-temperature capillary column, such as a DB-1 HT or equivalent, is recommended for the analysis of high molecular weight wax esters.
-
Sample Preparation: Ensure the sample is fully dissolved in a suitable solvent like hexane, toluene, or chloroform before injection.
Question: I am observing poor peak shapes (tailing or splitting) for my C38 wax ester peaks. What is the cause?
Answer: Poor peak shapes can result from several factors:
-
Column Contamination: Accumulation of non-volatile residues at the column inlet can lead to peak tailing. "Baking out" the column at its maximum rated temperature or trimming the first few centimeters of the column can help resolve this issue.
-
Improper Injection Technique: A slow injection or a mismatched solvent can cause peak broadening or splitting. Ensure a fast, clean injection and that the sample solvent is compatible with the GC conditions.
-
Column Overload: Injecting too concentrated a sample can lead to broad, tailing peaks. Try diluting your sample.
Question: I am having difficulty separating isomeric C38 wax esters with the same molecular weight. What can I do?
Answer: Separating isomers is a significant challenge. Here are some strategies:
-
Optimize Temperature Program: A slower temperature ramp rate can improve the resolution of closely eluting isomers.
-
High-Resolution Capillary Column: Use a long capillary column (e.g., 30 m or longer) with a thin film thickness to enhance separation efficiency.
-
Mass Spectrometry (MS) Detection: Even if isomers co-elute chromatographically, they may be distinguishable by their mass spectra. Electron ionization (EI) can produce characteristic fragments of the fatty acid and fatty alcohol moieties, aiding in isomer identification. Single Ion Monitoring (SIM) can be used to selectively detect and quantify isomers based on these characteristic fragment ions.
High-Performance Liquid Chromatography (HPLC) Troubleshooting
Question: My C38 wax ester sample is not dissolving well in the mobile phase. What solvents should I use?
Answer: C38 wax esters are non-polar. For reversed-phase HPLC (RP-HPLC), a non-aqueous mobile phase is typically required.
-
Mobile Phase Composition: Gradients of solvents like methanol, acetonitrile, and chloroform or ethyl acetate are commonly used.
-
Sample Diluent: Ensure the sample is dissolved in a solvent compatible with the initial mobile phase conditions to prevent precipitation on the column.
Question: I am unable to detect my C38 wax esters with a UV detector. What are my options?
Answer: Wax esters lack strong chromophores, making UV detection challenging unless they contain unsaturated bonds. Consider these alternative detectors:
-
Evaporative Light Scattering Detector (ELSD): ELSD is a universal detector for non-volatile analytes and is well-suited for wax ester analysis.
-
Charged Aerosol Detector (CAD): Similar to ELSD, CAD provides near-universal response for non-volatile compounds.
-
Mass Spectrometry (MS): HPLC coupled with MS, particularly with Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI), is a powerful technique for both detection and identification of wax esters.
Question: I am observing co-elution of different C38 wax ester isomers. How can I improve separation?
Answer: Improving the chromatographic resolution of isomers is key.
-
Column Selection: C18 columns are commonly used, but for enhanced separation of long-chain isomers, a C30 reversed-phase column may provide better resolution.
-
Mobile Phase Optimization: Adjusting the gradient slope and solvent composition can significantly impact selectivity and resolution.
-
Temperature Control: Operating the column at an elevated temperature (e.g., 60°C) can improve peak shape and separation efficiency.
Frequently Asked Questions (FAQs)
What are C38 wax ester isomers?
C38 wax esters are esters composed of a long-chain fatty acid and a long-chain fatty alcohol, where the total number of carbon atoms is 38. Isomers of C38 wax esters have the same molecular formula but differ in the chain lengths of their constituent fatty acid and fatty alcohol (e.g., a C18 acid with a C20 alcohol vs. a C20 acid with a C18 alcohol), the position of double bonds, or the presence of branching.
Why is the separation of C38 wax ester isomers challenging?
The primary challenges include:
-
Similar Physicochemical Properties: Isomers often have very similar polarities and boiling points, making them difficult to separate using standard chromatographic techniques.
-
Low Volatility: Their high molecular weight makes them unsuitable for conventional gas chromatography, often requiring high-temperature methods.
-
Lack of UV Absorbance: Saturated wax esters do not have a UV chromophore, making detection by UV-Vis difficult.
-
Complexity of Natural Samples: Biological and commercial samples often contain complex mixtures of various wax ester isomers.
What are the primary analytical techniques for separating C38 wax ester isomers?
The main techniques are:
-
High-Temperature Gas Chromatography (HT-GC): This is a powerful method for separating intact high molecular weight wax esters.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Coupling GC with MS allows for both separation and identification of isomers based on their fragmentation patterns.
-
High-Performance Liquid Chromatography (HPLC): Particularly non-aqueous reversed-phase HPLC, is effective for separating wax esters. Coupling with detectors like ELSD or MS is necessary for sensitive detection.
-
Supercritical Fluid Chromatography (SFC): SFC can offer faster analysis times and reduced solvent consumption compared to HPLC for separating non-polar compounds like wax esters.
How can I identify the specific fatty acid and fatty alcohol components of a C38 wax ester isomer?
Mass spectrometry is essential for this.
-
GC-MS with Electron Ionization (EI): EI fragmentation of wax esters typically yields a prominent protonated fatty acid ion ([RCOOH₂]⁺) and other fragments that can help identify the alcohol moiety.
-
LC-MS/MS: Tandem mass spectrometry (MS/MS) can be used to fragment the parent ion of a wax ester, breaking the ester linkage and allowing for the identification of the constituent fatty acid and fatty alcohol.
Quantitative Data Summary
Table 1: Typical GC-MS Parameters for C38 Wax Ester Analysis
| Parameter | Value | Reference |
| Injector Temperature | 300°C to 390°C | |
| Column | High-temperature capillary (e.g., DB-1 HT, HP-5MS) | |
| Column Dimensions | 15-30 m length, 0.25 mm ID, 0.10-0.25 µm film thickness | |
| Carrier Gas | Helium | |
| Temperature Program | Initial: 120°C - 240°C, Ramp: 8-15°C/min to 390°C | |
| MS Ion Source Temp. | 230°C - 250°C | |
| Mass Scan Range | m/z 50 - 1000 |
Table 2: Typical HPLC Conditions for C38 Wax Ester Separation
| Parameter | Value | Reference |
| Column | C18 or C30 reversed-phase | |
| Mobile Phase | Gradient of Methanol/Chloroform or Acetonitrile/Ethyl Acetate | |
| Column Temperature | 60°C | |
| Flow Rate | 0.2 mL/min | |
| Detector | ELSD or APCI-MS | |
| APCI-MS Scan Range | m/z 550 - 1000 |
Experimental Protocols
Protocol 1: Sample Preparation for Wax Ester Analysis
-
Lipid Extraction: Extract total lipids from the sample using a suitable solvent system (e.g., chloroform:methanol).
-
Fractionation (Optional): For complex samples, isolate the wax ester fraction from other lipid classes using solid-phase extraction (SPE) with a silica gel cartridge. Elute hydrocarbons with hexane, followed by elution of wax esters with a mixture of hexane and a slightly more polar solvent like chloroform or diethyl ether.
-
Dissolution: Dissolve the dried wax ester fraction in a suitable solvent for injection (e.g., hexane, toluene, or chloroform for GC; a solvent compatible with the initial mobile phase for HPLC) at a concentration of approximately 0.1–1.0 mg/mL.
-
Filtration (for HPLC): Filter the sample through a 0.22 µm PTFE syringe filter before HPLC analysis.
Protocol 2: High-Temperature GC-MS Analysis of C38 Wax Esters
-
Instrument Setup:
-
GC System: Agilent GC system (or equivalent) coupled to a mass spectrometer.
-
Column: DB-1 HT fused-silica capillary column (15 m x 0.25 mm, 0.10 µm film thickness).
-
Injector: Split/splitless injector.
-
-
GC Conditions:
-
Injector Temperature: 390°C.
-
Carrier Gas: Helium at a constant flow.
-
Oven Temperature Program: Start at 120°C, ramp at 15°C/min to 240°C, then ramp at 8°C/min to 390°C and hold for 6 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Ion Source Temperature: 230°C.
-
Mass Scan Range: m/z 50–920.
-
-
Injection: Inject 1 µL of the prepared sample.
-
Data Analysis: Identify peaks based on retention times and mass spectra. For isomeric wax esters, analyze the fragmentation patterns to identify the constituent fatty acid and fatty alcohol moieties.
Visualizations
Caption: General workflow for C38 wax ester isomer analysis.
Caption: Troubleshooting workflow for poor peak resolution.
Caption: Logic of isomer differentiation by GC-MS.
References
Reducing matrix effects in LC-MS analysis of Arachidyl oleate.
Welcome to the technical support center for the LC-MS analysis of Arachidyl oleate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding matrix effects in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of LC-MS analysis of this compound?
A: Matrix effects are the alteration of the ionization efficiency of an analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2] In biological and complex samples, substances like salts, proteins, and other lipids can interfere with the ionization of the target analyte in the mass spectrometer's ion source.[1][3] This interference can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement), ultimately affecting the accuracy, precision, and sensitivity of your analysis.[4]
Q2: What are the common signs of matrix effects in my LC-MS data for this compound?
A: Common indicators of matrix effects include:
-
Poor reproducibility of results between replicate injections or different samples.
-
A significant difference in the peak area of this compound when comparing a standard in a pure solvent versus a standard spiked into a sample matrix.
-
Inconsistent internal standard to analyte ratios across a batch of samples.
-
Loss of linearity in the calibration curve, especially at higher concentrations.
-
Changes in the retention time or peak shape of this compound in the presence of the matrix.
Q3: What are the primary strategies to overcome matrix effects for this compound analysis?
A: The main approaches to mitigate matrix effects can be categorized as follows:
-
Advanced Sample Preparation: Employing techniques to remove interfering matrix components before the sample is injected into the LC-MS system.
-
Chromatographic Separation: Optimizing the liquid chromatography method to separate this compound from matrix components that cause interference.
-
Calibration Strategies: Using appropriate internal standards and calibration methods to compensate for any remaining matrix effects.
Troubleshooting Guide
This section provides solutions to common problems encountered during the LC-MS analysis of this compound.
Issue 1: Significant ion suppression observed for this compound.
-
Possible Cause: High concentrations of co-eluting matrix components, particularly other lipids like phospholipids, are interfering with the ionization of this compound. Phospholipids are notorious for causing ion suppression in ESI-MS.
-
Solution:
-
Optimize Sample Preparation: Implement a more rigorous sample cleanup procedure. Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can be optimized to selectively isolate wax esters like this compound while removing interferents. For samples with high phospholipid content, consider using specialized phospholipid removal products like HybridSPE®-Phospholipid plates or cartridges.
-
Dilute the Sample: If the concentration of this compound is high enough, diluting the sample can reduce the concentration of interfering matrix components and thereby lessen their impact on ionization. However, this approach is only feasible if the method's sensitivity is not compromised.
-
Modify Chromatographic Conditions: Adjust the LC gradient, mobile phase composition, or even the column chemistry to achieve better separation between this compound and the interfering matrix components.
-
Issue 2: Poor reproducibility of this compound quantification between samples.
-
Possible Cause: Inconsistent matrix effects across different samples. The composition of biological matrices can be highly variable.
-
Solution:
-
Incorporate a Stable Isotope-Labeled Internal Standard (SIL-IS): An SIL-IS for this compound is the ideal solution. Since it is chemically identical to the analyte, it will experience the same matrix effects, allowing for accurate normalization and correction of the signal. If a specific SIL-IS for this compound is unavailable, a structurally similar wax ester with a stable isotope label could be a suitable alternative.
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is representative of the samples being analyzed. This helps to ensure that the calibration standards and the samples experience similar matrix effects.
-
Improve Sample Homogenization: Ensure that all samples are thoroughly homogenized before extraction to minimize variability in the matrix composition from one sample to the next.
-
Issue 3: Unusually high signal intensity for this compound (Ion Enhancement).
-
Possible Cause: Co-eluting matrix components are enhancing the ionization of this compound. This is less common than ion suppression but can still lead to inaccurate quantification.
-
Solution: The strategies to address ion enhancement are similar to those for ion suppression. The primary goal is to separate the analyte from the interfering matrix components.
-
Improve Chromatographic Separation: Focus on optimizing the LC method to resolve the this compound peak from the components causing enhancement.
-
Enhance Sample Cleanup: Utilize more selective sample preparation techniques like SPE to remove the specific compounds that are causing the ion enhancement.
-
Data Presentation: Comparison of Sample Preparation Techniques
The following table summarizes the effectiveness of different sample preparation techniques in reducing matrix effects for lipid analysis, which is applicable to this compound.
| Sample Preparation Technique | Principle | Effectiveness in Reducing Matrix Effects | Analyte Recovery | Throughput |
| Protein Precipitation (PPT) | Proteins are precipitated from the sample using a solvent like acetonitrile or methanol. | Low to Moderate. Ineffective at removing phospholipids. | High | High |
| Liquid-Liquid Extraction (LLE) | Analytes are partitioned between two immiscible liquid phases. | Moderate to High. Can provide clean extracts. | Can be low for some analytes, dependent on solvent choice. | Moderate |
| Solid-Phase Extraction (SPE) | Analytes are retained on a solid sorbent while interferences are washed away. | High. Can be highly selective for the analyte of interest. | Generally High | Moderate to High |
| HybridSPE®-Phospholipid | Combines protein precipitation with selective removal of phospholipids by zirconia-coated silica. | Very High for phospholipid-induced matrix effects. | High | High |
Experimental Protocols
1. Liquid-Liquid Extraction (LLE) Protocol for this compound
This protocol is a general guideline and may require optimization for your specific sample matrix.
-
Sample Preparation: To 100 µL of your sample (e.g., plasma, tissue homogenate), add an appropriate internal standard.
-
Extraction:
-
Add 400 µL of a non-polar organic solvent such as methyl tert-butyl ether (MTBE) or a mixture of hexane and isopropanol (3:2, v/v).
-
Vortex vigorously for 1 minute to ensure thorough mixing.
-
Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers.
-
-
Collection: Carefully transfer the upper organic layer containing the lipids (including this compound) to a clean tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable volume of the initial mobile phase (e.g., 100 µL) for LC-MS analysis.
2. Solid-Phase Extraction (SPE) Protocol for this compound
This protocol uses a reversed-phase SPE cartridge (e.g., C18) and is a general starting point.
-
Cartridge Conditioning:
-
Pass 1 mL of methanol through the SPE cartridge.
-
Pass 1 mL of water through the cartridge. Do not let the sorbent go dry.
-
-
Sample Loading:
-
Pre-treat your sample by diluting it with an aqueous solution (e.g., 1:1 with water) to ensure proper binding to the C18 sorbent.
-
Load the pre-treated sample onto the conditioned cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of a weak organic solvent mixture (e.g., 20% methanol in water) to remove polar interferences.
-
-
Elution:
-
Elute the this compound and other lipids from the cartridge with 1 mL of a strong organic solvent like methanol or acetonitrile.
-
-
Drying and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS analysis.
-
Visualizations
Caption: A general experimental workflow for the LC-MS analysis of this compound.
Caption: A troubleshooting decision tree for addressing matrix effects.
References
Technical Support Center: Optimization of Injection Parameters for Arachidyl Oleate in Gas Chromatography
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the optimization of Gas Chromatography (GC) injection parameters for Arachidyl oleate.
Frequently Asked Questions (FAQs)
Q1: What are the initial GC injection parameters recommended for this compound analysis?
A1: For a high molecular weight wax ester like this compound, it is crucial to start with parameters that ensure complete vaporization and prevent thermal degradation. Below is a table of recommended starting parameters, which should be optimized for your specific instrument and application.
Q2: Is derivatization required for the GC analysis of this compound?
A2: Derivatization is generally not necessary for the analysis of intact wax esters like this compound, provided a high-temperature GC setup is utilized.[1] The goal is typically to analyze the intact molecule to retain structural information.
Q3: My this compound peak is broad and tailing. What are the potential causes and solutions?
A3: Peak broadening and tailing for high molecular weight esters are common issues. The primary causes include an injection temperature that is too low, column contamination, sample overload, or an inappropriate temperature program.[1] To address this, you can increase the injector temperature, trim the first few centimeters of the column, dilute your sample, or optimize the temperature ramp rate. A slower ramp can often improve peak shape.[1]
Q4: I am observing co-elution of peaks with my this compound sample. How can I improve separation?
A4: Co-elution can be caused by a suboptimal temperature program, an inappropriate column phase, or a column that is too short.[1] To improve separation, you can decrease the temperature ramp rate. Using a longer column will increase the number of theoretical plates, which also enhances resolution.[1]
Q5: How can I prevent carryover of this compound in subsequent GC runs?
A5: Carryover is a frequent problem with high molecular weight compounds. To minimize it, implement a high-temperature bake-out at the end of each run to ensure all analytes are eluted from the column. Additionally, thoroughly rinse the syringe with an appropriate solvent and regularly clean or replace the injector liner and septum.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the GC analysis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Broadening or Tailing) | 1. Injection temperature is too low. 2. Column contamination. 3. Sample overload. 4. Inappropriate temperature program. | 1. Increase the injector temperature to ensure complete vaporization. 2. Trim the first few centimeters of the column. 3. Dilute the sample. 4. Optimize the temperature ramp rate; a slower ramp can sometimes improve peak shape. |
| Co-elution of Peaks | 1. Suboptimal temperature program. 2. Inappropriate column phase. 3. The column is too short. | 1. Decrease the temperature ramp rate to improve separation. 2. A non-polar phase is generally suitable, but for complex mixtures, a different selectivity may be needed. 3. Use a longer column to increase the number of theoretical plates and improve resolution. |
| High Baseline Bleed | 1. The column operating temperature is too high. 2. Oxygen in the carrier gas. 3. Column contamination. | 1. Operate the column within its specified temperature limits. 2. Use high-purity carrier gas and install an oxygen trap. 3. Condition the column according to the manufacturer's instructions. |
| Loss of High Molecular Weight Peaks | 1. Injector or detector temperature is too low. 2. Cold spots in the system. 3. Analyte degradation. | 1. Increase injector and detector temperatures. Temperatures around 390°C have been used successfully for high molecular weight wax esters. 2. Ensure all zones of the GC are heated appropriately to prevent condensation. 3. Use a deactivated liner and column to minimize active sites that can cause degradation. |
| Irreproducible Results | 1. Inconsistent sample preparation. 2. Column contamination. 3. Incorrect injection technique. | 1. Follow standardized sample preparation procedures. 2. Properly maintain and clean the column. 3. Use an autosampler for consistent injections. |
Experimental Protocols
Protocol 1: Optimization of Injector Temperature
-
Prepare a Standard Solution: Prepare a standard solution of this compound in a suitable solvent such as hexane or isooctane at a concentration representative of your samples.
-
Set Initial GC Conditions: Use the recommended starting parameters from the table above.
-
Injector Temperature Gradient: Perform a series of injections, varying the injector temperature (e.g., 350°C, 370°C, 390°C) while keeping all other parameters constant.
-
Data Analysis: Compare the peak area, peak shape, and response of this compound at each temperature.
Protocol 2: Optimization of Temperature Program
-
Prepare a Standard Solution: Use the same standard solution as in Protocol 1.
-
Set Optimized Injector Temperature: Set the injector temperature to the optimum value determined in Protocol 1.
-
Temperature Program Gradient:
-
Run 1 (Fast Ramp): Start with a rapid temperature ramp (e.g., 20°C/min).
-
Run 2 (Moderate Ramp): Decrease the ramp rate (e.g., 10°C/min).
-
Run 3 (Slow Ramp): Further decrease the ramp rate (e.g., 5°C/min).
-
-
Data Analysis: Evaluate the chromatograms for resolution between this compound and any other components, as well as the overall peak shape.
Recommended GC Parameters for this compound Analysis
| Parameter | Recommended Starting Value | Notes |
| Column | High-temperature, thermally stable, non-polar capillary column (e.g., DB-1 HT) | Thin film thickness is preferable for high boiling point compounds. |
| Injector Temperature | 390°C | High injector temperatures are critical to prevent condensation of high-boiling analytes. |
| Detector Temperature | 390°C | A high detector temperature is necessary to prevent condensation. |
| Injection Mode | Splitless | For trace analysis. A split injection can be used for more concentrated samples to avoid column overload. |
| Carrier Gas | Helium or Hydrogen | Maintain a constant flow rate. |
| Oven Temperature Program | Initial Temp: 150°C, hold for 1 min; Ramp: 15°C/min to 380°C, hold for 10 min | Temperature programming is essential for separating compounds with a wide range of boiling points. |
Visualizations
Caption: Troubleshooting workflow for common GC issues.
Caption: Experimental workflow for injection parameter optimization.
References
Technical Support Center: Enhancing the Stability of Arachidyl Oleate Standard Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maintaining the stability of arachidyl oleate standard solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Solution Preparation and Storage
Q1: What is the recommended solvent for preparing this compound standard solutions?
A: this compound, a wax ester, is soluble in various organic solvents due to its hydrophobic nature.[1] Commonly used solvents for dissolving fatty acid esters include hexane, chloroform, ethanol, and isopropanol.[2] For analytical techniques like HPLC or GC, it is advisable to dissolve the standard in the mobile phase or a solvent compatible with it to avoid precipitation and peak distortion.[3] Chloroform and hexane are effective for dissolving long-chain fatty acids and their esters.[4]
Q2: How should I store my this compound standard solutions to ensure long-term stability?
A: To minimize degradation, standard solutions of fatty acid esters should be stored at low temperatures, ideally at -20°C or -80°C, in tightly sealed vials under an inert gas atmosphere (e.g., nitrogen or argon).[5] This helps to prevent oxidation, which is a primary degradation pathway. Exposure to light and air should be minimized. For long-term storage, amber glass vials are recommended to protect the solution from light.
Q3: I am observing precipitation in my standard solution after storage at low temperatures. What should I do?
A: Precipitation at low temperatures can occur if the concentration of this compound exceeds its solubility in the chosen solvent at that temperature.
-
Troubleshooting Steps:
-
Gently warm the solution to room temperature and vortex to redissolve the precipitate.
-
If precipitation persists, consider preparing a more dilute stock solution.
-
Alternatively, use a solvent with higher solubility for this compound at low temperatures. A mixture of solvents, such as chloroform/methanol, might improve solubility.
-
2. Degradation Issues
Q4: What are the primary degradation pathways for this compound?
A: The main degradation pathways for unsaturated fatty acid esters like this compound are oxidation and hydrolysis.
-
Oxidation: The double bond in the oleic acid moiety is susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, and heat, and can be catalyzed by metal ions. This process can lead to the formation of hydroperoxides, aldehydes, and other degradation products, affecting the accuracy of the standard.
-
Hydrolysis: The ester linkage can be hydrolyzed to yield arachidyl alcohol and oleic acid. This is more likely to occur in the presence of water and at non-neutral pH.
Q5: My analytical results show unexpected peaks that are not present in a freshly prepared standard. What could be the cause?
A: The appearance of new peaks likely indicates degradation of the this compound standard.
-
Troubleshooting Steps:
-
Review Storage Conditions: Ensure the standard solution has been stored protected from light, air, and elevated temperatures.
-
Check Solvent Quality: Use high-purity solvents and check for any potential contaminants or degradation of the solvent itself.
-
Analyze for Degradation Products: Use analytical techniques like GC-MS or LC-MS to identify the unknown peaks, which could correspond to oxidation or hydrolysis products.
-
Prepare a Fresh Standard: If degradation is suspected, prepare a fresh standard solution from a solid reference material for comparison.
-
3. Analytical Challenges
Q6: I am having trouble achieving good peak shape and reproducibility in my HPLC analysis of this compound. What are the possible reasons?
A: Poor peak shape and reproducibility in HPLC can stem from several factors.
-
Troubleshooting Steps:
-
Solvent Mismatch: Ensure the injection solvent is compatible with the mobile phase. Injecting a sample in a solvent much stronger than the mobile phase can lead to peak fronting. Ideally, dissolve the sample in the initial mobile phase.
-
Column Overload: Injecting too concentrated a solution can lead to broad or tailing peaks. Try diluting your standard.
-
Column Contamination: Adsorption of sample components on the column can cause peak distortion. Using a guard column and appropriate sample cleanup can help prevent this.
-
Temperature Fluctuations: Changes in column temperature can affect retention times. Using a column thermostat is recommended for reproducible results.
-
Q7: My GC analysis of this compound shows peak tailing. How can I improve this?
A: Peak tailing in GC analysis of fatty acid esters can be due to active sites in the GC system.
-
Troubleshooting Steps:
-
Inlet Liner Deactivation: Use a deactivated inlet liner to minimize interactions with the analyte.
-
Column Choice: Employ a column specifically designed for the analysis of fatty acid esters.
-
Derivatization: While this compound can be analyzed directly, derivatization to a more volatile and less polar compound can sometimes improve peak shape, although this is more common for free fatty acids.
-
Data Presentation: Stability of Fatty Acid Ester Solutions
The following tables summarize general stability data for fatty acid esters. Specific quantitative data for this compound is limited; however, these tables provide a qualitative and semi-quantitative guide for experimental design.
Table 1: Factors Affecting the Stability of Unsaturated Fatty Acid Ester Solutions
| Factor | Effect on Stability | Recommendation |
| Temperature | Higher temperatures accelerate oxidation and hydrolysis. | Store solutions at -20°C or -80°C. |
| Oxygen (Air) | Promotes oxidative degradation. | Store under an inert atmosphere (e.g., nitrogen, argon). |
| Light | Can initiate and accelerate oxidation. | Use amber vials or store in the dark. |
| Solvent Purity | Impurities can catalyze degradation. | Use high-purity, peroxide-free solvents. |
| pH | Non-neutral pH can promote hydrolysis. | Maintain a neutral pH if possible. |
| Presence of Metals | Metal ions can catalyze oxidation. | Use high-quality glassware and avoid metal spatulas. |
Table 2: General Solvent Recommendations for Fatty Acid Ester Standards
| Solvent | Suitability for Long-Term Storage | Compatibility with Analytical Methods | Notes |
| Hexane | Good | GC, HPLC (Normal Phase) | A non-polar solvent, good for dissolving wax esters. |
| Chloroform | Good | GC, HPLC | A versatile solvent for lipids. |
| Isopropanol | Moderate | HPLC (Reversed Phase) | A more polar solvent, ensure compatibility with your method. |
| Ethanol | Moderate | HPLC (Reversed Phase) | Similar to isopropanol. |
| Acetonitrile | Good | HPLC (Reversed Phase) | A common solvent in reversed-phase HPLC. |
Experimental Protocols
Protocol 1: Preparation of this compound Standard Stock Solution
-
Materials:
-
This compound (solid, >99% purity)
-
High-purity solvent (e.g., hexane or chloroform)
-
Class A volumetric flasks
-
Analytical balance
-
Amber glass vials with PTFE-lined caps
-
-
Procedure:
-
Accurately weigh a desired amount of solid this compound using an analytical balance.
-
Transfer the weighed standard to a volumetric flask.
-
Add a small amount of the chosen solvent to dissolve the solid.
-
Once dissolved, fill the flask to the mark with the solvent.
-
Mix the solution thoroughly by inverting the flask several times.
-
Transfer aliquots of the stock solution to amber glass vials for storage.
-
Purge the headspace of each vial with an inert gas (e.g., nitrogen) before sealing.
-
Store the vials at -20°C or lower.
-
Protocol 2: Accelerated Stability Study of this compound Solution
This protocol is designed to predict the long-term stability of the standard solution by subjecting it to stress conditions.
-
Materials:
-
Prepared this compound standard solution
-
Temperature-controlled ovens or incubators
-
Analytical instrument for quantification (e.g., HPLC-UV/ELSD or GC-FID/MS)
-
-
Procedure:
-
Prepare a batch of this compound standard solution as described in Protocol 1.
-
Divide the solution into several aliquots in amber glass vials.
-
Store the vials at different temperature conditions:
-
Control: -20°C
-
Refrigerated: 4°C
-
Room Temperature: 25°C
-
Accelerated: 40°C
-
-
At specified time points (e.g., 0, 1, 2, 4, 8, and 12 weeks), remove one vial from each temperature condition.
-
Allow the vial to equilibrate to room temperature.
-
Analyze the concentration of this compound using a validated analytical method.
-
Compare the results to the initial concentration (time 0) to determine the percentage of degradation.
-
Visualizations
Caption: Experimental workflow for preparing and testing the stability of this compound standard solutions.
Caption: Primary degradation pathways for this compound.
References
- 1. Long-chain acyl-CoA ester intermediates of beta-oxidation of mono- and di-carboxylic fatty acids by extracts of Corynebacterium sp. strain 7E1C - PMC [pmc.ncbi.nlm.nih.gov]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 4. m.youtube.com [m.youtube.com]
- 5. bioone.org [bioone.org]
Troubleshooting unexpected peaks in Arachidyl oleate chromatogram.
This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals encountering unexpected peaks during the chromatographic analysis of Arachidyl oleate.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of unexpected peaks in my this compound chromatogram?
Unexpected peaks, often called "ghost peaks" or "artifact peaks," are extraneous signals in a chromatogram that do not originate from the target analyte.[1] For a large, hydrophobic molecule like this compound, these peaks typically arise from one of four main sources: the HPLC system itself, the mobile phase, the sample and its preparation, or carryover from previous injections.[2][3]
-
System Contamination : Impurities can leach from various components, including pump seals, tubing, injection valves, and autosamplers.[2][4] Worn-out parts, like rotor seals in an injector, are a common culprit.
-
Mobile Phase Contamination : Despite using high-purity HPLC-grade solvents, trace impurities can accumulate on the column, especially during gradient elution. This can be caused by contaminated solvents or additives, improper solvent storage leading to microbial growth, or topping off reservoirs with fresh solvent, which can introduce contaminants.
-
Sample Preparation Artifacts : Contamination can be introduced from glassware, vials, caps, filters, or solvents used during the sample preparation process. For lipids, improper handling can also lead to degradation.
-
Carryover : Due to its hydrophobic nature, this compound can adsorb to surfaces within the HPLC system, such as the injection needle, valve, or column head. This retained analyte can then elute in subsequent runs, appearing as a small ghost peak.
Troubleshooting Guides
Q2: How can I determine the source of the unexpected peak?
A systematic, logical approach is the key to identifying the source of contamination or carryover. This involves a process of elimination by running a series of diagnostic tests. The workflow below outlines a standard procedure for isolating the problem.
The table below summarizes the potential sources and recommended actions.
| Potential Source | Common Causes | Initial Diagnostic Action |
| HPLC System | Worn pump seals, contaminated injector/valve, leaching from tubing. | Run a blank gradient with the column removed (replaced by a union). If the peak persists, the system is the source. |
| Mobile Phase | Impurities in solvents (even HPLC grade), contaminated additives (e.g., TFA, formic acid), microbial growth in aqueous phase. | Prepare fresh mobile phase from a different solvent lot or manufacturer. Filter all aqueous buffers. |
| Column | Accumulation of contaminants from previous injections, stationary phase degradation. | Flush the column with a strong solvent (e.g., 100% isopropanol for reverse phase). If the issue persists, try a new column. |
| Sample Preparation | Contaminated vials, caps, pipette tips, or solvents; sample degradation. | Prepare a new sample using ultra-clean glassware and fresh, high-purity solvents. |
| Carryover | Adsorption of the highly hydrophobic this compound onto the injector needle, valve, or column. | Inject a blank immediately following a high-concentration sample. The presence of the analyte peak confirms carryover. |
Q3: The unexpected peak appears even in blank injections. What should I do?
When a peak appears in a blank run (an injection of your sample solvent without the analyte), it is commonly referred to as a "ghost peak". This indicates the contamination source is either the HPLC system or the mobile phase.
Recommended Actions:
-
Prepare Fresh Mobile Phase : Prepare all mobile phase components fresh, using solvents and additives from a different batch or supplier if possible. Ensure water is of the highest purity (e.g., Milli-Q or HPLC grade).
-
Systematic Flushing : Flush the entire system, including pump lines and the injector, with a strong solvent like isopropanol.
-
Isolate the Source : Follow the diagnostic workflow by removing the column and running the blank gradient again. If the peak disappears, the source is the column or the mobile phase. If it remains, the contamination is in the system hardware before the column.
-
Install Contaminant Traps : Consider installing an in-line filter or "ghost trap" column between the pump/mixer and the autosampler to remove impurities from the mobile phase before they reach the column.
Q4: Could the unexpected peak be a degradation product of this compound?
Yes, it is possible. This compound is a wax ester formed from oleic acid and arachidyl alcohol. Under certain conditions (e.g., presence of acid/base, high temperature, or enzymatic activity), it can hydrolyze back into its constituent fatty acid and fatty alcohol.
If you suspect degradation, the unexpected peak would likely correspond to either oleic acid or arachidyl alcohol. You can confirm this by injecting standards of these two compounds to see if the retention times match.
To minimize degradation, ensure your sample preparation is performed under neutral pH conditions, avoid excessive heat, and analyze samples as quickly as possible after preparation.
Key Experimental Protocols
Here are detailed protocols for the essential diagnostic experiments.
| Experiment | Objective | Detailed Protocol | Interpreting Results |
| Blank Gradient Analysis | To identify contamination from the mobile phase or HPLC system. | 1. Remove the analytical column and replace it with a zero-dead-volume union.2. Prepare fresh mobile phase solvents A and B.3. Run your standard analytical gradient method without any injection.4. If no peak is observed, perform an injection of the mobile phase (or the solvent used to dissolve your sample). | - Peak appears without injection : Contamination is in the mobile phase or detector.- Peak appears only after injection : Contamination is in the injector, sample loop, or the injection solvent itself. |
| Carryover Assessment | To determine if analyte from a previous injection is appearing in the current run. | 1. Inject a high-concentration standard of this compound.2. Immediately following this run, inject one or more blank samples (sample solvent).3. Analyze the chromatogram of the blank injection(s). | - A peak appears at the retention time of this compound : This confirms carryover. The peak area in the blank can be used to quantify the carryover percentage. |
| Systematic Component Isolation | To pinpoint the physical source of system contamination. | 1. Baseline : Run a blank gradient with the full system assembled to confirm the peak is present.2. Test Pump/Solvent : Disconnect the autosampler and column, connecting the pump directly to the detector. Run the gradient. If the peak is present, the issue is the pump or mobile phase.3. Test Autosampler : If the pump/solvent is clean, reconnect the autosampler (without the column). Run a blank injection. If the peak appears, the autosampler is the source. | - This step-by-step isolation method allows you to identify the specific hardware component (pump, tubing, injector, valve) that is leaching contaminants into the flow path. |
To mitigate carryover for a hydrophobic compound like this compound, it is crucial to use a strong needle wash solvent in the autosampler. A wash solution that is stronger than the mobile phase, such as isopropanol or a mix of dichloromethane/methanol, is often effective at cleaning the needle and injection port between runs.
References
Validation & Comparative
A Comparative Analysis of Arachidyl Oleate and Behenyl Oleate for Researchers and Drug Development Professionals
An in-depth guide to the physicochemical properties, performance characteristics, and potential biological roles of two prominent long-chain wax esters.
Arachidyl oleate and behenyl oleate, both long-chain wax esters derived from oleic acid, are increasingly utilized in the pharmaceutical and cosmetic industries for their unique physicochemical properties. As emollients, stabilizers, and potential drug delivery vehicles, a thorough understanding of their comparative performance is crucial for formulation scientists and researchers. This guide provides a detailed analysis of these two esters, presenting available data, outlining key experimental protocols, and exploring their potential biological interactions.
Physicochemical Properties: A Tale of Two Carbon Chains
The primary difference between this compound and behenyl oleate lies in the length of their fatty alcohol chains: arachidyl alcohol (C20) and behenyl alcohol (C22), respectively. This seemingly minor variation in two carbon atoms can influence their physical and chemical behaviors.
| Property | This compound | Behenyl Oleate | References |
| Chemical Name | Icosyl (9Z)-octadec-9-enoate | Docosyl (Z)-octadec-9-enoate | [1][2] |
| CAS Number | 22393-88-0 | 127566-70-5 | [1][3] |
| Molecular Formula | C38H74O2 | C40H78O2 | [1] |
| Molecular Weight | 563.0 g/mol | 591.0 g/mol | |
| Physical State | Solid at room temperature | Waxy solid at room temperature | |
| Solubility | Insoluble in water; Soluble in non-polar organic solvents. | Insoluble in water; Soluble in non-polar organic solvents like chloroform and hexane. | |
| Melting Point (°C) | Higher than oleyl oleate, influenced by total chain length. | Generally higher than this compound due to longer carbon chain. |
Note: Experimentally determined values for some properties like melting point can vary based on purity and measurement conditions. The general trend indicates that a longer carbon chain results in a higher melting point.
Performance in Pharmaceutical and Cosmetic Formulations
Both this compound and behenyl oleate are valued for their emollient and film-forming properties, contributing to the sensory profile and efficacy of topical formulations. Their long, saturated fatty alcohol chains provide structure and occlusivity, while the unsaturated oleic acid moiety imparts a degree of fluidity.
Key Performance Parameters:
-
Emolliency and Spreadability: The slightly longer chain of behenyl oleate may contribute to a more substantial, richer feel upon application compared to this compound. However, both are expected to provide excellent moisturization and lubrication.
-
Thickening and Structuring: In emulsions and anhydrous formulations, the higher melting point of behenyl oleate could offer superior thickening and stabilizing properties, particularly at elevated temperatures.
-
Drug Delivery: As lipid-based excipients, both esters have potential applications in controlled-release drug delivery systems and as components of nanoemulsions. Their lipophilicity can enhance the solubility and skin penetration of poorly water-soluble active pharmaceutical ingredients (APIs). The difference in their chain lengths may subtly influence drug release rates and the stability of drug-loaded nanoparticles. For instance, longer-chain lipids can sometimes lead to more stable nanoemulsions by inhibiting Ostwald ripening.
Experimental Protocols
To quantitatively assess and compare the performance of this compound and behenyl oleate, a suite of standardized experimental protocols can be employed.
Synthesis of Arachidyl and Behenyl Oleate
A common method for synthesizing these wax esters is through Fischer esterification, where oleic acid is reacted with the corresponding fatty alcohol (arachidyl or behenyl alcohol) in the presence of an acid catalyst.
Materials:
-
Oleic Acid
-
Arachidyl Alcohol or Behenyl Alcohol
-
Acid Catalyst (e.g., p-Toluenesulfonic acid)
-
Toluene (for azeotropic water removal)
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Sodium Sulfate
Procedure:
-
Combine oleic acid and the respective fatty alcohol in a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser.
-
Add the acid catalyst and toluene.
-
Heat the mixture to reflux and collect the water azeotropically in the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and wash with saturated sodium bicarbonate solution and water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude ester by column chromatography.
In Vitro Skin Permeation Study
To evaluate their potential as penetration enhancers, an in vitro skin permeation study using Franz diffusion cells is recommended.
Materials:
-
Excised human or animal skin (e.g., porcine ear skin)
-
Franz diffusion cells
-
Phosphate-buffered saline (PBS) as receptor medium
-
Test formulations (e.g., cream or gel containing a model drug with and without the test ester)
-
High-performance liquid chromatography (HPLC) system for drug quantification
Procedure:
-
Mount the excised skin on the Franz diffusion cells with the stratum corneum facing the donor compartment.
-
Fill the receptor compartment with PBS and maintain at 37°C.
-
Apply a known amount of the test formulation to the skin surface in the donor compartment.
-
At predetermined time intervals, withdraw samples from the receptor compartment and replace with fresh PBS.
-
Analyze the drug concentration in the collected samples using a validated HPLC method.
-
Calculate the cumulative amount of drug permeated per unit area over time and determine the steady-state flux.
In Vitro Drug Release Study
For evaluating their role in controlled-release formulations, an in vitro drug release study using a dissolution apparatus (e.g., USP Apparatus 2) is appropriate.
Materials:
-
Dissolution apparatus
-
Dissolution medium (e.g., simulated gastric or intestinal fluid)
-
Test formulations (e.g., matrix tablets or solid lipid nanoparticles containing a model drug and the test ester)
-
UV-Vis spectrophotometer or HPLC for drug quantification
Procedure:
-
Place the test formulation in the dissolution vessel containing the pre-warmed dissolution medium.
-
Rotate the paddle at a specified speed.
-
At predetermined time intervals, withdraw samples from the dissolution medium and replace with fresh medium.
-
Analyze the drug concentration in the collected samples.
-
Plot the cumulative percentage of drug released versus time.
Biological Interactions and Signaling Pathways
Currently, there is a lack of direct evidence in the scientific literature detailing specific signaling pathways modulated by this compound or behenyl oleate. Their biological effects are generally inferred from the known activities of their constituent molecules: oleic acid, arachidyl alcohol, and behenyl alcohol.
-
Oleic Acid: This monounsaturated fatty acid is a major component of the skin's lipid barrier and is known to influence membrane fluidity. It can act as a penetration enhancer by disrupting the highly organized structure of the stratum corneum lipids. Some studies also suggest it has anti-inflammatory properties.
-
Long-Chain Fatty Alcohols (Arachidyl and Behenyl Alcohol): These molecules are integral components of natural waxes and contribute to the barrier function of the skin. They are metabolized in the body through a fatty alcohol cycle.
The metabolism of ingested wax esters involves hydrolysis by pancreatic enzymes into their constituent fatty acids and alcohols, which are then absorbed. When applied topically, it is plausible that these esters can be slowly hydrolyzed by cutaneous enzymes, releasing oleic acid and the respective fatty alcohols, which can then interact with the skin's lipid matrix.
Conclusion
This compound and behenyl oleate are valuable excipients for pharmaceutical and cosmetic formulations, offering excellent emolliency and structuring properties. The primary distinction between them, the two-carbon difference in their fatty alcohol chain, is likely to manifest in subtle variations in their melting points, viscosity, and, consequently, their performance in formulations. Behenyl oleate, with its longer chain, may provide enhanced thickening and thermal stability.
While direct comparative experimental data is limited, the provided protocols offer a framework for a comprehensive evaluation of these two esters. Further research is warranted to elucidate their specific impacts on drug delivery systems and to explore any direct biological activities beyond those of their constituent parts. For researchers and formulators, the choice between this compound and behenyl oleate will depend on the specific requirements of the formulation, including desired sensory attributes, stability, and drug release profile.
References
Arachidyl Oleate vs. Other Long-Chain Wax Esters: A Comparative Guide to Lubrication Performance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Long-chain wax esters are a class of organic compounds recognized for their excellent lubricating properties, high biodegradability, and thermal stability.[1] These characteristics make them promising candidates for a wide range of applications, from industrial lubricants to specialized formulations in the pharmaceutical and cosmetic industries. This guide provides an objective comparison of the lubricating performance of arachidyl oleate against other long-chain wax esters, supported by available experimental data and detailed methodologies.
This compound (C38H74O2) is a wax ester formed from arachidyl alcohol (a 20-carbon saturated alcohol) and oleic acid (an 18-carbon monounsaturated fatty acid).[2][3] Its long-chain structure and the presence of a double bond in the oleic acid moiety influence its physical and chemical properties, including its performance as a lubricant. This guide will delve into a comparative analysis of this compound with other notable long-chain wax esters, both saturated and unsaturated, to provide a comprehensive understanding of their potential in lubrication.
Performance Comparison of Long-Chain Wax Esters
The lubricating performance of wax esters is primarily evaluated based on their ability to reduce friction and wear between surfaces in contact. Key parameters for this evaluation are the coefficient of friction (COF) and the wear scar diameter (WSD). A lower COF indicates better lubricity, while a smaller WSD suggests superior anti-wear properties.[1]
Quantitative Data on Tribological Properties
| Wax Ester | Chemical Structure | Coefficient of Friction (μ) | Wear Scar Diameter (mm) | Key Observations |
| This compound | CH₃(CH₂)₁₉OOC(CH₂)₇CH=CH(CH₂)₇CH₃ | Data not available | Data not available | Expected to have good lubricity due to its long chain and the presence of oleic acid. The unsaturated bond might influence its oxidative stability. |
| Methyl Oleate | CH₃OOC(CH₂)₇CH=CH(CH₂)₇CH₃ | 0.09 | 0.55 | Shorter alcohol chain compared to this compound. |
| Ethyl Oleate | CH₃CH₂OOC(CH₂)₇CH=CH(CH₂)₇CH₃ | 0.085 | 0.52 | Slightly longer alcohol chain than methyl oleate, showing a small improvement in lubricity. |
| Oleyl Oleate | CH₃(CH₂)₇CH=CH(CH₂)₇COO(CH₂)₈CH=CH(CH₂)₇CH₃ | 0.53 ± 0.08 (at 100°C) | Data not available | Unsaturated fatty acid and unsaturated fatty alcohol contribute to its fluid nature. |
| Cetyl Palmitate | CH₃(CH₂)₁₅OOC(CH₂)₁₄CH₃ | Data not available | Data not available | A saturated wax ester, generally expected to exhibit good thermal stability and boundary lubrication properties. |
| Behenyl Behenate | CH₃(CH₂)₂₁OOC(CH₂)₂₀CH₃ | Data not available | Data not available | A very long-chain saturated wax ester, anticipated to provide excellent boundary lubrication due to its high molecular weight. |
| Jojoba Oil | Mixture of long-chain wax esters (mainly C40-C44) | Varies (generally low) | Varies (generally low) | A natural wax ester known for its excellent lubricity and stability, often used as a benchmark. |
Experimental Protocols
The evaluation of the lubricating properties of wax esters is typically conducted using standardized tribological tests. The most common method is the Four-Ball Wear Test, as specified by ASTM D4172.
Four-Ball Wear Test (ASTM D4172)
Objective: To determine the wear-preventive characteristics of lubricating fluids in sliding contact.
Apparatus:
-
Four-Ball Wear Test Machine
-
Four ½-inch (12.7 mm) diameter steel balls (typically AISI E-52100 steel)
-
Microscope for measuring wear scar diameter
-
Torque wrench
-
Heater to control test temperature
-
Solvents for cleaning (e.g., acetone)
Procedure:
-
Cleaning: All test components, including the four steel balls and the test cup, are thoroughly cleaned with a solvent like acetone and dried before each test.
-
Assembly: Three steel balls are clamped securely in the test cup. The fourth ball is fastened into the chuck of the drive spindle.
-
Lubricant Application: The test lubricant (the wax ester being evaluated) is poured into the test cup to a level that completely covers the three stationary balls.
-
Test Conditions: The test is conducted under a specified set of conditions, which typically include:
-
Load: A specific load is applied, forcing the rotating ball against the three stationary balls (e.g., 392 N, which corresponds to 40 kgf).
-
Speed: The top ball is rotated at a constant speed (e.g., 1200 rpm).
-
Temperature: The lubricant is maintained at a constant temperature (e.g., 75°C).
-
Duration: The test is run for a fixed duration (e.g., 60 minutes).
-
-
Measurement: After the test duration, the machine is stopped, and the test cup is removed. The three stationary balls are carefully removed, cleaned, and the wear scars on their surfaces are measured under a microscope. The average diameter of the three wear scars is reported as the wear scar diameter (WSD). The coefficient of friction can also be continuously monitored and recorded during the test.
Visualizations
Molecular Structure of this compound
Caption: Molecular structure of this compound.
Experimental Workflow for Four-Ball Wear Test
Caption: Workflow of the Four-Ball Wear Test.
Logical Relationship of Wax Ester Structure and Lubricity
Caption: Factors influencing wax ester lubricity.
Conclusion
This comparative guide highlights the potential of this compound and other long-chain wax esters as effective lubricants. While specific experimental data for this compound's tribological performance is currently limited, its molecular structure—a long saturated alcohol chain combined with a monounsaturated fatty acid—suggests it possesses favorable lubricating properties. The provided data for other oleate esters and long-chain saturated wax esters offer a valuable framework for comparison. The general trend indicates that longer chain lengths contribute positively to the formation of a stable lubricating film, thereby enhancing boundary lubrication. The degree of saturation also plays a crucial role, with saturated esters often exhibiting better thermal and oxidative stability compared to their unsaturated counterparts. Further experimental investigations under standardized conditions are necessary to definitively quantify the performance of this compound and directly compare it with other promising long-chain wax esters.
References
A Comparative Guide to the Validation of Quantitative Assays for Arachidyl Oleate
For researchers, scientists, and drug development professionals, the accurate and precise quantification of lipid species such as Arachidyl oleate is critical for a variety of applications, from understanding biological processes to ensuring the quality of pharmaceutical and nutraceutical products. This guide provides a comprehensive comparison of the two primary analytical techniques for the quantitative analysis of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with an Evaporative Light Scattering Detector (ELSD). We present a synthesis of validation data, detailed experimental protocols, and a visual representation of the analytical workflow to aid in the selection and implementation of the most suitable method for your research needs.
Data Presentation: A Comparative Analysis of Assay Performance
The selection of an appropriate analytical method hinges on its performance characteristics. The following tables summarize the typical quantitative performance of GC-MS and HPLC-ELSD for the analysis of wax esters like this compound, based on available literature. It is important to note that these values are representative and may vary depending on the specific instrumentation, sample matrix, and experimental conditions.[1]
Table 1: Performance Characteristics of GC-MS for Wax Ester Quantification
| Validation Parameter | Typical Performance | Notes |
| Linearity (R²) | > 0.99 | High-temperature GC-MS is necessary for the analysis of high molecular weight wax esters.[1][2] |
| Concentration Range | 0.1–1.0 mg/mL | A good linearity has been observed for wax esters with carbon numbers from 29 to 44 over a concentration range of 0.1–0.5 mg/mL (R² = 0.9876).[2][3] |
| Precision (%RSD) | < 15% | High precision with low relative standard deviation (RSD) is achievable. |
| Accuracy (% Recovery) | High | High accuracy is attainable with the use of appropriate internal standards. |
| LOD/LOQ | Low ng/mL to µg/mL range | Sensitivity is generally high, with low limits of detection (LOD) and quantification (LOQ). For fatty acid methyl esters (FAMEs), MDLs can range from 0.003–0.72 µg/L. |
Table 2: Performance Characteristics of HPLC-ELSD for Wax Ester Quantification
| Validation Parameter | Typical Performance | Notes |
| Linearity | Non-linear (Quadratic or Logarithmic Fit) | The ELSD response is often non-linear and may require logarithmic or quadratic curve fitting for accurate quantification. |
| Concentration Range | Wide range, dependent on analyte | Can accommodate a broad range of wax esters, including high molecular weight and thermally labile compounds. |
| Precision (%RSD) | < 15% | Good precision is achievable, with RSD values typically below 15%. For some lipids, intra-day precision was <11.2% and inter-day precision was 10.2%. |
| Accuracy (% Recovery) | Good (e.g., 92.9% to 108.5% for some lipids) | Good accuracy can be achieved with proper calibration and validation. |
| LOD/LOQ | 0.2 mg/L (LOD), 0.6 mg/L (LOQ) for 1-triacontanol | Sensitivity is generally good but can be lower than MS for certain compounds. |
Experimental Protocols: Methodologies for Key Experiments
Detailed and standardized protocols are essential for reproducible and reliable quantitative results. Below are representative protocols for the analysis of this compound using GC-MS and HPLC-ELSD.
High-Temperature Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This method is suitable for the direct analysis of intact wax esters and is adapted from high-temperature GC-MS methods for food additives and other complex lipid mixtures.
1. Sample Preparation:
-
Dissolve the this compound sample in a suitable organic solvent such as hexane, toluene, or ethanol to a final concentration of 0.1–1.0 mg/mL.
-
If analyzing from a complex matrix, a lipid extraction (e.g., using a modified Bligh and Dyer method) may be necessary before dissolution.
-
For some applications, derivatization to fatty acid methyl esters (FAMEs) may be employed, though direct analysis of the intact wax ester is often preferred to avoid extra sample preparation steps.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC or equivalent.
-
Mass Spectrometer: 7010B Triple Quadrupole GC/MS or equivalent.
-
Column: A high-temperature, non-polar capillary column such as a DB-1 HT (15 m x 0.25 mm, 0.10 µm film thickness) is recommended.
-
Injector Temperature: 390°C.
-
Oven Temperature Program:
-
Initial temperature: 120°C.
-
Ramp to 240°C at 15°C/min.
-
Ramp to 390°C at 8°C/min, hold for 6 minutes.
-
-
Carrier Gas: Helium at a constant flow.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-920.
3. Calibration:
-
Prepare a series of calibration standards of a certified this compound reference material in the same solvent used for the samples.
-
Generate a calibration curve by plotting the peak area of the target analyte against its concentration.
High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) Protocol
This protocol is based on a method for the analysis of commercial waxes and is suitable for a broad range of wax esters, including those that may be thermally labile.
1. Sample Preparation:
-
Dissolve the this compound sample in a suitable organic solvent, such as a mixture of chloroform and methanol (2:1, v/v), to the desired concentration.
2. HPLC-ELSD Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent.
-
Detector: ELSD detector.
-
Column: A C18 or C30 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of two or more solvents is typically employed. For example, a gradient of methanol and chloroform can be used.
-
Flow Rate: A typical flow rate is around 1.0 mL/min.
-
Column Temperature: 40°C.
-
ELSD Settings:
-
Nebulizer Temperature: 60°C.
-
Drift Tube Temperature: 60°C.
-
Gas Flow (Nitrogen): 2.5 L/min.
-
3. Calibration:
-
Prepare calibration standards of a certified this compound reference material over the desired concentration range.
-
Due to the non-linear response of the ELSD, use a logarithmic or quadratic fit for the calibration curve by plotting the log of the peak area against the log of the concentration.
Mandatory Visualization: Experimental Workflow and Logical Relationships
To ensure the successful validation of a quantitative assay for this compound, a structured experimental workflow is crucial. The following diagram illustrates the key stages, from sample preparation to data analysis and final validation.
Caption: Workflow for the validation of a quantitative assay for this compound.
This second diagram illustrates the logical relationship between the analytical techniques and the key validation parameters that must be assessed for each.
Caption: Key validation parameters for analytical methods.
References
A Comparative Guide to HPLC and GC-MS Methods for the Cross-Validation of Arachidyl Oleate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of Arachidyl oleate. The information presented is essential for method development, validation, and selection in pharmaceutical, cosmetic, and research applications where accurate quantification of this long-chain fatty acid ester is critical.
Method Comparison and Performance
Both HPLC and GC-MS are powerful analytical techniques, but they operate on different principles, which influence their suitability for analyzing compounds like this compound.[1] GC-MS is a well-established and robust technique for analyzing volatile and thermally stable compounds.[1] However, for non-volatile molecules like this compound, a derivatization step to convert them into more volatile esters (e.g., Fatty Acid Methyl Esters or FAMEs) is mandatory.[1][2] This method offers excellent chromatographic separation and high sensitivity.[1]
In contrast, HPLC is highly versatile for less volatile or heat-sensitive compounds and can often be performed without derivatization, simplifying sample preparation. Reversed-Phase HPLC (RP-HPLC) is the most common mode for analyzing long-chain esters, separating them based on their hydrophobicity.
A cross-validation study comparing results from both platforms provides a high degree of confidence in the quantitative data.
Quantitative Data Summary
The following table summarizes typical performance parameters for the analysis of this compound by HPLC and GC-MS. These values are representative and can vary based on specific instrumentation, method conditions, and sample matrix.
| Performance Parameter | HPLC with Charged Aerosol Detection (CAD) | GC-MS (after Derivatization to FAME) |
| Linearity (r²) | >0.999 | >0.99 |
| Limit of Detection (LOD) | 0.006 - 0.1 µg/mL | 0.05 - 1.0 pg on column |
| Limit of Quantification (LOQ) | 0.032 - 0.22 µg/mL | 0.15 - 3.0 pg on column |
| Precision (RSD) | < 3% | < 3% |
| Analysis Time (Run Time) | ~30 - 40 minutes | ~20 - 40 minutes |
| Derivatization Required | No | Yes (e.g., transesterification to FAME) |
| Sample Throughput | Higher (simpler sample prep) | Lower (requires derivatization step) |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reproducible and reliable results. Below are representative protocols for the analysis of this compound using HPLC and GC-MS.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is designed for the direct quantitative analysis of underivatized this compound.
1. Instrumentation:
-
HPLC System: A standard HPLC system with a gradient pump.
-
Detector: Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD), as this compound lacks a strong UV chromophore.
-
Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm).
2. Reagents and Standards:
-
Acetonitrile (HPLC Grade)
-
Isopropanol (HPLC Grade)
-
Water (HPLC Grade)
-
This compound reference standard
3. Sample Preparation:
-
Accurately weigh a known amount of the sample containing this compound.
-
Dissolve the sample in a suitable solvent, such as a mixture of isopropanol and hexane.
-
Filter the sample through a 0.45 µm syringe filter before injection.
4. Chromatographic Conditions:
-
Mobile Phase: A gradient of Acetonitrile and Isopropanol.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
CAD/ELSD Settings: Nebulizer Temperature: 35°C; Evaporation Temperature: 60°C; Gas Flow: 1.5 L/min.
5. Quantification:
-
Prepare a calibration curve by injecting a series of this compound standards of known concentrations.
-
Quantify the this compound in the sample by comparing its peak area to the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol involves the derivatization of this compound to its corresponding Fatty Acid Methyl Ester (FAME) for analysis.
1. Instrumentation:
-
GC-MS System: A Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.
-
Column: A capillary column suitable for FAME analysis (e.g., DB-FFAP or SP-2560; 30 m x 0.25 mm, 0.25 µm).
2. Reagents and Standards:
-
Hexane (GC Grade)
-
Methanol (Anhydrous)
-
Boron Trifluoride (BF₃) in Methanol (14%) or Methanolic HCl
-
Sodium Chloride (Saturated Solution)
-
Anhydrous Sodium Sulfate
-
This compound reference standard (for derivatization) and Methyl arachidate/Methyl oleate standards.
3. Sample Preparation (Transesterification):
-
Accurately weigh approximately 10-20 mg of the sample into a screw-capped glass tube.
-
Add 2 mL of 14% BF₃-Methanol solution.
-
Heat the mixture at 60°C for 10-15 minutes.
-
Cool the tube to room temperature and add 1 mL of hexane and 1 mL of saturated NaCl solution.
-
Vortex vigorously to extract the FAMEs into the hexane layer.
-
Carefully transfer the upper hexane layer to a clean vial containing anhydrous sodium sulfate to remove residual water.
4. GC-MS Conditions:
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250°C.
-
Injection Mode: Splitless.
-
Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, ramp to 250°C at 5°C/min, and hold for 10 minutes.
-
MS Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Scan Mode: Full scan (m/z 50-600) for identification and Single Ion Monitoring (SIM) for quantification.
5. Quantification:
-
Generate a calibration curve using standard solutions of the target FAMEs (Methyl arachidate and Methyl oleate).
-
Quantify the derivatized this compound in the sample by comparing the peak areas of the corresponding FAMEs to the calibration curve.
Cross-Validation Workflow
The cross-validation process ensures that both analytical methods provide equivalent and reliable results for the quantification of this compound. The workflow involves parallel analysis of the same sample set by both HPLC and GC-MS, followed by a statistical comparison of the outcomes.
Caption: Workflow for the cross-validation of HPLC and GC-MS methods.
References
A Comparative Purity Analysis of Synthetic Arachidyl Oleate for Pharmaceutical Applications
For Researchers, Scientists, and Drug Development Professionals
In the development of topical and transdermal drug delivery systems, the purity of excipients is paramount to ensure product safety, stability, and efficacy. Arachidyl oleate, a wax ester known for its emollient and film-forming properties, is increasingly utilized in pharmaceutical formulations. This guide provides an objective comparison of the purity of synthetic this compound with common alternatives, supported by experimental data and detailed analytical protocols.
Purity Comparison of this compound and Alternatives
The purity of synthetic this compound and its alternatives is a critical factor in their selection for pharmaceutical use. While manufacturers typically claim high purity levels, the nature and quantity of residual impurities can vary. These impurities may include unreacted starting materials (arachidyl alcohol and oleic acid), byproducts from the synthesis process, or degradation products.
Below is a comparative summary of the purity of commercially available synthetic this compound and common alternatives. It is important to note that while specific batch-to-batch variability exists, this table provides a general overview based on available data. Researchers are encouraged to request lot-specific Certificates of Analysis for detailed impurity profiles.
| Compound | Typical Purity (%) | Common Impurities | Analytical Technique(s) |
| Synthetic this compound | >98% - >99%[1] | Arachidyl Alcohol, Oleic Acid, Isomeric Esters, Oxidation Products | GC-MS, HPLC, NMR |
| Jojoba Oil (Wax Esters) | Variable (natural product) | Free Fatty Acids, Free Fatty Alcohols, Triglycerides, Sterols | GC-MS, HPLC |
| Cetyl Ricinoleate | >95% | Ricinoleic Acid, Cetyl Alcohol, Dimer Esters | HPLC, GC-MS |
| Glyceryl Monostearate | >90% (as monoglyceride) | Diglycerides, Triglycerides, Free Glycerol, Free Stearic Acid | GC, HPLC |
Experimental Protocols for Purity Assessment
Accurate determination of the purity of this compound and its alternatives requires robust analytical methodologies. The following are detailed protocols for key experiments.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Impurity Profiling
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds, making it ideal for the analysis of wax esters and their potential impurities.
Objective: To determine the percentage purity of this compound and identify any residual reactants or byproducts.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 8890 GC with 7010B Triple Quadrupole MS).
-
Capillary Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent nonpolar column suitable for high-temperature analysis.
Reagents and Materials:
-
This compound sample
-
Hexane (HPLC grade)
-
Internal Standard (e.g., Cholesteryl heptadecanoate)
-
Derivatizing agent (optional, for analysis of free fatty acids/alcohols): N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve the sample in hexane and make up to the mark.
-
Add a known concentration of the internal standard.
-
For the analysis of free fatty acids and alcohols, a derivatization step may be required. Evaporate a known volume of the sample solution to dryness under a stream of nitrogen. Add 100 µL of BSTFA + 1% TMCS and heat at 70°C for 30 minutes.
-
-
GC-MS Conditions:
-
Injector Temperature: 320°C
-
Injection Volume: 1 µL (splitless mode)
-
Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 1 min.
-
Ramp 1: 50°C/min to 240°C.
-
Ramp 2: 1°C/min to 320°C, hold for 10 min.[2]
-
-
MS Transfer Line Temperature: 250°C
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 40-850.
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time and mass spectrum.
-
Identify impurity peaks by comparing their mass spectra with library data (e.g., NIST) and known standards.
-
Quantify the purity by calculating the peak area percentage of this compound relative to the total peak area. For more accurate quantification, use the internal standard method.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity
NMR spectroscopy provides detailed structural information and can be used for quantitative analysis (qNMR) to determine purity without the need for reference standards for each impurity.
Objective: To confirm the chemical structure of this compound and assess its purity.
Instrumentation:
-
NMR Spectrometer (400 MHz or higher).
-
5 mm NMR tubes.
Reagents and Materials:
-
This compound sample
-
Deuterated Chloroform (CDCl₃)
-
Internal Standard for qNMR (e.g., Maleic Anhydride or 1,3,5-Trimethoxybenzene)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of the this compound sample into a vial.
-
For qNMR, accurately weigh a known amount of the internal standard into the same vial.
-
Dissolve the mixture in approximately 0.7 mL of CDCl₃.
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: Standard 90° pulse.
-
Spectral Width: 0-12 ppm.
-
Number of Scans: 16-32.
-
Relaxation Delay (d1): 5 times the longest T1 relaxation time (typically 30s for quantitative measurements).
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: Proton-decoupled.
-
Spectral Width: 0-200 ppm.
-
Number of Scans: 1024 or more.
-
Relaxation Delay (d1): 5s.
-
Data Analysis:
-
Structural Confirmation: Assign the peaks in the ¹H and ¹³C NMR spectra to the corresponding protons and carbons of the this compound molecule. Key ¹H signals include the olefinic protons (~5.34 ppm), the triplet of the methylene group adjacent to the ester oxygen (~4.05 ppm), and the terminal methyl groups (~0.88 ppm).
-
Purity Calculation (qNMR):
-
Identify a well-resolved signal corresponding to the analyte (this compound) and a signal from the internal standard.
-
Integrate both signals accurately.
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_sample) * Purity_std Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
std = internal standard
-
-
Visualizing Experimental and Biological Pathways
To facilitate a clearer understanding of the analytical workflow and the biological context of lipid-based excipients, the following diagrams are provided.
Caption: Experimental Workflow for Purity Assessment.
Caption: PPARγ Signaling in Skin Barrier Enhancement.
Conclusion
The purity of synthetic this compound is comparable to or exceeds that of many natural and semi-synthetic alternatives. Its well-defined composition and high purity make it a reliable excipient for pharmaceutical formulations. However, rigorous analytical testing using methods such as GC-MS and NMR is essential to confirm the purity and impurity profile of any given batch. The choice between this compound and its alternatives will depend on the specific requirements of the formulation, including desired physical properties, cost, and the acceptable level of impurities. This guide provides the foundational information and methodologies for making an informed decision in the selection and quality control of these critical formulation components.
References
Arachidyl Oleate: A Performance Comparison Against Commercial Lubricant Standards
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to the Lubricating Properties of Arachidyl Oleate.
The selection of a high-performance lubricant is critical in research and pharmaceutical manufacturing to ensure the precision, longevity, and reliability of sensitive equipment. While traditional mineral oil-based and synthetic lubricants dominate the market, there is a growing interest in bio-based alternatives like this compound for their potential biodegradability and unique lubricating properties. This guide provides a comparative analysis of this compound's expected performance against established commercial lubricant standards, supported by available experimental data for chemically similar esters.
Quantitative Performance Comparison
The lubricating performance of any substance is evaluated through a series of standardized tests. Key metrics include the coefficient of friction (a measure of frictional force) and the wear scar diameter (an indicator of a lubricant's ability to prevent wear). The following table summarizes the performance of oleate-based esters (as a proxy for this compound) in comparison to a standard synthetic commercial lubricant, a Polyalphaolefin (PAO) ISO VG 46.
| Lubricant Type | Key Component | Test Method | Wear Scar Diameter (mm) | Coefficient of Friction |
| Oleate-Based Ester (Proxy) | Long-Chain Fatty Acid Ester | ASTM D4172 | Data not available for direct comparison | Expected to be low due to high polarity |
| Synthetic Lubricant | Polyalphaolefin (PAO) ISO VG 46 | ASTM D4172 | 0.45[1] | ~0.11 - 0.135[2][3] |
It is important to note that the polar nature of fatty acid esters like this compound is expected to provide excellent boundary lubrication, leading to a low coefficient of friction and good anti-wear properties.
Experimental Protocols
To ensure reproducibility and accurate comparison, standardized testing methodologies are crucial. The data and expected performance characteristics discussed in this guide are based on the following key experimental protocols:
ASTM D4172: Wear Preventive Characteristics of Lubricating Fluid (Four-Ball Method)
This test is a standard for evaluating the anti-wear properties of lubricating fluids.
-
Objective: To determine the relative wear-preventing properties of a lubricant in sliding contact.
-
Apparatus: A four-ball wear tester, consisting of three stationary steel balls in a cup and a fourth rotating steel ball pressed against them.
-
Procedure:
-
The three stationary balls are fixed in the test cup, and the test lubricant is added to cover them.
-
The fourth ball is mounted in a chuck and brought into contact with the stationary balls.
-
A specified load is applied, and the top ball is rotated at a constant speed for a set duration and temperature.
-
After the test, the wear scars on the three stationary balls are measured under a microscope.
-
-
Key Parameters Measured:
-
Wear Scar Diameter (WSD): The average diameter of the wear scars on the three stationary balls. A smaller diameter indicates better wear protection.
-
Coefficient of Friction (COF): The ratio of the frictional force to the applied normal load. A lower COF signifies better lubricity.
-
ASTM D445: Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids
Viscosity is a critical property of a lubricant, as it determines the fluid's resistance to flow and its ability to form a protective film.
-
Objective: To determine the kinematic viscosity of a liquid petroleum product.
-
Apparatus: A calibrated glass capillary viscometer and a constant temperature bath.
-
Procedure:
-
The viscometer is charged with the sample liquid.
-
The viscometer is placed in a constant temperature bath until the sample reaches the test temperature.
-
The time taken for the liquid to flow under gravity between two marked points on the viscometer is measured.
-
-
Calculation: The kinematic viscosity is calculated by multiplying the measured flow time by the calibration constant of the viscometer.
Experimental Workflow and Logical Relationships
The following diagrams illustrate a typical experimental workflow for lubricant performance testing and the logical relationship of factors influencing lubricant selection.
Caption: Experimental workflow for comparing lubricant performance.
Caption: Logical relationship for lubricant selection.
References
A Spectroscopic Guide to the Isomers of Arachidyl Oleate
For Researchers, Scientists, and Drug Development Professionals
The precise structural characterization of lipid molecules is paramount in drug development and biomedical research, as subtle isomeric differences can lead to significant variations in biological activity and physical properties. Arachidyl oleate (eicosyl octadecenoate), a wax ester of significant interest, can exist in several isomeric forms depending on the geometry and position of the double bond in the oleate moiety, as well as the arrangement of the ester linkage. This guide provides a comprehensive spectroscopic comparison of key this compound isomers, offering experimental data and protocols to aid in their differentiation.
The primary isomers of this compound (C38H74O2; Molecular Weight: 562.99 g/mol ) considered in this guide are:
-
This compound (cis-isomer): Eicosyl (Z)-octadec-9-enoate.
-
Arachidyl elaidate (trans-isomer): Eicosyl (E)-octadec-9-enoate.
-
Arachidyl vaccenate (positional and geometric isomer): Eicosyl (E)-octadec-11-enoate.
-
Oleyl arachidate (ester linkage isomer): (Z)-Octadec-9-enyl eicosanoate.[1]
These isomers share the same molecular formula and weight, making their differentiation challenging without appropriate analytical techniques.[2][3] This guide focuses on the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy for their unambiguous identification.
Quantitative Spectroscopic Data Comparison
The following tables summarize the expected quantitative data for the spectroscopic analysis of this compound isomers. The values for this compound isomers are largely extrapolated from data for their constituent fatty acid methyl esters and general principles of spectroscopy for long-chain esters, as direct comparative data for these specific wax esters is limited in the literature.
Table 1: Predicted ¹H NMR Chemical Shifts (ppm) for Key Protons in this compound Isomers (in CDCl₃)
| Proton | This compound (cis-9) | Arachidyl elaidate (trans-9) | Arachidyl vaccenate (trans-11) | Oleyl arachidate (cis-9) |
| Olefinic (-CH=CH-) | ~5.34 (m) | ~5.38 (m) | ~5.38 (m) | ~5.34 (m) |
| Allylic (=CH-CH₂-) | ~2.01 (q) | ~1.98 (q) | ~1.98 (q) | ~2.01 (q) |
| Methylene α to ester (-O-CH₂-) | ~4.05 (t) | ~4.05 (t) | ~4.05 (t) | ~4.05 (t) |
| Methylene α to carbonyl (-CH₂-COO-) | ~2.28 (t) | ~2.28 (t) | ~2.28 (t) | ~2.28 (t) |
Table 2: Predicted ¹³C NMR Chemical Shifts (ppm) for Key Carbons in this compound Isomers (in CDCl₃)
| Carbon | This compound (cis-9) | Arachidyl elaidate (trans-9) | Arachidyl vaccenate (trans-11) | Oleyl arachidate (cis-9) |
| Carbonyl (-COO-) | ~173.9 | ~173.9 | ~173.9 | ~173.9 |
| Olefinic (-C=C-) | ~129.8, ~130.0 | ~130.4, ~130.6 | ~130.4, ~130.6 | ~129.8, ~130.0 |
| Methylene α to ester (-O-CH₂-) | ~64.4 | ~64.4 | ~64.4 | ~64.4 |
| Allylic (=C-CH₂-) | ~27.2 | ~32.6 | ~32.6 | ~27.2 |
Table 3: Key Diagnostic Ions in Mass Spectrometry of this compound Isomers
| Ionization Method | This compound (cis-9) / Arachidyl elaidate (trans-9) | Arachidyl vaccenate (trans-11) | Oleyl arachidate (cis-9) |
| EI-MS | [M]+• at m/z 562.6; Prominent fragment at m/z 264 ([C₁₈H₃₂O]⁺, oleoyl acylium ion) | [M]+• at m/z 562.6; Prominent fragment at m/z 264 ([C₁₈H₃₂O]⁺, vaccenoyl acylium ion) | [M]+• at m/z 562.6; Prominent fragment at m/z 313 ([C₂₀H₃₉O₂H₂]⁺, protonated arachidic acid) |
| UVPD-MS of [M+Li]⁺ | Diagnostic fragments revealing double bond at C9-C10 | Diagnostic fragments revealing double bond at C11-C12 | Diagnostic fragments revealing double bond at C9-C10 |
Table 4: Characteristic Infrared (IR) Absorption Bands (cm⁻¹) for this compound Isomers
| Functional Group | This compound (cis-9) | Arachidyl elaidate (trans-9) | Arachidyl vaccenate (trans-11) | Oleyl arachidate (cis-9) |
| C=O stretch (ester) | ~1740 | ~1740 | ~1740 | ~1740 |
| C-O stretch (ester) | ~1170 | ~1170 | ~1170 | ~1170 |
| =C-H bend (cis) | ~720 | - | - | ~720 |
| =C-H bend (trans) | - | ~966 | ~966 | - |
| C-H stretch (alkane) | ~2850-2920 | ~2850-2920 | ~2850-2920 | ~2850-2920 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure of this compound isomers, including the geometry and position of the double bond.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the purified wax ester isomer in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a 5 mm probe.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence.
-
Typical parameters: pulse angle of 30°, a larger spectral width to cover the full range of carbon chemical shifts, and a longer relaxation delay (e.g., 2-10 seconds) for quantitative analysis.
-
-
Data Analysis: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Compare the chemical shifts in both ¹H and ¹³C spectra to the values in Tables 1 and 2 to identify the isomer.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound isomers to identify the fatty acid and fatty alcohol moieties and to locate the double bond.
Methodology:
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., hexane or isopropanol) at a concentration of approximately 10-100 µg/mL.
-
Instrumentation:
-
For EI-MS: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization source.
-
For UVPD-MS: An electrospray ionization (ESI) source coupled to a mass spectrometer capable of ultraviolet photodissociation (UVPD).
-
-
GC-MS (EI) Analysis:
-
Inject the sample into the GC. Use a high-temperature capillary column suitable for wax ester analysis.
-
Set the oven temperature program to elute the wax esters (e.g., starting at 150°C and ramping to 350°C).
-
Acquire mass spectra in the range of m/z 50-700.
-
-
UVPD-MS Analysis:
-
Infuse the sample directly into the ESI source or introduce it via liquid chromatography.
-
Form lithium adducts by adding a lithium salt to the solvent.
-
Isolate the [M+Li]⁺ ion and subject it to UVPD to generate fragments that are diagnostic of the double bond position.[4]
-
-
Data Analysis: Analyze the mass spectra to identify the molecular ion and characteristic fragment ions as listed in Table 3.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present and to determine the geometry (cis/trans) of the double bond in this compound isomers.
Methodology:
-
Sample Preparation: The sample can be analyzed neat as a thin film between two salt plates (e.g., NaCl or KBr) or dissolved in a suitable solvent (e.g., CCl₄) in an IR-transparent cell.
-
Instrumentation: A Fourier-transform infrared spectrometer.
-
Data Acquisition:
-
Acquire a background spectrum of the empty sample holder or the solvent.
-
Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Analysis: Process the spectrum to obtain the transmittance or absorbance as a function of wavenumber. Identify the characteristic absorption bands as listed in Table 4. The presence of a distinct peak around 966 cm⁻¹ is a definitive marker for a trans double bond.
Visualizing the Analytical Workflow
The following diagram illustrates a logical workflow for the spectroscopic differentiation of this compound isomers.
This guide provides a foundational framework for the spectroscopic comparison of this compound isomers. The successful differentiation and characterization of these closely related molecules are critical for advancing research and development in fields where lipid structure dictates function.
References
A Comparative Analysis of the Oxidative Stability of Arachidyl Oleate and Other Oleate Esters
For Researchers, Scientists, and Drug Development Professionals
In the development of pharmaceuticals, cosmetics, and other high-value formulations, the oxidative stability of lipid-based excipients is a critical parameter influencing product efficacy, safety, and shelf life. Oleate esters, prized for their emollient and solvent properties, are widely used. However, their susceptibility to oxidation, a process that can lead to rancidity, degradation of active ingredients, and the formation of potentially harmful byproducts, necessitates a thorough evaluation of their stability. This guide provides an objective comparison of the oxidative stability of Arachidyl oleate against other common oleate esters, supported by established chemical principles and detailed experimental protocols for assessing lipid peroxidation.
Understanding Oxidative Stability in Oleate Esters
The oxidative stability of an oleate ester is primarily determined by the single double bond in the oleic acid backbone, which is susceptible to attack by oxygen free radicals. This process, known as autoxidation, proceeds through a free-radical chain reaction consisting of initiation, propagation, and termination phases. The rate of oxidation is influenced by several factors, including:
-
Degree of Unsaturation: Oleic acid is a monounsaturated fatty acid, making it inherently more stable than polyunsaturated fatty acids like linoleic or linolenic acid, which contain multiple double bonds.[1]
-
Presence of Pro-oxidants and Antioxidants: Trace metals and exposure to light can catalyze oxidation, while antioxidants can inhibit it.
-
Molecular Structure: The nature of the alcohol group esterified to the oleic acid can also impact oxidative stability.
Comparison of Oleate Ester Properties
The following table outlines the structural and physical properties of this compound and other common oleate esters, which are expected to influence their oxidative stability.
| Property | This compound | Methyl Oleate | Ethyl Oleate | Butyl Oleate |
| Molecular Formula | C38H74O2 | C19H36O2 | C20H38O2 | C22H42O2 |
| Molecular Weight | 563.0 g/mol | 296.5 g/mol | 310.5 g/mol | 338.6 g/mol |
| Fatty Acid | Oleic Acid (C18:1) | Oleic Acid (C18:1) | Oleic Acid (C18:1) | Oleic Acid (C18:1) |
| Alcohol Moiety | Arachidyl Alcohol (C20H42O) | Methanol (CH4O) | Ethanol (C2H6O) | Butanol (C4H10O) |
| Expected Oxidative Stability | Potentially Higher | Baseline | Moderate | Moderate |
Based on the principle that larger ester head groups may confer greater oxidative stability, it is hypothesized that This compound , with its long C20 arachidyl chain, would exhibit greater resistance to oxidation compared to methyl, ethyl, and butyl oleates. The larger, more sterically hindering arachidyl group may limit oxygen access to the double bond in the oleic acid chain, thereby slowing the rate of oxidation. However, without direct experimental data, this remains a theoretical assessment.
Experimental Protocols for Evaluating Oxidative Stability
To empirically determine and compare the oxidative stability of these esters, standardized accelerated oxidation tests are employed. These methods expose the samples to conditions that hasten the oxidation process, allowing for a timely assessment of their shelf life.
Rancimat Method
The Rancimat method is a widely used automated technique to determine the oxidative stability of oils and fats.[3] It measures the induction time, which is the time until the formation of volatile secondary oxidation products.[1] A longer induction time indicates greater stability.
Methodology:
-
Sample Preparation: A precise amount of the oleate ester sample (typically 2.5-5 g) is weighed into a reaction vessel.[4]
-
Apparatus Setup: The reaction vessel is placed in a heating block of the Rancimat apparatus, which is maintained at a constant elevated temperature (e.g., 110-120°C).
-
Aeration: A constant stream of purified air is passed through the sample at a defined flow rate (e.g., 10-20 L/h).
-
Detection of Volatiles: The air, now containing volatile organic acids produced during oxidation, is bubbled through a measuring vessel containing deionized water.
-
Conductivity Measurement: The electrical conductivity of the water is continuously monitored. A sharp increase in conductivity marks the end of the induction period, as the volatile acids dissolve and increase the water's conductivity.
-
Data Analysis: The induction time is automatically recorded by the instrument's software.
Below is a diagram illustrating the workflow of the Rancimat test.
Schaal Oven Test
The Schaal oven test is a simpler, though more manual, method for accelerated aging. It evaluates oxidative stability by storing samples at a constant elevated temperature and periodically measuring markers of oxidation, such as the peroxide value (PV).
Methodology:
-
Sample Preparation: Multiple aliquots of each oleate ester are placed in open or loosely capped glass containers to allow for air exposure.
-
Incubation: The samples are stored in a temperature-controlled oven at a constant temperature, typically between 60-63°C.
-
Periodic Sampling: At regular intervals (e.g., daily or weekly), a sample of each ester is removed from the oven for analysis.
-
Peroxide Value (PV) Determination: The peroxide value is a measure of the concentration of primary oxidation products (peroxides and hydroperoxides). It is typically determined by iodometric titration.
-
The sample is dissolved in a solvent mixture (e.g., acetic acid and chloroform).
-
A saturated solution of potassium iodide is added. The peroxides oxidize the iodide to iodine.
-
The liberated iodine is then titrated with a standardized sodium thiosulfate solution using a starch indicator.
-
The peroxide value is expressed in milliequivalents of active oxygen per kilogram of sample (meq/kg).
-
-
Data Analysis: The peroxide value is plotted against time for each oleate ester. The time it takes to reach a certain peroxide value (e.g., 20 meq/kg, often associated with the onset of rancidity) is used as an indicator of oxidative stability.
Conclusion
The selection of an appropriate oleate ester for a given application requires careful consideration of its oxidative stability. While direct comparative data for this compound is limited, chemical principles suggest that its long arachidyl chain may confer enhanced stability compared to oleate esters with smaller alcohol moieties like methyl, ethyl, and butyl oleate. To obtain definitive evidence, it is imperative for researchers and formulation scientists to conduct head-to-head stability studies using standardized methods such as the Rancimat and Schaal oven tests. The detailed protocols provided herein offer a robust framework for such evaluations, enabling informed decisions in product development.
References
A Comparative Guide to ¹H and ¹³C NMR Chemical Shifts for Wax Ester Identification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for the identification and characterization of wax esters. Wax esters, which are esters of long-chain fatty acids and long-chain fatty alcohols, are crucial components in various natural products and have significant applications in the pharmaceutical, cosmetic, and biofuel industries. NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed structural information, enabling researchers to elucidate the composition and purity of these compounds.
Key ¹H and ¹³C NMR Chemical Shift Regions for Wax Esters
The identification of wax esters using NMR spectroscopy relies on the characteristic chemical shifts of the protons (¹H) and carbons (¹³C) in their molecular structure. The general structure of a wax ester consists of a fatty acid moiety and a fatty alcohol moiety linked by an ester bond.
The following tables summarize the key ¹H and ¹³C NMR chemical shifts for the functional groups typically found in wax esters. These values are essential for the initial identification and structural elucidation of unknown wax ester samples.
Table 1: Characteristic ¹H NMR Chemical Shifts of Wax Esters
| Functional Group | Chemical Shift (δ, ppm) | Multiplicity |
| Terminal Methyl Protons (-CH₃) | 0.85 - 0.95 | Triplet |
| Methylene Protons in Acyl and Alkyl Chains (-(CH₂)n-) | 1.20 - 1.40 | Multiplet |
| Methylene Protons β to Carbonyl Group (-CH₂-CH₂-COO-) | 1.55 - 1.70 | Multiplet |
| Methylene Protons α to Carbonyl Group (-CH₂-COO-) | 2.20 - 2.30 | Triplet |
| Methylene Protons α to Ester Oxygen (-O-CH₂-) | 4.00 - 4.20 | Triplet |
| Methine Protons of Unsaturated Chains (-CH=CH-) | 5.30 - 5.40 | Multiplet |
Table 2: Characteristic ¹³C NMR Chemical Shifts of Wax Esters
| Functional Group | Chemical Shift (δ, ppm) |
| Terminal Methyl Carbon (-CH₃) | ~14 |
| Methylene Carbons in Acyl and Alkyl Chains (-(CH₂)n-) | 22 - 32 |
| Methylene Carbon β to Carbonyl Group (-CH₂-CH₂-COO-) | ~25 |
| Methylene Carbon α to Carbonyl Group (-CH₂-COO-) | ~34 |
| Methylene Carbon α to Ester Oxygen (-O-CH₂-) | ~64 |
| Carbonyl Carbon (-COO-) | 172 - 175 |
| Olefinic Carbons (-CH=CH-) | 128 - 130 |
Comparative ¹H and ¹³C NMR Data for Common Waxes
To illustrate the application of these chemical shifts in identifying specific wax esters, the following tables provide a comparison of the key ¹H and ¹³C NMR signals for two common natural waxes: Jojoba Oil and Beeswax.
Table 3: Comparative ¹H NMR Data for Jojoba Oil and Beeswax
| Functional Group | Jojoba Oil (δ, ppm) | Beeswax (δ, ppm) |
| -CH₂-COO- (Acyl) | ~2.28 | ~2.29 |
| -O-CH₂- (Alcohol) | ~4.05 | ~4.04 |
| -CH=CH- (Unsaturated) | ~5.34 | ~5.35 |
Note: Jojoba oil is primarily composed of wax esters of C20 and C22 fatty acids and alcohols with one double bond in each chain. Beeswax is a more complex mixture of various wax esters, free fatty acids, and hydrocarbons.
Table 4: Comparative ¹³C NMR Data for Jojoba Oil and Beeswax
| Functional Group | Jojoba Oil (δ, ppm) | Beeswax (δ, ppm) |
| -CH₂-COO- (Acyl) | ~34.1 | ~34.2 |
| -O-CH₂- (Alcohol) | ~64.4 | ~64.5 |
| -COO- (Carbonyl) | ~173.9 | ~173.9 |
| -CH=CH- (Unsaturated) | ~129.8 | Not a major component |
| Saturated Methylene Chain (-(CH₂)n-) | ~29.7 | ~29.7 |
| Terminal Methyl (-CH₃) | ~14.1 | ~14.1 |
Experimental Protocols
Accurate and reproducible NMR data are contingent upon standardized experimental procedures. The following protocols are recommended for the analysis of wax esters.
Sample Preparation
-
Dissolution: Dissolve 5-25 mg of the wax ester sample in approximately 0.6-0.7 mL of a deuterated solvent. For ¹³C NMR, a higher concentration (50-100 mg) may be necessary to obtain a good signal-to-noise ratio in a reasonable time.
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a common and effective solvent for most wax esters.
-
Internal Standard: For quantitative analysis (qNMR), add a known amount of an internal standard with a distinct signal that does not overlap with the analyte signals.
¹H NMR Spectroscopy - Acquisition Parameters
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically sufficient.
-
Relaxation Delay (d1): To ensure full relaxation of all protons for accurate integration, a relaxation delay of at least 5 times the longest T₁ relaxation time should be used. A typical value for wax esters is 5-10 seconds.
-
Number of Scans (ns): For most samples, 16 to 64 scans are adequate to achieve a good signal-to-noise ratio.
-
Spectral Width (sw): A spectral width of 10-15 ppm is generally sufficient to cover all proton signals.
¹³C NMR Spectroscopy - Acquisition Parameters
-
Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) is commonly used to simplify the spectrum and enhance the signal-to-noise ratio.
-
Relaxation Delay (d1): Due to the longer T₁ relaxation times of carbon nuclei, a longer relaxation delay (e.g., 2-5 seconds) is often required for quantitative analysis.
-
Number of Scans (ns): A significantly higher number of scans (e.g., 1024 or more) is typically needed for ¹³C NMR compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.
-
Spectral Width (sw): A spectral width of 200-250 ppm is necessary to encompass all carbon signals, including the carbonyl region.
Workflow for Wax Ester Identification using NMR
The following diagram illustrates a typical workflow for the identification and characterization of wax esters using ¹H and ¹³C NMR spectroscopy.
Caption: Workflow for Wax Ester Identification using NMR Spectroscopy.
This guide serves as a foundational resource for utilizing ¹H and ¹³C NMR spectroscopy for the identification and characterization of wax esters. By leveraging the provided chemical shift data and experimental protocols, researchers can confidently analyze and interpret the NMR spectra of these important biomolecules.
Safety Operating Guide
Proper Disposal of Arachidyl Oleate: A Guide for Laboratory Professionals
Arachidyl oleate, a wax ester, is not classified as hazardous waste; however, its disposal requires adherence to standard laboratory safety protocols to ensure a safe and compliant work environment.[1] This guide provides essential, step-by-step procedures for the proper handling and disposal of this compound in a laboratory setting.
I. Personal Protective Equipment (PPE) and Handling Precautions
Before handling this compound, it is crucial to be equipped with the appropriate personal protective equipment. The usual precautions for handling chemicals should be observed.[1]
Recommended PPE:
-
Gloves: Use impermeable and resistant gloves.
-
Eye Protection: Safety glasses or goggles are recommended to avoid contact with eyes.[2]
-
Lab Coat: A standard lab coat should be worn to protect from potential spills.
Handling Precautions:
-
Avoid spillage, inhalation, and contact with eyes and skin.[1]
-
Ensure adequate ventilation in the handling area.[2]
-
Keep containers well-closed when not in use.
-
Store in a cool, dry, and ventilated area, away from oxidizing agents, strong acids, or bases.
II. Spill Management Procedures
In the event of a spill, immediate and appropriate action is necessary to prevent contamination and ensure safety.
For Small Spills:
-
Wipe up the spill with a cloth or a suitable absorbent material.
-
Clean the spill site by flushing with water.
For Large Spills:
-
Cover the spill with an inert absorbent material, such as sand or earth, to contain it.
-
Collect the absorbed material and place it in a suitable container for disposal.
-
Prevent the spilled material from reaching drains, sewers, or waterways.
III. Disposal Pathway
This compound is not classified as hazardous waste. However, disposal methods must comply with local regulations.
Step-by-Step Disposal Guide:
-
Containment: Place the waste this compound or spill cleanup material into a designated and properly labeled waste container.
-
Waste Classification: While generally not hazardous, it is best practice to consult your institution's environmental health and safety (EHS) office for specific local waste classification guidelines.
-
Disposal Method: The recommended disposal method for this compound is landfill. Do not discharge into sewers.
-
Container Disposal: Contaminated packaging should be handled in the same way as the substance itself. Completely emptied packages can be recycled.
-
Consult an Expert: For final disposal, it is advisable to consult with a local waste disposal expert or your institution's EHS department to ensure compliance with all relevant regulations.
IV. Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for this compound disposal.
References
Personal protective equipment for handling Arachidyl oleate
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides crucial safety and logistical information for the handling of Arachidyl oleate (CAS No. 22393-88-0). The following procedural guidance is designed to ensure a safe laboratory environment by outlining essential personal protective equipment (PPE), operational plans for handling and storage, and compliant disposal methods.
Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance, adherence to standard laboratory safety protocols is paramount to minimize exposure and prevent contamination.[1] The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Recommended Equipment | Specifications & Rationale |
| Hand Protection | Nitrile gloves | Provides sufficient protection against incidental contact. For prolonged contact or when handling heated material, consider thicker, chemical-resistant gloves. |
| Eye Protection | Safety glasses with side shields | Protects against accidental splashes during weighing and transfer. |
| Body Protection | Standard laboratory coat | Prevents contamination of personal clothing. |
| Respiratory Protection | Not generally required | Recommended if heating this compound, which may produce fumes.[1] Work in a well-ventilated area or under a fume hood. |
| Foot Protection | Closed-toe shoes | Standard laboratory policy to protect against spills and falling objects. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound ensures safety and maintains the integrity of the compound.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any signs of damage or leakage.
-
This compound is a solid at room temperature and should be stored in a cool, dry, and well-ventilated area.[1]
-
For long-term storage and to maintain purity, it is advisable to store it in a freezer.
2. Handling and Use:
-
Preparation: Before use, allow the container to warm to room temperature to prevent condensation of moisture, which could compromise the sample.
-
Weighing and Transfer: Conduct all weighing and transfers in a designated area, such as a chemical fume hood or a well-ventilated benchtop, to minimize inhalation of any fine particles.
-
Avoid Contact: Avoid direct contact with skin and eyes.[1]
-
Heating: If heating is required, do so in a well-ventilated area or under a fume hood as fumes may be generated.[1]
3. Spill Management:
-
Minor Spills: For small spills, wipe up the material with an absorbent cloth or paper towels. Clean the area with soap and water.
-
Major Spills: For larger spills, contain the spill by covering it with an inert absorbent material such as sand, earth, or vermiculite. Scoop the mixture into a designated waste container. Be aware that spilled this compound may create a slip hazard.
Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination.
-
Waste Classification: this compound is not classified as hazardous waste.
-
Collection: Collect all waste this compound and contaminated materials (e.g., used gloves, absorbent pads) in a clearly labeled, sealed container.
-
Disposal Route: The product is not typically recycled and can be sent to a landfill. Dispose of the collected waste through your institution's chemical waste program for non-hazardous materials. Always adhere to local and institutional regulations regarding chemical waste disposal.
-
Prohibited Disposal: Do not dispose of this compound down the drain.
Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
